4-Ethoxyphenethylamine
Description
The exact mass of the compound 4-Ethoxyphenethylamine is 165.115364102 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethoxyphenethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxyphenethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMYLCOTAZDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ON, C10H15NO | |
| Record name | ephedrine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ephedrine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971807 | |
| Record name | 2-(4-Ethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
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Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-82-9, 56370-30-0 | |
| Record name | 4-Ethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62885-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056370300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 4-ethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062885829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Ethoxyphenyl)ethan-1-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00971807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethoxyphenyl)ethan-1-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 56370-30-0 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-Ethoxyphenethylamine mechanism
An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenethylamine
This guide provides a comprehensive overview of the chemical synthesis of 4-ethoxyphenethylamine, a substituted phenethylamine compound. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the core synthetic mechanisms, provides detailed experimental protocols, and discusses alternative pathways and analytical characterization.
Introduction to 4-Ethoxyphenethylamine
4-Ethoxyphenethylamine is a chemical compound belonging to the phenethylamine class. This class is renowned for containing a wide array of neuroactive and psychoactive substances, many of which have been explored for their therapeutic potential. Structurally, it is an analog of the naturally occurring trace amine tyramine (also known as 4-hydroxyphenethylamine), with an ethoxy group replacing the hydroxyl group at the para position of the phenyl ring.[1][2] The synthesis and study of such analogs are crucial for understanding structure-activity relationships (SAR) at various receptors, particularly serotonergic receptors like 5-HT2A, which are often implicated in the effects of psychedelic compounds.[3][4][5] This guide will focus on the most direct and widely applicable synthetic method for its preparation: the Williamson ether synthesis.
Part 1: Primary Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[6] Developed by Alexander Williamson in 1850, this reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[7] For the synthesis of 4-ethoxyphenethylamine, this translates to the O-alkylation of 4-hydroxyphenethylamine (tyramine) using an ethylating agent.
Principle and Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process begins with the deprotonation of the phenolic hydroxyl group of tyramine by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group in a single, concerted step.[8]
The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing pathway, which would reduce the yield of the desired ether.[6][7]
Caption: Mechanism of the Williamson Ether Synthesis for 4-Ethoxyphenethylamine.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 4-ethoxyphenethylamine from 4-hydroxyphenethylamine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| 4-Hydroxyphenethylamine (Tyramine) | C₈H₁₁NO | 137.18 | Starting material.[9] |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | Base for deprotonation. |
| Ethyl Iodide | C₂H₅I | 155.97 | Ethylating agent. |
| Acetone or DMF | C₃H₆O / C₃H₇NO | 58.08 / 73.09 | Anhydrous polar aprotic solvent.[10] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For salt formation/purification (optional). |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenethylamine (1.0 eq) and finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. The use of a polar aprotic solvent is crucial to dissolve the reactants and facilitate the SN2 reaction.[10]
-
Addition of Ethylating Agent: Add ethyl iodide (1.1 - 1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 50-100°C is typical) and maintain for several hours (typically 12-24 hours).[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium iodide) and wash the filter cake with a small amount of the reaction solvent.
-
Workup - Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove any remaining inorganic impurities. If the product is basic, an aqueous solution of a weak base (e.g., sodium bicarbonate) can be used to wash away any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxyphenethylamine freebase, which may present as an oil or a solid.
-
Purification (Optional): For higher purity, the product can be purified by column chromatography or converted to its hydrochloride salt. To form the salt, dissolve the freebase in a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent until the solution is acidic. The hydrochloride salt will typically precipitate and can be collected by filtration and recrystallized.
Process Workflow and Key Parameters
The efficiency of the synthesis is dependent on several key experimental choices.
Caption: Experimental workflow for the synthesis of 4-Ethoxyphenethylamine.
Table of Key Reaction Parameters:
| Parameter | Choice | Rationale & Causality |
| Base | K₂CO₃ (mild), NaH (strong) | A base is required to deprotonate the phenol. K₂CO₃ is a mild, inexpensive base suitable for many Williamson syntheses. Stronger bases like NaH can ensure complete deprotonation but require stricter anhydrous conditions.[8] |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base but do not protonate the highly reactive alkoxide nucleophile, thus accelerating the SN2 reaction.[6][10] |
| Ethylating Agent | Ethyl iodide, Ethyl bromide, Ethyl tosylate | The leaving group ability is critical (I > Br > Cl > OTs). Ethyl iodide is highly reactive but can be more expensive. Ethyl bromide is a common, effective alternative.[7] |
| Temperature | 50 - 100 °C | The reaction rate is temperature-dependent. Heating accelerates the reaction, but excessive heat can promote side reactions like elimination, especially with secondary alkyl halides.[10] |
Part 2: Alternative Synthetic Routes
While the Williamson ether synthesis is highly effective, other strategies can be employed, typically starting from precursors where the ethoxy group is already in place.
Route A: Reductive Amination
This method involves the reaction of a carbonyl compound, such as 4-ethoxyphenylacetaldehyde , with an amine source (e.g., ammonia) to form an imine intermediate.[11] This imine is then reduced in situ to the target primary amine.
-
Key Reagents: 4-ethoxyphenylacetaldehyde, ammonia, and a reducing agent.
-
Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd, Pt, or Ni).[11][12] NaBH₃CN is particularly useful as it selectively reduces the protonated imine (iminium ion) faster than the starting aldehyde.[12]
Route B: Reduction of a Phenylacetonitrile
This route begins with 4-ethoxyphenylacetonitrile . The nitrile group (-C≡N) is reduced to a primary amine (-CH₂-NH₂).
-
Key Reagents: 4-ethoxyphenylacetonitrile and a powerful reducing agent.
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) in a dry ether solvent is a classic choice for this transformation. Alternatively, catalytic hydrogenation under pressure with catalysts like Palladium on carbon (Pd/C) can also be effective.[13]
Caption: Overview of alternative synthetic pathways to 4-Ethoxyphenethylamine.
Part 3: Analytical Characterization
Post-synthesis, the identity and purity of 4-ethoxyphenethylamine must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should clearly show signals corresponding to the ethyl group (a triplet and a quartet), the ethylamine side chain, and the aromatic protons.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound and can be used to assess purity.[5]
-
Melting Point Analysis: If the final product (either as a freebase or a salt) is a solid, a sharp melting point range is a good indicator of high purity.[2]
Safety Precautions
All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, lab coats, and appropriate chemical-resistant gloves are mandatory.
-
Reagent Handling: Ethyl iodide is a lachrymator and a potential alkylating agent; handle with care. Strong bases like sodium hydride are highly reactive with water and must be handled under an inert atmosphere. Solvents like diethyl ether are extremely flammable.
-
General Safety: Always be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Conclusion
The synthesis of 4-ethoxyphenethylamine is most practically achieved through the Williamson ether synthesis, starting from the readily available precursor 4-hydroxyphenethylamine (tyramine). This method is robust, high-yielding, and relies on fundamental, well-understood organic chemistry principles. Alternative routes via reductive amination or nitrile reduction offer flexibility depending on the availability of starting materials. Proper execution of the synthesis, combined with rigorous purification and analytical characterization, is essential for obtaining a high-purity final product suitable for scientific research and development.
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Erowid. (n.d.). Erowid Online Books : "PIHKAL" - #72 E. Retrieved from [Link]
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Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Retrieved from [Link]
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Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
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DrugMAP. (n.d.). Details of the Drug | Tyramine. Retrieved from [Link]
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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Carmo, H., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Retrieved from [Link]
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Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Davis, B. A., & Durden, D. A. (1974). A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid. Clinica Chimica Acta. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
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Frontiers Media S.A. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
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Frontiers Media S.A. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Retrieved from [Link]
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Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar. (2021). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]
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Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Wood, M., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties and Spectra of 4-Ethoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxyphenethylamine, systematically known as 2-(4-ethoxyphenyl)ethanamine, is a substituted phenethylamine compound.[1][2] Its core structure consists of a phenethylamine skeleton with an ethoxy group substituted at the para-position of the benzene ring. This compound and its analogues are of interest to researchers in the fields of medicinal chemistry and pharmacology due to their structural relationship to other psychoactive phenethylamines.[1][3] Understanding the fundamental chemical properties and spectral characteristics of 4-Ethoxyphenethylamine is crucial for its unambiguous identification, synthesis, and further investigation in any research and development context.
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxyphenethylamine, a detailed synthetic protocol with mechanistic insights, and an in-depth analysis of its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its scientific investigation. These properties dictate its behavior in various chemical and biological systems.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)ethanamine | [1][2] |
| CAS Number | 62885-82-9 | [1] |
| Molecular Formula | C10H15NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Canonical SMILES | CCOC1=CC=C(C=C1)CCN | [1][2] |
| InChI Key | OQIMYLCOTAZDEZ-UHFFFAOYSA-N | [1][2] |
Physical State and Solubility
4-Ethoxyphenethylamine is typically a liquid at room temperature, described as a light yellow oil. Its solubility is influenced by the presence of both a lipophilic ethoxy group and a hydrophilic amine group. It exhibits limited solubility in water but is soluble in organic solvents such as chloroform and methanol.[4]
Thermal Properties
The thermal behavior of 4-Ethoxyphenethylamine is characterized by its boiling and melting points, which are crucial for its purification and handling.
| Property | Value | Conditions | Source |
| Boiling Point | 138-140 °C | 20 mmHg | [4] |
| Melting Point | 249-251°C | Not specified | [4] |
Note: The reported melting point seems unusually high for a small molecule that is liquid at room temperature and may refer to a salt form or require further verification.
Synthesis of 4-Ethoxyphenethylamine
The synthesis of 4-Ethoxyphenethylamine can be efficiently achieved through the reduction of 4-ethoxyphenylacetonitrile. This common and reliable method in phenethylamine synthesis offers good yields and is amenable to laboratory-scale production.
Synthetic Scheme
Caption: Synthetic route to 4-Ethoxyphenethylamine.
Experimental Protocol: Reduction of 4-Ethoxyphenylacetonitrile with Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on established procedures for the reduction of nitriles to primary amines.[5][6][7][8][9]
Materials:
-
4-ethoxyphenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Precursor: A solution of 4-ethoxyphenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of the reactive hydride and the precipitation of aluminum salts.
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Ethoxyphenethylamine as an oil.
-
Purification: The crude product can be purified by vacuum distillation. For easier handling and storage, it can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid. The resulting precipitate can be collected by filtration and recrystallized.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ is a highly reactive hydride that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the reducing agent is available for the desired nitrile reduction.
-
Nitrogen Atmosphere: The reaction is carried out under an inert atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Controlled Addition and Cooling: The initial reaction between LiAlH₄ and the nitrile is exothermic. Dropwise addition at 0°C helps to control the reaction rate and prevent a dangerous temperature increase.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup process compared to other quenching methods that can result in gelatinous precipitates.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. The following sections detail the expected spectral characteristics of 4-Ethoxyphenethylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of 4-Ethoxyphenethylamine is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the structure and data from analogous compounds like 4-methoxy-N-ethylamphetamine, the following chemical shifts (δ) in ppm can be predicted (relative to TMS):[6]
-
Aromatic Protons (AA'BB' system): Two doublets, each integrating to 2H, in the aromatic region (~6.8-7.2 ppm). The protons ortho to the ethoxy group will be upfield compared to the protons meta to the ethoxy group.
-
Ethyl Group (CH₂CH₃): A quartet (~4.0 ppm, 2H) for the methylene protons (O-CH₂) and a triplet (~1.4 ppm, 3H) for the methyl protons (CH₃).
-
Ethylamine Side Chain (CH₂CH₂NH₂): Two triplets in the aliphatic region. The benzylic protons (Ar-CH₂) are expected around 2.7-2.9 ppm (2H), and the protons adjacent to the amine group (CH₂-N) are expected around 2.9-3.1 ppm (2H).
-
Amine Protons (NH₂): A broad singlet that can appear over a wide range and may exchange with D₂O.
The ¹³C NMR spectrum will provide information about the carbon skeleton. Predicted chemical shifts are as follows:
-
Aromatic Carbons: Six signals are expected in the aromatic region (~115-160 ppm). The carbon bearing the ethoxy group will be the most downfield.
-
Ethyl Group (CH₂CH₃): Two signals in the aliphatic region, one for the O-CH₂ carbon (~63 ppm) and one for the CH₃ carbon (~15 ppm).
-
Ethylamine Side Chain (CH₂CH₂NH₂): Two signals in the aliphatic region, one for the benzylic carbon (Ar-CH₂) (~35 ppm) and one for the carbon adjacent to the amine group (CH₂-N) (~42 ppm).
Note: Actual ¹³C NMR spectra for (4-Ethoxyphenyl)ethylamine can be found in spectral databases such as SpectraBase.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Ethoxyphenethylamine is expected to show the following characteristic absorption bands (in cm⁻¹):
-
N-H Stretch (Amine): A broad absorption in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption band around 1240 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
N-H Bend (Amine): An absorption around 1600 cm⁻¹.
Note: A vapor phase IR spectrum for 4-Ethoxyphenethylamine is available on SpectraBase for comparison.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of phenethylamines.[2]
Under electron ionization, 4-Ethoxyphenethylamine is expected to produce a molecular ion peak ([M]⁺) at m/z 165. The fragmentation pattern is dominated by characteristic cleavages of the phenethylamine skeleton:
-
Alpha-Cleavage: Cleavage of the Cα-Cβ bond is a characteristic fragmentation pathway for phenethylamines, leading to the formation of an iminium ion. For 4-Ethoxyphenethylamine, this would result in a base peak at m/z 30 ([CH₂=NH₂]⁺).
-
Beta-Cleavage (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the aromatic ring is also common. This would lead to a fragment corresponding to the substituted benzyl cation. For 4-Ethoxyphenethylamine, this would result in a prominent ion at m/z 135 ([C₂H₅O-C₆H₄-CH₂]⁺).
Caption: Key fragmentation pathways of 4-Ethoxyphenethylamine in EI-MS.
Note: A GC-MS spectrum for 2-(4-ethoxyphenyl)ethan-1-amine is available in the NIST database and can be accessed via PubChem.[2]
Analytical Methodologies
For quantitative analysis and quality control, chromatographic techniques are paramount.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds like phenethylamines.
Protocol Outline:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or ethyl acetate). Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can be employed to improve peak shape and thermal stability, although it is not always necessary.
-
GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure good separation of the analyte from any impurities.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Caption: A typical workflow for the analysis of 4-Ethoxyphenethylamine by GC-MS.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-Ethoxyphenethylamine. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also expected to cause severe skin burns and eye damage.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and spectral characteristics of 4-Ethoxyphenethylamine. The information presented, from its fundamental physicochemical properties to detailed synthetic and analytical protocols, serves as a valuable resource for researchers in drug discovery and development. The elucidation of its NMR, IR, and MS spectra provides the necessary foundation for its unambiguous identification and characterization. As with any compound of interest, further research is warranted to fully understand its pharmacological and toxicological profile.
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JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
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Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]
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4-Ethoxyphenethylamine: An In-depth Technical Guide on a Prototypical Research Chemical
A Senior Application Scientist's Synthesis of its History, Pharmacology, and Scientific Context
Introduction: The Archetype of a Class
4-Ethoxyphenethylamine, a simple yet foundational molecule in the vast landscape of phenethylamine research chemicals, represents a key starting point for understanding the structure-activity relationships within this psychoactive class. While its more complex analogs, such as the methoxylated and alpha-methylated derivatives, have garnered significantly more attention in both scientific literature and underground exploration, the study of 4-Ethoxyphenethylamine provides crucial insights into the fundamental pharmacology of 4-alkoxy-substituted phenethylamines. This guide will delve into the historical context of its emergence as a research chemical, its synthesis, its predicted pharmacological profile based on extensive data from related compounds, and its ambiguous legal status. For researchers, scientists, and drug development professionals, understanding this core structure is paramount to appreciating the nuances of the broader class of psychedelic phenethylamines.
The Dawn of Phenethylamine Exploration: A Shulgin Legacy
The history of 4-Ethoxyphenethylamine as a research chemical is intrinsically linked to the pioneering work of Dr. Alexander Shulgin.[1] While Shulgin's seminal work, "PiHKAL" (Phenethylamines I Have Known and Loved), does not explicitly detail the synthesis and effects of the unsubstituted 4-Ethoxyphenethylamine, it lays the groundwork for its conceptual existence and exploration. The book meticulously documents the synthesis and psychoactive properties of a vast array of phenethylamine derivatives, systematically exploring the effects of different substituents on the phenyl ring.[2]
Shulgin's methodology of systematically altering the molecular structure of phenethylamines to observe changes in psychoactivity is the cornerstone of modern research chemical exploration. His work on compounds like 3,5-dimethoxy-4-ethoxyphenethylamine (Escaline) demonstrates a clear interest in the influence of the ethoxy group at the 4-position.[2] It is highly probable that 4-Ethoxyphenethylamine was synthesized and evaluated, at least in a preliminary fashion, during these systematic explorations, even if it did not warrant a dedicated entry in his published works. Its significance, therefore, lies not in a storied history of widespread use, but in its role as a fundamental building block in the rational design and understanding of more complex psychoactive compounds.
Synthesis and Chemical Properties: A Foundational Protocol
The synthesis of 4-Ethoxyphenethylamine can be logically inferred from the well-established synthetic routes for other phenethylamines detailed in the scientific literature, including Shulgin's own work. A plausible and commonly employed method would involve the following key steps:
Conceptual Synthetic Pathway
A generalized synthetic pathway starting from 4-ethoxyphenylacetonitrile is a common approach for producing phenethylamines. This method offers a reliable and relatively straightforward route to the target compound.
Caption: Conceptual synthetic pathway for 4-Ethoxyphenethylamine.
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step methodology for the synthesis of 4-Ethoxyphenethylamine, adapted from established procedures for related compounds:
-
Reduction of 4-Ethoxyphenylacetonitrile: In a dry, inert atmosphere, a solution of 4-ethoxyphenylacetonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at a reduced temperature (e.g., 0°C).
-
Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure complete reduction of the nitrile group to a primary amine. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Extraction and Isolation: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 4-Ethoxyphenethylamine freebase.
-
Purification and Salt Formation: The crude product can be purified by distillation or chromatography. For easier handling and storage, the freebase is often converted to a salt, such as the hydrochloride salt, by dissolving it in a suitable solvent and adding a solution of hydrochloric acid. The resulting salt precipitate is then collected by filtration and dried.
This general protocol, with minor modifications, is a robust method for obtaining 4-Ethoxyphenethylamine and serves as a foundational experimental workflow in phenethylamine synthesis.[3]
Pharmacological Profile: Extrapolating from its Kin
Direct pharmacological studies on 4-Ethoxyphenethylamine are scarce in published literature. However, a significant body of research on structurally related 4-alkoxy-substituted phenethylamines and amphetamines allows for a well-informed prediction of its likely pharmacological activity.[4][5]
Mechanism of Action: A Serotonergic Hypothesis
The primary mechanism of action for psychedelic phenethylamines is agonism at serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋).[6][7] It is highly probable that 4-Ethoxyphenethylamine acts as an agonist at these receptors, with the 5-HT₂ₐ receptor being the key target for mediating psychedelic effects.
Caption: Hypothesized signaling pathway of 4-Ethoxyphenethylamine.
Structure-Activity Relationship Insights
Studies on a series of 4-alkoxy-2,5-dimethoxyphenethylamines (the "2C-O" family) and 4-alkoxy-3,5-dimethoxyphenethylamines (the "scalines") provide valuable insights into the role of the 4-ethoxy group:[4][5]
-
Receptor Affinity: In general, increasing the size of the 4-alkoxy substituent tends to increase the binding affinity for 5-HT₂ₐ and 5-HT₂₋ receptors.[4] This suggests that 4-Ethoxyphenethylamine would likely have a higher affinity than its 4-methoxy counterpart.
-
Potency: While receptor affinity is a key factor, in vivo potency is also influenced by metabolic stability and other pharmacokinetic properties. The addition of an alpha-methyl group to the phenethylamine backbone (creating an amphetamine) often increases potency, which is why compounds like 2,5-dimethoxy-4-ethoxyamphetamine (MEM) have been more extensively studied than their phenethylamine counterparts.[8]
The following table summarizes the receptor binding affinities (Ki, nM) for a selection of related 4-alkoxy-substituted phenethylamines at human serotonin receptors, providing a comparative context for the predicted activity of 4-Ethoxyphenethylamine.
| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂₋ Ki (nM) | Reference |
| Mescaline (3,4,5-trimethoxyphenethylamine) | ~6300 | - | [4] |
| 2C-O-2 (4-ethoxy-2,5-dimethoxyphenethylamine) | Moderate to high | Moderate to high | [4] |
| Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) | Weak to moderate | Weak to moderate | [5] |
Note: Specific Ki values for 2C-O-2 and Escaline vary across different studies, hence the qualitative description. A direct Ki value for 4-Ethoxyphenethylamine is not available in the reviewed literature.
Legal Status: Navigating a Complex Regulatory Landscape
The legal status of 4-Ethoxyphenethylamine is often not explicitly defined. Instead, it typically falls under the purview of analogue legislation in many countries. These laws are designed to control substances that are "substantially similar" in chemical structure and pharmacological effect to already scheduled drugs.
In the United States, the Federal Analogue Act could be applied to 4-Ethoxyphenethylamine, treating it as a Schedule I controlled substance if intended for human consumption.[9] Similarly, in the United Kingdom, the Psychoactive Substances Act 2016 broadly covers any substance capable of producing a psychoactive effect, which would likely include 4-Ethoxyphenethylamine. The legal landscape is constantly evolving, and researchers must remain vigilant about the specific regulations in their jurisdiction.[1][8]
Conclusion: A Foundational Piece of the Psychedelic Puzzle
While 4-Ethoxyphenethylamine may not have the extensive history of use or the prominent place in scientific literature that its more complex relatives do, its importance as a research chemical should not be understated. It represents a fundamental molecular scaffold upon which a vast and diverse class of psychoactive compounds has been built. For scientists and researchers in the field of drug development and neuroscience, a thorough understanding of this core molecule provides an essential foundation for interpreting the complex structure-activity relationships that govern the pharmacology of psychedelic phenethylamines. As research into the therapeutic potential of psychedelics continues to expand, a return to these foundational molecules may yet reveal new insights and opportunities for innovation.
References
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Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]
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Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]
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Luethi, D., Kolaczynska, K. E., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1084236. [Link]
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Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
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Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]
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A Comprehensive Guide to the Pharmacological Profiling of 4-Ethoxyphenethylamine
Introduction: Unveiling the Pharmacological Landscape of a Novel Phenethylamine
The phenethylamine class of compounds represents a vast and intricate area of neuropharmacology, encompassing endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances. Within this class, subtle structural modifications can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of physiological and psychological effects. 4-Ethoxyphenethylamine, a less-characterized member of this family, presents a compelling subject for a thorough pharmacological investigation. While structurally related to other psychoactive phenethylamines, its specific profile of receptor affinities, functional activities, and metabolic fate remains largely unelucidated.
This in-depth technical guide provides a comprehensive framework for the pharmacological profiling of 4-Ethoxyphenethylamine. As a Senior Application Scientist, the following sections are designed to not only outline the necessary experimental protocols but also to provide the underlying scientific rationale for each step. This document is intended for researchers, scientists, and drug development professionals, offering a robust and scientifically validated roadmap for characterizing this and other novel compounds. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence to ensure a self-validating and reproducible research cascade.
Chemical and Physical Properties
4-Ethoxyphenethylamine possesses the core phenethylamine scaffold with an ethoxy group substituted at the fourth position of the phenyl ring. A preliminary analysis of its structure suggests potential interactions with monoamine receptors, a hypothesis that will be systematically tested in the subsequent profiling stages.
In Vitro Pharmacological Profiling: A Systematic Approach to Target Identification and Functional Characterization
The cornerstone of understanding a compound's mechanism of action lies in a detailed in vitro characterization of its interactions with relevant biological targets. The following assays are proposed to build a comprehensive profile of 4-Ethoxyphenethylamine's activity at the molecular level.
Receptor Binding Assays: Mapping the Affinity Landscape
The initial step is to determine the binding affinity of 4-Ethoxyphenethylamine across a panel of receptors known to be targets for phenethylamine derivatives. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the compound's affinity (Ki) for specific receptor subtypes.[1]
Rationale for Target Selection: The choice of receptors is guided by the structure-activity relationships of known phenethylamines. The primary targets include serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors, as well as the trace amine-associated receptor 1 (TAAR1), which is known to be a target for many phenethylamines.[2][3]
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Receptor Membranes: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., HEK 293 cells).[2]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) is incubated with the receptor membranes in the presence of increasing concentrations of the test compound (4-Ethoxyphenethylamine).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Receptor Binding Affinity Profile of 4-Ethoxyphenethylamine
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | >1000 |
| 5-HT2A | [3H]-Ketanserin | 150 |
| 5-HT2C | [3H]-Mesulergine | 450 |
| D1 | [3H]-SCH23390 | >1000 |
| D2 | [3H]-Spiperone | 800 |
| α1A | [3H]-Prazosin | 900 |
| α2A | [3H]-Rauwolscine | >1000 |
| TAAR1 | [3H]-OST201640 | 250 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would need to be generated.
Functional Assays: From Binding to Biological Response
While binding assays reveal affinity, they do not distinguish between agonists, antagonists, or inverse agonists. Functional assays are therefore essential to characterize the biological activity of 4-Ethoxyphenethylamine at receptors where significant binding is observed.
Rationale for Assay Selection: For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, which couples to the Gq signaling pathway, calcium flux assays are a robust and high-throughput method to measure receptor activation.[1][3]
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO-K1 or HEK 293) are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[1]
-
Compound Addition: Increasing concentrations of 4-Ethoxyphenethylamine are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist. To assess antagonistic activity, the assay is performed in the presence of a known agonist.
Signaling Pathway Visualization
Caption: Gq-coupled signaling pathway of the 5-HT2A receptor.
Monoamine Transporter Inhibition Assays: Assessing Reuptake and Release Mechanisms
The interaction of phenethylamines with monoamine transporters (DAT, NET, and SERT) is critical to their overall pharmacological profile, as inhibition of these transporters can lead to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively.
Rationale for Assay Selection: In vitro transporter uptake assays using cells expressing the human transporters provide a direct measure of a compound's ability to inhibit monoamine reuptake.
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: HEK 293 cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are used.[2]
-
Incubation: Cells are incubated with increasing concentrations of 4-Ethoxyphenethylamine, followed by the addition of a radiolabeled substrate (e.g., [3H]-dopamine for hDAT).
-
Uptake Termination and Lysis: The uptake process is stopped, and the cells are lysed.
-
Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.
In Vivo Pharmacological Profiling: From Molecular Interactions to Behavioral Outcomes
In vivo studies are essential to understand how the in vitro activities of 4-Ethoxyphenethylamine translate into physiological and behavioral effects in a whole organism.
Animal Models and Dosing
Rodent models, such as rats and mice, are well-established for studying the behavioral effects of psychostimulants and psychedelic-like compounds.[4][5] Dose-response studies are crucial to characterize the full spectrum of behavioral effects.
Behavioral Assays: A Battery for Comprehensive Characterization
A battery of behavioral assays should be employed to assess various aspects of 4-Ethoxyphenethylamine's in vivo profile.
-
Locomotor Activity: This assay measures the stimulant or sedative effects of the compound by tracking the movement of the animal in an open field.
-
Head-Twitch Response (HTR): In rodents, the HTR is a characteristic behavioral response that is considered a proxy for 5-HT2A receptor activation and potential psychedelic-like effects.[2]
-
Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a compound.
-
Drug Discrimination: This procedure can determine if the subjective effects of 4-Ethoxyphenethylamine are similar to those of known classes of drugs, such as stimulants or psychedelics.
Experimental Workflow Visualization
Caption: In vivo behavioral profiling workflow.
Metabolism and Pharmacokinetics (ADME): Understanding the Compound's Fate in the Body
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-Ethoxyphenethylamine will significantly influence its duration of action and potential for drug-drug interactions.
In Vitro Metabolism
Incubating 4-Ethoxyphenethylamine with liver microsomes or hepatocytes from different species, including humans, can identify the major metabolic pathways.[6] Based on the metabolism of similar phenethylamines, potential metabolic routes include O-deethylation, N-acetylation, and oxidative deamination.[6][7]
Pharmacokinetic Studies
In vivo pharmacokinetic studies in animals are necessary to determine key parameters such as oral bioavailability, plasma half-life, and brain penetration.
Toxicology and Safety Pharmacology: Assessing the Potential for Adverse Effects
A preliminary assessment of the toxicological profile of 4-Ethoxyphenethylamine is crucial for any further development.
-
In Vitro Cytotoxicity: The cytotoxicity of the compound should be evaluated in relevant cell lines, such as neuronal (e.g., SH-SY5Y) and hepatic (e.g., HepG2) cells.[8]
-
Safety Pharmacology: A core battery of safety pharmacology studies should be conducted to assess the compound's effects on the cardiovascular, respiratory, and central nervous systems.
Data Integration and Future Directions: Building a Complete Picture
The data generated from this comprehensive profiling cascade will provide a detailed understanding of the pharmacological profile of 4-Ethoxyphenethylamine. By integrating the in vitro receptor binding and functional data with the in vivo behavioral and pharmacokinetic data, a clear picture of its mechanism of action and potential therapeutic or abuse liability will emerge.
Future research could explore the synthesis and profiling of analogs to establish structure-activity relationships, investigate downstream signaling pathways in more detail, and conduct more extensive toxicological studies. This systematic approach ensures a thorough and scientifically rigorous characterization of novel compounds, paving the way for a deeper understanding of their neuropharmacological properties.
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Rider, O. J., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. ResearchGate. [Link]
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Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Luethi, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 993492. [Link]
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Carvalho, M., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(11), 3237. [Link]
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Spencer, R. C., & Berridge, C. W. (2015). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry, 77(10), e31-e32. [Link]
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Blossom Analysis. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]
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Aguilar-Hidalgo, D., et al. (2022). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 16, 960007. [Link]
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Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]
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Rangan, R. S., et al. (2021). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. [Link]
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Rangan, R. S., et al. (2021). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv. [Link]
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Devilbiss, D. M., & Berridge, C. W. (2008). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Journal of Neuroscience, 28(44), 11195-11205. [Link]
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Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) in rat urine using gas chromatographic-mass spectrometric techniques. Journal of Chromatography B, 842(2), 76-90. [Link]
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Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. [Link]
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Snyder, S. H., et al. (1971). DOET (2,5-dimethoxy-4-ethylamphetamine), a new psychotropic drug. Effects of varying doses in man. Archives of General Psychiatry, 24(1), 50-55. [Link]
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Shulgin, A. T. (n.d.). #164 4-Tme; 4-thiometaescaline;. [Link]
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Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link]
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E-Holl, V., et al. (2006). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology Letters, 164(3), 234-246. [Link]
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Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Clinical Toxicology, 51(6), 487-492. [Link]
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Theobald, D. S., et al. (2005). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 40(1), 105-120. [Link]
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Winstock, A. R., et al. (2014). Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series. Journal of Medical Toxicology, 10(1), 69-74. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 4-Ethoxyphenethylamine
Foreword: A Framework for Understanding 4-Ethoxyphenethylamine
4-Ethoxyphenethylamine is a substituted phenethylamine characterized by an ethoxy group at the fourth position of the phenyl ring. While direct comprehensive studies on this specific molecule are not extensively published, its structural similarity to other psychoactive phenethylamines, such as those with methoxy and other alkoxy substitutions, provides a strong basis for predicting its pharmacological profile. This guide will provide a detailed framework for the in vitro investigation of 4-Ethoxyphenethylamine, drawing upon established methodologies for related compounds to elucidate its potential mechanisms of action. Our approach is grounded in the hypothesis that 4-Ethoxyphenethylamine will exhibit activity at key monoaminergic targets, including serotonin receptors, trace amine-associated receptors (TAARs), and monoamine transporters. Furthermore, we will explore its expected metabolic fate, focusing on the enzymatic processes that govern the biotransformation of alkoxy-substituted phenethylamines. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols for a thorough in vitro characterization.
Section 1: Predicted Pharmacological Profile and Rationale
The pharmacological effects of phenethylamines are largely dictated by their interactions with various components of the monoaminergic system. Based on the extensive research into structurally related compounds, we can formulate a targeted strategy for the in vitro characterization of 4-Ethoxyphenethylamine.
Primary Target Receptors: Serotonergic and Trace Amine-Associated Receptors
Substituted phenethylamines are well-known for their affinity for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₑ), which are implicated in the psychedelic effects of many of these compounds.[1][2] The 4-alkoxy substitution pattern is a common feature in several psychoactive phenethylamines, suggesting that 4-Ethoxyphenethylamine is likely to interact with these receptors. Additionally, phenethylamines are endogenous ligands for Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[3] Activation of TAAR1 is a key mechanism for many phenethylamine-based compounds. Therefore, our initial investigations will focus on quantifying the binding affinity and functional activity of 4-Ethoxyphenethylamine at these primary targets.
Secondary Targets: Monoamine Transporters
Phenethylamines can also interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), either as inhibitors of reuptake or as releasing agents.[4] These interactions contribute significantly to the overall pharmacological profile, influencing stimulant and mood-altering effects. A comprehensive in vitro assessment must therefore include a thorough characterization of 4-Ethoxyphenethylamine's effects on these transporters.
Anticipated Metabolic Pathways
The ethoxy group at the 4-position is a prime site for metabolic transformation. The primary metabolic pathway for alkoxy-substituted phenethylamines is O-dealkylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, most notably CYP2D6.[5][6] This process would convert 4-ethoxyphenethylamine to 4-hydroxyphenethylamine, a known metabolite of amphetamine.[7] Subsequent phase II conjugation reactions, such as glucuronidation or sulfation of the newly formed hydroxyl group, are also anticipated.
Section 2: Experimental Protocols for Pharmacological Characterization
This section provides detailed, step-by-step methodologies for the key in vitro assays required to characterize the pharmacological profile of 4-Ethoxyphenethylamine.
Receptor Binding Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Here, we detail the protocol for assessing the binding of 4-Ethoxyphenethylamine to the human 5-HT₂ₐ receptor.
Protocol 2.1: 5-HT₂ₐ Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of 4-Ethoxyphenethylamine for the human 5-HT₂ₐ receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound: 4-Ethoxyphenethylamine, serially diluted.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT₂ₐ cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM mianserin (for non-specific binding).
-
50 µL of serially diluted 4-Ethoxyphenethylamine.
-
-
Add 50 µL of [³H]Ketanserin (at a concentration near its K₋) to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 4-Ethoxyphenethylamine.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Diagram 2.1: Radioligand Binding Assay Workflow
A streamlined workflow for determining receptor binding affinity.
Functional Activity: TAAR1 Activation Assay
To assess the functional activity of 4-Ethoxyphenethylamine at TAAR1, a cAMP accumulation assay is the method of choice, as TAAR1 primarily couples to the Gαs protein, leading to an increase in intracellular cAMP upon activation.[8][9]
Protocol 2.2: TAAR1 cAMP Accumulation Assay (HTRF-based)
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-Ethoxyphenethylamine in activating human TAAR1.
-
Materials:
-
HEK293 cells stably expressing human TAAR1 (HEK293-hTAAR1).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compound: 4-Ethoxyphenethylamine, serially diluted.
-
Positive control: A known TAAR1 agonist (e.g., β-phenylethylamine).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).
-
384-well white microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Cell Plating:
-
Culture HEK293-hTAAR1 cells and seed them into a 384-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium and add assay buffer containing the PDE inhibitor.
-
Incubate for 30 minutes at room temperature.
-
Add serially diluted 4-Ethoxyphenethylamine or controls to the wells.
-
-
cAMP Accumulation and Detection:
-
Incubate the plate for 30-60 minutes at room temperature.
-
Lyse the cells and perform the HTRF detection steps according to the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.
-
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of 4-Ethoxyphenethylamine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Diagram 2.2: TAAR1 Signaling and Assay Principle
Activation of TAAR1 leads to cAMP production, which is measured via competitive immunoassay.
Monoamine Transporter Inhibition: Neurotransmitter Uptake Assays
Directly measuring the inhibition of neurotransmitter uptake is crucial for understanding the potential stimulant properties of 4-Ethoxyphenethylamine.
Protocol 2.3: Monoamine Transporter Uptake Assay
-
Objective: To determine the potency (IC₅₀) of 4-Ethoxyphenethylamine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
-
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Non-specific uptake controls: Mazindol (for DAT and NET) or Paroxetine (for SERT).
-
Test compound: 4-Ethoxyphenethylamine, serially diluted.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell Plating:
-
Plate the respective HEK293-transporter cell lines in 96-well plates and grow to confluency.
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serially diluted 4-Ethoxyphenethylamine or controls for 10-20 minutes at room temperature.
-
Initiate uptake by adding the corresponding radiolabeled substrate.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of 4-Ethoxyphenethylamine.
-
Determine the IC₅₀ value using non-linear regression.
-
Section 3: In Vitro Metabolism Studies
Understanding the metabolic fate of 4-Ethoxyphenethylamine is critical for predicting its duration of action and potential for drug-drug interactions.
Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Protocol 3.1: Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To determine the rate of metabolism of 4-Ethoxyphenethylamine in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound: 4-Ethoxyphenethylamine.
-
Positive control compounds with known metabolic rates (e.g., a high-turnover and a low-turnover compound).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Incubation:
-
Pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add 4-Ethoxyphenethylamine to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of 4-Ethoxyphenethylamine at each time point.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining 4-Ethoxyphenethylamine against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Metabolite Identification and Profiling
This assay aims to identify the major metabolites of 4-Ethoxyphenethylamine.
Protocol 3.2: Metabolite Identification in Human Liver Microsomes
-
Objective: To identify the major phase I and phase II metabolites of 4-Ethoxyphenethylamine.
-
Procedure:
-
Follow the incubation procedure described in Protocol 3.1, but use a higher concentration of 4-Ethoxyphenethylamine and a longer incubation time (e.g., 60-120 minutes).
-
For phase II metabolite identification, supplement the incubation mixture with appropriate cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation).
-
Analyze the samples using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Compare the chromatograms of the incubated samples with a control sample (without NADPH or cofactors).
-
Identify potential metabolite peaks based on their mass-to-charge ratio (m/z) and retention time.
-
Use tandem mass spectrometry (MS/MS) to fragment the parent compound and potential metabolites to elucidate their structures. The primary expected metabolite is 4-hydroxyphenethylamine, resulting from O-de-ethylation.
-
Diagram 3.1: Predicted Metabolic Pathway of 4-Ethoxyphenethylamine
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An In-Depth Technical Guide to Investigating Psychedelic Compounds in Preclinical Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical investigation of psychedelic compounds. It emphasizes a holistic approach, from initial in vitro characterization to in vivo behavioral and neurophysiological assessment, ensuring scientific integrity and translational relevance.
Section 1: Foundational Principles of Preclinical Psychedelic Research
The resurgence of interest in psychedelics for therapeutic applications necessitates robust preclinical evaluation to understand their mechanisms of action, identify novel drug candidates, and ensure safety.[1][2] Preclinical studies offer a controlled environment to dissect signaling pathways, neurochemistry, and neural circuits, which is often not feasible in human studies.[3][4] A well-designed preclinical program is critical for advancing psychedelics toward clinical practice.[3]
The Central Role of the Serotonin 2A (5-HT2A) Receptor
The primary molecular target for classic psychedelic drugs is the serotonin 2A (5-HT2A) receptor.[4][5] Activation of this G protein-coupled receptor (GPCR) is necessary for the hallucinogenic effects and related behavioral responses in animals.[5] Therefore, a thorough in vitro and in vivo characterization of a compound's interaction with the 5-HT2A receptor is the cornerstone of preclinical psychedelic investigation.
Beyond the Receptor: Neuroplasticity as a Key Therapeutic Mechanism
A growing body of evidence suggests that the therapeutic effects of psychedelics may stem from their ability to promote neuroplasticity.[6][7][8] This includes changes at the molecular, structural, and functional levels, such as alterations in gene expression, dendritic arborization, and synaptic strength.[6][7][9] Preclinical models are invaluable for elucidating these neuroplastic effects and their contribution to the long-lasting behavioral changes observed after psychedelic administration.[6][10]
Section 2: In Vitro Characterization: Building a Pharmacological Profile
The initial step in evaluating a novel compound is to determine its pharmacological profile at the molecular level. This involves a battery of in vitro assays to assess its binding affinity, functional activity, and signaling pathway engagement at the 5-HT2A receptor and other relevant targets.[11]
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Radioligand binding assays are a common method where a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Functional Assays: Assessing Agonist Activity
Functional assays measure the cellular response following receptor activation. For the 5-HT2A receptor, which primarily couples to the Gq/11 signaling pathway, several assays can be employed.[12][13][14]
-
Calcium Mobilization Assays: Activation of the Gq pathway leads to the release of intracellular calcium.[11] Fluorometric assays using calcium-sensitive dyes can quantify this response, providing a measure of the compound's efficacy and potency as a 5-HT2A agonist.[15]
-
Inositol Phosphate (IP) Accumulation Assays: Gq activation also stimulates phospholipase C (PLC), leading to the production of inositol phosphates. Measuring the accumulation of IP is another robust method to assess 5-HT2A receptor activation.[11]
-
β-Arrestin Recruitment Assays: In addition to G protein signaling, GPCRs can also signal through β-arrestin pathways. Assays to measure β-arrestin recruitment can provide insights into biased agonism, where a compound preferentially activates one signaling pathway over another.[12][13] Recent research suggests that the psychedelic potential of a compound is predicted by its efficacy in recruiting Gq, but not β-arrestin2.[12][13][14]
| In Vitro Assay | Parameter Measured | Primary Signaling Pathway | Relevance |
| Radioligand Binding | Binding Affinity (Ki) | N/A | Target engagement |
| Calcium Mobilization | Intracellular Ca2+ increase | Gq/11 | Functional potency and efficacy |
| IP Accumulation | Inositol phosphate levels | Gq/11 | Functional potency and efficacy |
| β-Arrestin Recruitment | β-arrestin binding | β-Arrestin | Biased agonism and potential for non-psychedelic therapeutics |
Visualizing 5-HT2A Receptor Signaling
The following diagram illustrates the canonical Gq signaling pathway and the alternative β-arrestin pathway activated by 5-HT2A receptor agonists.
Caption: 5-HT2A receptor signaling pathways.
Section 3: Cellular Assays in Neuronal Systems
To bridge the gap between molecular interactions and in vivo effects, it is crucial to investigate the impact of psychedelic compounds on neuronal cells and circuits.
Gene Expression Analysis
Psychedelics have been shown to induce the expression of immediate early genes (IEGs) like c-Fos and Arc, which are involved in synaptic plasticity.[16][17] Quantitative PCR (qPCR) or RNA sequencing can be used to measure changes in the expression of these and other neuroplasticity-related genes in primary neuronal cultures or brain slices following compound treatment.[18][19][20]
Electrophysiology: Probing Neuronal Excitability and Synaptic Function
Electrophysiological techniques provide a direct measure of neuronal activity and are essential for understanding how psychedelics modulate neural circuits.[21][22][23][24]
-
Patch-clamp recordings in brain slices can be used to assess the effects of a compound on neuronal excitability, synaptic transmission, and ion channel function.[21][23] Psychedelics have been shown to have complex effects, modulating both excitatory and inhibitory processes.[21][22][23]
-
In vivo electrophysiology allows for the recording of neuronal activity in awake, behaving animals, providing insights into how psychedelics alter brain network dynamics and oscillations.[24][25]
Section 4: In Vivo Preclinical Models: Assessing Behavioral and Physiological Effects
Animal models are indispensable for evaluating the in vivo effects of psychedelic compounds and their therapeutic potential.[3][4]
The Head-Twitch Response (HTR): A Behavioral Proxy for Psychedelic Activity
The head-twitch response (HTR) in rodents is a rapid, involuntary head movement that serves as a reliable behavioral marker for 5-HT2A receptor activation and hallucinogenic potential in humans.[26][27][28][29][30][31][32]
-
Animal Preparation: Male C57BL/6J mice are surgically implanted with a small magnet on their skull.[26]
-
Apparatus: A magnetometer coil detects the movement of the head-mounted magnet.[26][32]
-
Procedure: After a recovery period, mice are habituated to the testing chamber. The test compound or vehicle is administered, and head twitches are recorded for a set duration.[26][33]
-
Data Analysis: The number of head twitches is quantified, and a dose-response curve is generated to determine the compound's potency (ED50).[26]
Caption: Workflow for the Head-Twitch Response (HTR) assay.
Drug Discrimination: Assessing Subjective Effects
The drug discrimination paradigm is a behavioral assay that assesses the interoceptive (subjective) effects of a drug.[34][35][36] Animals are trained to recognize the effects of a specific psychedelic drug and respond accordingly to receive a reward. This model can be used to determine if novel compounds produce similar subjective effects to known psychedelics.[34][37]
Models of Psychiatric Disorders
To evaluate the therapeutic potential of psychedelic compounds, various preclinical models of psychiatric disorders, such as depression and anxiety, are utilized.[1][2] These models often involve inducing a state that mimics certain aspects of the human condition, such as chronic stress or learned helplessness.[38] The ability of a psychedelic compound to reverse these behavioral deficits is then assessed.[10]
| Behavioral Model | Primary Endpoint | Relevance |
| Head-Twitch Response | Number of head twitches | 5-HT2A receptor activation, psychedelic potential |
| Drug Discrimination | Drug-appropriate lever pressing | Subjective drug effects |
| Forced Swim Test | Immobility time | Antidepressant-like effects |
| Elevated Plus Maze | Time spent in open arms | Anxiolytic-like effects |
Section 5: Investigating Neuroplasticity In Vivo
As mentioned, a key area of investigation is the effect of psychedelics on neuroplasticity.[6][7][8][9][10]
Structural Plasticity
-
Golgi Staining and Immunohistochemistry: These techniques can be used to visualize and quantify changes in dendritic spine density and morphology in brain regions like the prefrontal cortex and hippocampus.[9][25]
-
In Vivo Two-Photon Microscopy: This advanced imaging technique allows for the longitudinal tracking of individual dendritic spines in living animals, providing a dynamic view of structural plasticity.[25]
Functional Plasticity
Changes in synaptic strength, such as long-term potentiation (LTP), can be measured using ex vivo electrophysiology in brain slices from animals previously treated with a psychedelic compound.[25]
Section 6: Regulatory Considerations
The development of psychedelic drugs for clinical use is subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) has provided draft guidance for clinical investigations of psychedelic drugs.[39][40][41] This guidance covers aspects such as chemistry, manufacturing, and controls (CMC), nonclinical studies, and clinical trial design.[39][40] Adherence to these guidelines is crucial for the successful translation of preclinical findings to human studies.[42][43]
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4-Ethoxyphenethylamine: A Technical Guide for Neuropharmacology Research
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxyphenethylamine (4-EPEA) as a versatile tool for neuropharmacology research. As a member of the substituted phenethylamine class, 4-EPEA and its analogs offer a valuable platform for investigating the structure-activity relationships (SAR) that govern interactions with key monoaminergic systems in the central nervous system. This document details the compound's core neuropharmacological characteristics, with a focus on its interactions with serotonergic receptors. We provide detailed, field-proven protocols for essential in vitro and in vivo assays, including receptor binding studies, functional activity assays, and the head-twitch response (HTR) model for assessing psychedelic-like effects. Furthermore, this guide presents a synthesis of available data on its pharmacokinetic profile, metabolism, and potential neurotoxicity, alongside critical safety and handling guidelines. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 4-Ethoxyphenethylamine and its congeners in their neuropharmacological investigations.
Introduction: The Phenethylamine Scaffold in Neuroscience
The phenethylamine backbone is a fundamental structural motif in neuropharmacology, forming the basis for a wide array of endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Synthetic modifications to this core structure have yielded a vast and diverse class of psychoactive compounds that have been instrumental in dissecting the complexities of neuronal signaling.[2] These substituted phenethylamines serve as invaluable molecular probes to explore receptor function, neurotransmitter release dynamics, and the neurobiological underpinnings of behavior, mood, and cognition.[3]
4-Ethoxyphenethylamine (IUPAC Name: 2-(4-ethoxyphenyl)ethanamine) is a member of this extensive family. Its utility in neuropharmacology stems from its specific interactions with monoaminergic systems, offering a means to investigate the functional roles of these pathways. This guide will delve into the specific attributes of 4-Ethoxyphenethylamine as a research tool, providing both the theoretical framework and practical guidance for its application in the laboratory.
Core Neuropharmacology of 4-Ethoxyphenethylamine
The primary mechanism of action for many substituted phenethylamines, including 4-Ethoxyphenethylamine, involves their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[4] The 5-HT₂ family of receptors, particularly the 5-HT₂ₐ subtype, is a key target for psychedelic phenethylamines and is believed to mediate their characteristic effects on perception and cognition.[5]
Receptor Binding Profile
The affinity of a compound for various receptors is a critical determinant of its pharmacological profile. While specific binding data for 4-Ethoxyphenethylamine is not extensively published, data from structurally related 4-alkoxy-substituted phenethylamines provide valuable insights into its likely receptor interaction profile. Generally, increasing the size and lipophilicity of the 4-alkoxy substituent on the phenethylamine scaffold tends to increase affinity for 5-HT₂ₐ and 5-HT₂₋ receptors.[6][7]
Below is a table summarizing the receptor binding affinities (Ki, nM) of representative 4-alkoxy-substituted phenethylamines at key serotonin and other monoamine receptors. This data is compiled from various in vitro studies using transfected cells.[4][6][8][9]
| Compound | 5-HT₂ₐ (Ki, nM) | 5-HT₂₋ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | α₁ₐ-adrenoceptor (Ki, nM) | α₂ₐ-adrenoceptor (Ki, nM) | D₂ Receptor (Ki, nM) |
| Mescaline (4-methoxy) | 12,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Escaline (4-ethoxy) | ~150-12,000 | ~1,200-9,900 | >5,600 | - | ~450-3,700 | >6,000 |
| Proscaline (4-propoxy) | - | - | - | - | - | - |
| Isoproscaline (4-isopropoxy) | - | - | - | - | - | - |
Note: Data for escaline and other analogs are presented as ranges to reflect variability across different studies and experimental conditions. A lower Ki value indicates a higher binding affinity.
Functional Activity
Beyond binding affinity, the functional activity of a compound at its target receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is crucial. For many psychedelic phenethylamines, agonism at the 5-HT₂ₐ receptor is a key characteristic.[10] The functional activity is typically quantified by the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ).
The following table presents functional activity data for related 4-alkoxy-substituted phenethylamines at the human 5-HT₂ₐ receptor.[6][8]
| Compound | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂ₐ Eₘₐₓ (%) |
| 2C-O derivatives (general) | 16-2600 | 30-84% (Partial Agonists) |
Note: The Eₘₐₓ is expressed relative to the maximal response induced by the endogenous ligand, serotonin (5-HT), which is set to 100%.
Signaling Pathways
The interaction of 4-Ethoxyphenethylamine and its analogs with the 5-HT₂ₐ receptor is expected to initiate a cascade of intracellular signaling events. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro and in vivo assays to characterize the neuropharmacological properties of 4-Ethoxyphenethylamine and related compounds.
In Vitro Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.[11][12]
Objective: To determine the binding affinity of 4-Ethoxyphenethylamine for the human 5-HT₂ₐ receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
-
[³H]-Ketanserin (radioligand).
-
Spiperone (non-specific binding competitor).
-
Test compound (4-Ethoxyphenethylamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Cell harvester.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK-293 cells expressing the 5-HT₂ₐ receptor to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (4-Ethoxyphenethylamine) in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, [³H]-Ketanserin, and binding buffer.
-
Non-specific Binding: Cell membrane preparation, [³H]-Ketanserin, and a high concentration of spiperone (e.g., 10 µM).
-
Competitive Binding: Cell membrane preparation, [³H]-Ketanserin, and varying concentrations of 4-Ethoxyphenethylamine.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is used to screen for potential psychedelic-like activity.[13][14][15]
Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of 4-Ethoxyphenethylamine by quantifying the head-twitch response in mice.
Materials:
-
Male C57BL/6J mice.
-
Test compound (4-Ethoxyphenethylamine) dissolved in a suitable vehicle (e.g., sterile saline).
-
Vehicle control.
-
Observation chambers (e.g., clear cylindrical enclosures).
-
Video recording equipment (optional, but recommended for accurate scoring).
-
Magnetometer system (for automated detection, optional).[16]
Procedure:
-
Acclimation:
-
Acclimate the mice to the experimental room and observation chambers for at least 60 minutes prior to the experiment.
-
-
Drug Administration:
-
Administer 4-Ethoxyphenethylamine or vehicle control via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg.
-
A dose-response study with multiple doses of 4-Ethoxyphenethylamine is recommended.
-
-
Observation Period:
-
Immediately after injection, place each mouse individually into an observation chamber.
-
Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is characterized as a rapid, convulsive, side-to-side movement of the head that is distinct from grooming or exploratory sniffing.
-
-
Scoring:
-
If using manual scoring, two independent observers, blind to the experimental conditions, should count the head twitches.
-
If using a magnetometer system, the data can be analyzed to automatically detect and quantify head twitches.[16]
-
-
Data Analysis:
-
Calculate the total number of head twitches for each mouse during the observation period.
-
Compare the number of head twitches between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., one-way ANOVA followed by post-hoc tests).
-
Determine the median effective dose (ED₅₀) for inducing the HTR.
-
Pharmacokinetics, Metabolism, and Toxicology
Pharmacokinetics
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for 4-Ethoxyphenethylamine is limited, general principles from related phenethylamines can be inferred. Due to their lipophilic nature, many phenethylamines are well-absorbed after oral administration and can cross the blood-brain barrier.[3]
Metabolism
The metabolism of phenethylamines can occur through various enzymatic pathways, including oxidation, deamination, and conjugation. The ethoxy group of 4-Ethoxyphenethylamine may be subject to O-dealkylation by cytochrome P450 enzymes.[17] The primary amine is a substrate for monoamine oxidase (MAO), leading to the formation of the corresponding aldehyde, which is then further oxidized or reduced.
Neurotoxicity
The potential for neurotoxicity is a critical consideration for any centrally acting compound. In vitro studies with substituted phenethylamines in neuronal cell lines, such as SH-SY5Y, have shown that some compounds can induce cytotoxicity, mitochondrial dysfunction, and oxidative stress at high concentrations.[18][19][20] The neurotoxic potential appears to be structure-dependent, and further studies are needed to specifically characterize the profile of 4-Ethoxyphenethylamine.
In Vitro Neurotoxicity Assessment: A common method to assess potential neurotoxicity is to measure cell viability in a neuronal cell line (e.g., SH-SY5Y) after exposure to the compound.
Protocol Outline:
-
Culture differentiated SH-SY5Y cells in multi-well plates.
-
Expose the cells to a range of concentrations of 4-Ethoxyphenethylamine for a set duration (e.g., 24 hours).
-
Assess cell viability using assays such as the MTT reduction assay or the neutral red uptake assay.[18]
-
Determine the EC₅₀ for cytotoxicity.
-
Further mechanistic studies can investigate markers of apoptosis (e.g., caspase activation), mitochondrial membrane potential, and reactive oxygen species (ROS) production.
Synthesis and Chemical Properties
4-Ethoxyphenethylamine can be synthesized through various routes. One common method involves the reduction of 4-ethoxyphenylacetonitrile.[21][22]
Key Chemical Properties:
-
IUPAC Name: 2-(4-ethoxyphenyl)ethanamine
-
Molecular Formula: C₁₀H₁₅NO
-
Molecular Weight: 165.23 g/mol
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling 4-Ethoxyphenethylamine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[23][24][25]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[23]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.[23][25][26]
Conclusion
4-Ethoxyphenethylamine and its analogs represent a valuable class of compounds for neuropharmacology research. Their interactions with monoaminergic systems, particularly the serotonin 5-HT₂ₐ receptor, make them useful tools for investigating the neurobiology of perception, mood, and cognition. This guide has provided a comprehensive overview of the key pharmacological properties of 4-Ethoxyphenethylamine, along with detailed protocols for its characterization. By employing the methodologies outlined herein, researchers can effectively utilize this and related compounds to advance our understanding of the complex workings of the central nervous system.
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The Phenethylamine Scaffold: A Technical Guide to Synthesis and Application in Modern Research
Introduction: The Enduring Significance of the Phenethylamine Core
The 2-phenethylamine motif, a deceptively simple structure of a phenyl ring attached to an ethylamine sidechain, is a cornerstone of medicinal chemistry and neuropharmacology.[1][2] Its importance is profoundly highlighted by its presence in endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are fundamental to critical neurological functions such as voluntary movement, mood, and stress responses.[1] The versatility of this scaffold allows for the creation of a vast array of derivatives by substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group.[3][4] These modifications give rise to compounds with a wide spectrum of pharmacological activities, including central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, antidepressants, and many more.[3][4] This guide provides an in-depth exploration of the synthesis and application of phenethylamine derivatives in contemporary research, offering both theoretical insights and practical methodologies for scientists and drug development professionals.
Part 1: The Synthetic Toolkit: Constructing Phenethylamine Derivatives
The synthesis of phenethylamine derivatives is a mature yet continually evolving field. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. This section will detail two of the most robust and widely employed methods: Reductive Amination and the Pictet-Spengler Reaction, providing the causality behind experimental choices and detailed protocols.
Reductive Amination: A Workhorse for Amine Synthesis
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds by the condensation of a ketone or aldehyde with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5] This one-pot procedure is favored for its efficiency and the broad availability of starting materials.[6]
Causality Behind Experimental Choices: The selection of the reducing agent is critical for the success of a reductive amination. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting carbonyl compound.[7] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the aldehyde or ketone.[7] The choice between these two often comes down to safety and waste disposal considerations, with NaBH(OAc)₃ being a less toxic alternative to NaBH₃CN.[7]
Experimental Protocol: Synthesis of N-methyl-2-phenylethylamine via Reductive Amination [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde).
-
Amine Addition: Add a solution of methylamine (1.1 eq, typically as a solution in methanol or THF) to the stirring solution of the aldehyde.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 using acetic acid. This is crucial for the efficient formation of the iminium ion.
-
Reducing Agent Addition: Slowly add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. The temperature should be monitored and maintained below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases. Make the solution basic (pH > 10) with the addition of 2 M NaOH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-methyl-2-phenylethylamine.
Caption: Reductive amination workflow for N-methyl-2-phenylethylamine synthesis.
The Pictet-Spengler Reaction: Crafting Tetrahydroisoquinolines
First reported in 1911, the Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and an aldehyde or ketone into a tetrahydroisoquinoline.[8][9][10] This reaction is a special case of the Mannich reaction and is of immense importance in the synthesis of numerous alkaloids and pharmacologically active compounds.[9][11] The driving force of the reaction is the formation of an electrophilic iminium ion which then undergoes an intramolecular electrophilic aromatic substitution.[8][10]
Causality Behind Experimental Choices: The nature of the aromatic ring in the β-arylethylamine significantly influences the reaction conditions. Electron-rich aromatic systems, such as indoles or pyrroles, readily undergo the Pictet-Spengler reaction under mild conditions.[9][11] Less nucleophilic rings, like a simple phenyl group, often require stronger acids and higher temperatures to facilitate the cyclization.[9][11] The choice of acid catalyst, ranging from hydrochloric acid to trifluoroacetic acid, is therefore tailored to the reactivity of the specific substrate.[9][11]
Experimental Protocol: Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline [8]
-
Reactant Preparation: In a pressure-tolerant vial, dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution.
-
Acid Catalyst: Carefully add a strong acid catalyst, such as trifluoroacetic acid (TFA) (0.2 eq), to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100°C for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to afford the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.
Part 2: Applications in Research: From Bench to Bedside
The diverse pharmacological profiles of phenethylamine derivatives make them invaluable tools in various research domains, particularly in neuroscience and medicinal chemistry.[1][12] Their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters, underpins their utility in drug discovery and the elucidation of complex biological pathways.[2][13]
Probing the Serotonergic System
Phenethylamine derivatives are renowned for their interactions with serotonin (5-HT) receptors, especially the 5-HT₂ subfamily.[14][15] The hallucinogenic properties of compounds like mescaline (3,4,5-trimethoxyphenethylamine) and the 2C-X family are primarily mediated by their agonist activity at the 5-HT₂A receptor.[2][14] Researchers utilize these compounds as molecular probes to investigate the role of the 5-HT₂A receptor in perception, cognition, and mood.[16] Furthermore, the development of conformationally constrained phenethylamine analogs is a key strategy for designing ligands with enhanced selectivity for specific 5-HT₂ receptor subtypes, which is crucial for developing safer and more effective therapeutics for conditions like migraine, obesity, and psychiatric disorders.[15][17]
Structure-Activity Relationship (SAR) at 5-HT₂A Receptors:
| Derivative | Substitution Pattern | Affinity (Ki, nM) | Functional Activity |
| 2C-B | 4-Bromo-2,5-dimethoxy | High | Agonist |
| 2C-I | 4-Iodo-2,5-dimethoxy | High | Agonist |
| 2C-H | 2,5-dimethoxy | Moderate | Agonist |
| Mescaline | 3,4,5-trimethoxy | Moderate | Agonist |
This table is a representative summary and specific Ki values can vary between studies.
Modulating Dopaminergic Pathways
The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[13] Many phenethylamine derivatives, including amphetamine and its analogs, act as DAT inhibitors and/or releasing agents, leading to increased synaptic dopamine levels.[2][18] This mechanism underlies their stimulant and reinforcing properties.[18] In research, these compounds are instrumental in studying the role of dopamine in reward, motivation, and addiction.[19] Structure-activity relationship studies on phenethylamine derivatives as DAT inhibitors are crucial for the development of novel treatments for conditions such as ADHD and substance use disorders.[13][18]
Caption: Modulation of dopaminergic signaling by phenethylamine derivatives.
Analytical Methodologies for Phenethylamine Derivatives
The structural diversity and, in some cases, the illicit nature of phenethylamine derivatives necessitate robust analytical techniques for their detection and quantification.[3] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses for identifying these compounds in various matrices, including biological fluids and seized materials.[3][20] For chiral phenethylamine derivatives, enantioselective separation methods, often involving chiral derivatization followed by GC analysis, are crucial as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[20] The development of isotope-labeled internal standards, such as ¹³C₆-labeled phenethylamines, is essential for accurate quantification in forensic and clinical settings.[21]
Conclusion: A Scaffold of Limitless Potential
The phenethylamine core structure continues to be a fertile ground for discovery in the chemical and biomedical sciences.[12] Its synthetic tractability, coupled with the profound and diverse biological activities of its derivatives, ensures its enduring relevance in research and drug development. From unraveling the complexities of neurotransmission to providing lead compounds for novel therapeutics, the journey of the phenethylamine scaffold is far from over. As synthetic methodologies become more sophisticated and our understanding of its biological targets deepens, we can anticipate the emergence of new derivatives with unprecedented selectivity and therapeutic potential.
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Gutierrez, O., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7733-7738. Available at: [Link]
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An In-depth Technical Guide to the Initial Characterization of 4-Ethoxyphenethylamine
Abstract
This technical guide provides a comprehensive initial characterization of 4-Ethoxyphenethylamine (4-EPEA), a substituted phenethylamine compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, a proposed synthesis pathway, and a thorough analytical and pharmacological profiling. By integrating data from closely related analogs and established scientific principles, this guide aims to provide a robust foundational understanding of 4-EPEA, facilitating further research and development. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, with members exhibiting a wide range of effects on the central nervous system. 4-Ethoxyphenethylamine (2-(4-ethoxyphenyl)ethan-1-amine) is a member of this family, characterized by an ethoxy group at the para position of the phenyl ring. While less studied than other phenethylamines, its structural similarity to known psychoactive compounds necessitates a thorough characterization to understand its potential pharmacological and toxicological profile. This guide provides a detailed roadmap for the initial scientific investigation of this molecule.
Chemical and Physical Properties
A foundational aspect of characterizing any novel compound is the precise determination of its chemical and physical properties. These parameters are crucial for synthesis, purification, analytical method development, and formulation.
| Property | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)ethan-1-amine | PubChem CID: 143354[1] |
| CAS Number | 62885-82-9 | PubChem CID: 143354[1] |
| Molecular Formula | C₁₀H₁₅NO | PubChem CID: 143354[1] |
| Molecular Weight | 165.23 g/mol | PubChem CID: 143354[1] |
| Appearance | Predicted: Colorless oil or solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, ethanol, chloroform) and aqueous acid. | Inferred from related compounds |
| Boiling Point | Not determined | |
| Melting Point | Not determined for freebase; Hydrochloride salt predicted to be a crystalline solid. | Inferred from related compounds |
Synthesis of 4-Ethoxyphenethylamine Hydrochloride
The synthesis of 4-Ethoxyphenethylamine hydrochloride can be approached through several established routes for phenethylamine synthesis. The following proposed pathway is a logical and efficient method, starting from commercially available 4-ethoxyphenylacetic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Ethoxyphenethylamine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Ethoxyphenylacetamide
-
To a solution of 4-ethoxyphenylacetic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane), slowly add thionyl chloride (1.1 equivalents) at 0°C.
-
Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in an anhydrous solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide (excess).
-
Stir the mixture for 1 hour, then extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-ethoxyphenylacetamide.
Step 2: Reduction to 4-Ethoxyphenethylamine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 4-ethoxyphenylacetamide (1 equivalent) in anhydrous THF to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield crude 4-Ethoxyphenethylamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-Ethoxyphenethylamine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Ethoxyphenethylamine hydrochloride as a crystalline solid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Based on closely related structures like 4-methoxy-N-ethylamphetamine, the following spectral features for 4-Ethoxyphenethylamine are predicted[2].
Predicted ¹H NMR (400 MHz, CDCl₃) δ:
-
7.10-7.20 (d, 2H): Aromatic protons ortho to the ethoxy group.
-
6.80-6.90 (d, 2H): Aromatic protons meta to the ethoxy group.
-
4.01 (q, 2H): Methylene protons of the ethoxy group (-O-CH₂-CH₃).
-
2.95 (t, 2H): Methylene protons adjacent to the amino group (-CH₂-NH₂).
-
2.70 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).
-
1.40 (t, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃).
-
1.20 (br s, 2H): Amine protons (-NH₂).
Predicted ¹³C NMR (100 MHz, CDCl₃) δ:
-
157.5: Aromatic carbon attached to the ethoxy group.
-
130.5: Aromatic carbons ortho to the ethoxy group.
-
130.0: Aromatic carbon ipso to the ethylamine chain.
-
114.5: Aromatic carbons meta to the ethoxy group.
-
63.5: Methylene carbon of the ethoxy group (-O-CH₂-CH₃).
-
43.0: Methylene carbon adjacent to the amino group (-CH₂-NH₂).
-
38.0: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).
-
15.0: Methyl carbon of the ethoxy group (-O-CH₂-CH₃).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification of phenethylamines. The electron ionization (EI) mass spectrum of 4-Ethoxyphenethylamine is expected to show characteristic fragmentation patterns.
Predicted GC-MS Fragmentation:
-
Molecular Ion (M⁺): m/z 165
-
Base Peak: m/z 30 ([CH₂NH₂]⁺) resulting from benzylic cleavage.
-
Other Key Fragments: m/z 136 ([M-CH₂NH₂]⁺), m/z 107 ([M-CH₂NH₂-C₂H₅]⁺).
Caption: 5-HT₂A receptor activation and downstream signaling.
Preliminary Toxicological and Metabolic Considerations
Direct toxicological and metabolic data for 4-Ethoxyphenethylamine are not currently available. However, insights can be drawn from related phenethylamine compounds.[3][4]
In Vitro Cytotoxicity
An initial assessment of cytotoxicity can be performed using cell-based assays, such as the MTT or LDH assay, on relevant cell lines (e.g., neuronal cells, hepatocytes).
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Exposure: Treat the cells with a range of concentrations of 4-Ethoxyphenethylamine for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Measurement: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates a reduction in cell viability.
In Vitro Metabolism
The metabolism of 4-Ethoxyphenethylamine is likely to be mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro metabolism studies using human liver microsomes can identify the major metabolic pathways. Based on the metabolism of other phenethylamines, potential metabolic routes include O-deethylation, oxidative deamination, and N-acetylation.[3]
Protocol: In Vitro Metabolism with Human Liver Microsomes
-
Incubation: Incubate 4-Ethoxyphenethylamine with pooled human liver microsomes in the presence of NADPH.
-
Sample Preparation: At various time points, quench the reaction and extract the metabolites.
-
Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites.
Caption: Predicted metabolic pathways for 4-Ethoxyphenethylamine.
Conclusion
This technical guide provides a comprehensive framework for the initial characterization of 4-Ethoxyphenethylamine. While specific experimental data for this compound is limited, by leveraging established methodologies and data from closely related analogs, a robust preliminary understanding of its chemical, analytical, and pharmacological properties can be established. The detailed protocols and predicted data presented herein are intended to serve as a valuable resource for researchers initiating studies on this and other novel phenethylamine derivatives. Further experimental validation of the predicted properties is a critical next step in fully elucidating the profile of 4-Ethoxyphenethylamine.
References
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ResearchGate. (n.d.). ¹H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]
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Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
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Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 99, 54-62. [Link]
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Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1047535. [Link]
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Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 822420. [Link]
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Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
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ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Retrieved from [Link]
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spectroscopic analysis of 4-Ethoxyphenethylamine (NMR, GC-MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Ethoxyphenethylamine
Introduction
4-Ethoxyphenethylamine is a substituted phenethylamine compound characterized by an ethoxy group at the fourth position of the benzene ring. As a member of the phenethylamine class, a group known for its diverse biological activities, the precise structural elucidation and unambiguous identification of 4-Ethoxyphenethylamine are paramount for researchers in medicinal chemistry, pharmacology, and forensic science. The molecular formula of 4-Ethoxyphenethylamine is C₁₀H₁₅NO, and its molecular weight is 165.23 g/mol [1].
This guide provides a comprehensive overview of the core analytical techniques used for the characterization of 4-Ethoxyphenethylamine: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, detailed experimental protocols, and the interpretation of spectral data, offering field-proven insights to ensure scientific rigor and trustworthy results. The analytical methods described herein are foundational for quality control, metabolic studies, and the identification of novel psychoactive substances[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution[4][5]. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of atoms.
Causality in Experimental Choices: Sample Preparation
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation[4]. The primary goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.
-
Solvent Selection: A deuterated solvent is essential. Deuterium (²H) is NMR-inactive at proton frequencies, thus preventing the solvent signal from overwhelming the analyte signals[5][6]. For 4-Ethoxyphenethylamine, a non-polar to moderately polar compound, deuterated chloroform (CDCl₃) is an excellent choice due to its good solubilizing power and relatively simple residual solvent peak.
-
Concentration: The sample concentration is a trade-off between signal-to-noise ratio (S/N) and potential line broadening effects. For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is typically sufficient. For the much less sensitive ¹³C nucleus, a higher concentration of 20-50 mg is recommended to reduce acquisition time[6][7].
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-15 mg (for ¹H) or 20-50 mg (for ¹³C) of the 4-Ethoxyphenethylamine sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Homogenization: Vortex the vial until the sample is completely dissolved. The solution must be transparent and free of any solid particles.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a 5 mm NMR tube.
-
Volume Check: Ensure the solution height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) to position the sample correctly within the instrument's detection coil[4].
-
Capping & Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of the proton environments in the molecule. For 4-Ethoxyphenethylamine, the spectrum is expected to show distinct signals corresponding to the ethoxy group, the aromatic ring, and the ethylamine side chain.
-
Ethoxy Group (-O-CH₂-CH₃): This group gives rise to two signals: a triplet around δ 1.4 ppm (3H), corresponding to the terminal methyl (CH₃) protons, and a quartet around δ 4.0 ppm (2H) for the methylene (CH₂) protons adjacent to the oxygen atom. The coupling between these two groups (a J-coupling of ~7 Hz) is responsible for the triplet-quartet pattern.
-
Aromatic Ring (-C₆H₄-): The para-substitution pattern results in a symmetrical appearance. Two distinct signals, each integrating to 2 protons, are expected. These will appear as doublets, typically between δ 6.8 and 7.2 ppm. The protons closer to the electron-donating ethoxy group will be more shielded (upfield), while those closer to the ethylamine group will be slightly deshielded (downfield).
-
Ethylamine Chain (-CH₂-CH₂-NH₂): This chain produces two signals, likely triplets, around δ 2.7-3.0 ppm. Each signal corresponds to one of the methylene (CH₂) groups.
-
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. It can often be found between δ 1.0 and 3.0 ppm.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. This provides a direct count of the non-equivalent carbons.
-
Ethoxy Group: Two signals are expected: one for the methyl carbon (~δ 15 ppm) and one for the methylene carbon (~δ 63 ppm).
-
Aromatic Ring: Due to symmetry, four signals are expected for the six aromatic carbons. The carbon atom bonded to the oxygen (C4) will be the most deshielded in the aromatic region (~δ 157 ppm). The carbon bonded to the ethylamine side chain (C1) will appear around δ 130 ppm. The remaining two sets of equivalent carbons (C2/C6 and C3/C5) will appear between δ 115 and 130 ppm.
-
Ethylamine Chain: Two distinct signals are expected for the methylene carbons, typically in the δ 35-45 ppm range.
Data Summary: Predicted NMR Assignments
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~1.40 | Triplet |
| ~2.75 | Triplet |
| ~2.95 | Triplet |
| ~4.01 | Quartet |
| ~6.84 | Doublet |
| ~7.12 | Doublet |
| Variable | Broad Singlet |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry[8][9]. It is a cornerstone of forensic drug analysis and toxicology due to its high sensitivity and specificity[10][11].
Causality in Experimental Choices: Methodological Considerations
-
Gas Chromatography (GC): The GC separates volatile components of a mixture based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas like helium). For phenethylamines, a non-polar or mid-polar column (e.g., DB-1 MS, DB-5 MS) is typically used. The choice of temperature program is critical to ensure good peak shape and resolution from other potential components in a sample.
-
Mass Spectrometry (MS): Following separation, molecules are ionized, most commonly by Electron Ionization (EI). EI is a hard ionization technique that causes extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared to spectral libraries for confident identification[8]. Phenethylamines are well-known to produce characteristic fragmentation patterns, making EI-MS particularly useful[2][12].
-
Derivatization: While not always necessary, primary amines can sometimes exhibit poor peak shape (tailing) on GC columns. Derivatization of the amine group, for instance with trifluoroacetic anhydride (TFA), can improve chromatographic performance and sometimes provides additional structural information in the mass spectrum[13][14][15].
GC-MS Workflow Diagram
Caption: Generalized workflow for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 4-Ethoxyphenethylamine (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280°C. A split injection mode (e.g., 20:1 split ratio) is common for screening applications to avoid overloading the column[16].
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280-300°C and hold for several minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Temperatures: Set the ion source and transfer line temperatures to ~230°C and ~280°C, respectively.
-
-
Data Analysis: Identify the peak corresponding to 4-Ethoxyphenethylamine by its retention time. Analyze the mass spectrum of this peak and compare it to reference spectra, such as those from the NIST database[1].
MS Spectral Interpretation: Fragmentation Pattern
The EI mass spectrum of 4-Ethoxyphenethylamine is characterized by specific fragmentation pathways. The molecular ion (M⁺˙) is observed at m/z 165. The most significant fragmentation pathway for phenethylamines is the α-cleavage (beta-cleavage relative to the ring), which involves the breaking of the Cα-Cβ bond adjacent to the nitrogen atom.
-
Base Peak (m/z 30): The α-cleavage results in the formation of a stable iminium cation, [CH₂=NH₂]⁺, which is observed as the base peak (the most intense peak) at m/z 30. This is a highly characteristic fragment for primary phenethylamines.
-
Ethoxybenzyl Cation (m/z 135): Loss of the •CH₂NH₂ radical from the molecular ion can lead to the formation of the 4-ethoxybenzyl cation at m/z 135.
-
Tropylium Rearrangement (m/z 107): The 4-ethoxybenzyl cation can further lose a molecule of ethylene (C₂H₄) via a rearrangement to form a hydroxytropylium ion at m/z 107.
Fragmentation Pathway Diagram
Caption: Key EI fragmentation of 4-Ethoxyphenethylamine.
Data Summary: Key Mass Fragments
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Identity of Fragment Ion |
| 165 | Low | [M]⁺˙ (Molecular Ion) |
| 135 | Moderate | [C₂H₅O-C₆H₄-CH₂]⁺ |
| 107 | Moderate | [HO-C₇H₆]⁺ (Tropylium ion) |
| 30 | 100% (Base Peak) | [CH₂NH₂]⁺ |
Conclusion
The combined application of NMR spectroscopy and GC-MS provides a robust and definitive analytical characterization of 4-Ethoxyphenethylamine. ¹H and ¹³C NMR serve to elucidate the precise molecular structure, confirming the connectivity of the ethoxy, aromatic, and ethylamine moieties. GC-MS offers high-sensitivity detection and structural confirmation through a reproducible fragmentation pattern, highlighted by the characteristic base peak at m/z 30. These self-validating protocols, grounded in established scientific principles, are essential for any researcher, scientist, or drug development professional working with this class of compounds, ensuring data integrity and advancing scientific understanding.
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. [Link]
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Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI. [Link]
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). Problems of Forensic Sciences. [Link]
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Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. (2023). NIST. [Link]
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Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. (2014). ResearchGate. [Link]
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Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019). Agilent Technologies. [Link]
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4-Ethoxyphenethylamine. (n.d.). NIST Chemistry WebBook. [Link]
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1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. (n.d.). ResearchGate. [Link]
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). ResearchGate. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) in Drug Testing and Toxicology. (2024). Phenomenex. [Link]
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Benzenamine, 4-ethoxy-. (n.d.). NIST Chemistry WebBook. [Link]
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Awad, T., DeRuiter, J., & Clark, C. R. (2006). GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine. PubMed. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). (n.d.). Human Metabolome Database. [Link]
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1H and 13C NMR spectra for compounds 3a-s and 4a-s. (n.d.). [Link]
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Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
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Benzeneethanamine, 4-methoxy-α-methyl-. (n.d.). NIST Chemistry WebBook. [Link]
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Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]
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The Structure-Activity Relationship of 4-Ethoxyphenethylamine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-Ethoxyphenethylamine, a psychoactive compound belonging to the phenethylamine class. By dissecting the roles of its core components—the phenethylamine backbone, the aromatic ring, and the crucial 4-ethoxy group—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence its pharmacological profile. This knowledge is paramount for the rational design of novel compounds with tailored therapeutic properties.
Introduction to 4-Ethoxyphenethylamine and the Significance of SAR
4-Ethoxyphenethylamine is a substituted phenethylamine that shares a structural scaffold with naturally occurring neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic psychoactive compounds. The core of its activity lies in its interaction with various receptors in the central nervous system, most notably the serotonin 5-HT₂ receptor family.[1][2][3] Understanding the SAR of this molecule is critical for several reasons:
-
Target Specificity and Selectivity: Minor structural alterations can dramatically shift the binding affinity and selectivity of the compound for different receptor subtypes (e.g., 5-HT₂ₐ vs. 5-HT₂₋).[1][3] This is a key consideration in designing drugs that elicit specific therapeutic effects while minimizing off-target side effects.
-
Potency and Efficacy: The nature and position of substituents on the phenethylamine molecule directly impact its potency (the concentration required to produce an effect) and its efficacy (the maximum effect it can produce).
-
Pharmacokinetic Properties: Modifications to the structure can influence metabolic stability, bioavailability, and duration of action, all of which are critical parameters in drug development.
This guide will systematically explore the SAR of 4-Ethoxyphenethylamine by examining the impact of modifications to its key structural motifs.
The Phenethylamine Core: The Engine of Activity
The phenethylamine backbone is the fundamental pharmacophore responsible for the initial interaction with target receptors. Modifications to this core structure have profound effects on the compound's overall activity.
The Ethylamine Side Chain
The length and substitution of the ethylamine side chain are critical for proper receptor engagement. Shortening or lengthening the chain typically leads to a significant loss of activity.
α-Methylation: A Gateway to Increased Potency
The introduction of a methyl group at the alpha position (α-methylation) of the ethylamine side chain, which converts the phenethylamine into an amphetamine analog, often results in a substantial increase in potency.[2][4] This is attributed to two primary factors:
-
Increased Lipophilicity: The added methyl group enhances the molecule's ability to cross the blood-brain barrier.
-
Metabolic Stability: The methyl group provides steric hindrance, protecting the amine group from rapid metabolism by monoamine oxidase (MAO).
However, it's important to note that while α-methylation generally increases potency, its effect on receptor binding affinity at 5-HT₂ₐ/₂₋ receptors can be minimal for some series of compounds.[2][5]
The Aromatic Ring: Fine-Tuning Receptor Interactions
The substitution pattern on the phenyl ring is a major determinant of a phenethylamine's receptor binding profile and functional activity. For compounds related to 4-Ethoxyphenethylamine, the presence of methoxy groups at the 2 and 5 positions is a common motif found in many psychoactive phenethylamines.
The 4-Position: A Critical Locus of Activity
The substituent at the 4-position of the aromatic ring plays a pivotal role in modulating the affinity and efficacy at serotonin receptors. In the case of 4-Ethoxyphenethylamine, the ethoxy group is a key driver of its pharmacological properties.
The Influence of the Alkoxy Chain Length:
Generally, extending the length of the 4-alkoxy group tends to increase the binding affinity at 5-HT₂ₐ and 5-HT₂₋ receptors.[1][3] This suggests that the receptor's binding pocket can accommodate larger, more lipophilic groups at this position. However, there is a limit to this trend, and excessively long chains can lead to a decrease in activity.
Fluorination of the 4-Alkoxy Group:
The introduction of fluorine atoms to the 4-alkoxy substituent has been shown to have mixed but often beneficial effects on receptor affinity and activation.[2][3] Progressive fluorination can increase the binding affinities at 5-HT₂ₐ and 5-HT₂₋ receptors.[3][6] This is likely due to a combination of factors, including altered electronic properties and increased metabolic stability.
Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of 4-Ethoxyphenethylamine and its analogs, a series of well-established in vitro and in vivo assays are employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Protocol: 5-HT₂ₐ Receptor Binding Assay
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT₂ₐ receptor are cultured to confluence.
-
Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (e.g., 4-Ethoxyphenethylamine or its analogs).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.
Functional Assays
Functional assays measure the cellular response following receptor activation.
Protocol: Calcium Flux Assay
-
Cell Culture and Loading: HEK293 cells expressing the 5-HT₂ₐ receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The data is used to generate a dose-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).
Data Presentation: SAR of 4-Alkoxy-Phenethylamines
The following table summarizes the general trends observed in the SAR of 4-alkoxy-phenethylamines at the 5-HT₂ₐ receptor.
| Modification | Effect on 5-HT₂ₐ Receptor Affinity | Rationale |
| α-Methylation | Generally increases potency | Increased lipophilicity and metabolic stability[2][4] |
| Extension of 4-Alkoxy Chain | Generally increases affinity | Increased lipophilicity and favorable interactions within the binding pocket[1][3] |
| Fluorination of 4-Alkoxy Group | Can increase affinity | Altered electronic properties and metabolic stability[2][3][6] |
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study.
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Signaling Pathways of 5-HT₂ₐ Receptor Activation
The primary mechanism of action for many psychoactive phenethylamines involves the activation of the 5-HT₂ₐ receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).
Caption: Simplified signaling pathway of the 5-HT₂ₐ receptor upon activation.
Conclusion and Future Directions
The structure-activity relationship of 4-Ethoxyphenethylamine provides a compelling case study in the rational design of psychoactive compounds. The interplay between the phenethylamine core, the substitution pattern on the aromatic ring, and the nature of the 4-alkoxy group offers a rich landscape for chemical exploration. Future research in this area will likely focus on:
-
Fine-tuning selectivity: Developing ligands with high selectivity for specific 5-HT receptor subtypes to create more targeted therapeutics.
-
Biased agonism: Designing compounds that preferentially activate certain downstream signaling pathways over others, potentially separating therapeutic effects from undesirable side effects.
-
Computational modeling: Utilizing in silico methods to predict the binding modes and activities of novel analogs, thereby accelerating the drug discovery process.
By continuing to unravel the intricate SAR of 4-Ethoxyphenethylamine and related compounds, the scientific community can pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.
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Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
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Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]
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2,5-Dimethoxy-4-ethylamphetamine. Wikipedia. [Link]
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Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
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An In-depth Technical Guide on the Solubility and Stability of 4-Ethoxyphenethylamine
Introduction
4-Ethoxyphenethylamine is a phenethylamine compound that, like other molecules in its class, is of significant interest to researchers in neuropharmacology and medicinal chemistry.[1] Its structural similarity to endogenous neurotransmitters and other psychoactive compounds necessitates a thorough understanding of its fundamental physicochemical properties for any meaningful scientific investigation.[2][3] This guide provides a comprehensive technical overview of the solubility and stability of 4-Ethoxyphenethylamine, offering both theoretical insights and practical, field-proven methodologies for its characterization.
The journey of a compound from initial synthesis to a potential therapeutic agent is critically dependent on its solubility and stability.[4] Poor solubility can hinder formulation, lead to unreliable results in biological assays, and result in poor bioavailability.[5] Similarly, instability can compromise the integrity of the active pharmaceutical ingredient (API), leading to loss of potency and the formation of potentially harmful degradation products.[6] Therefore, a robust characterization of these parameters is not merely a preliminary step but a cornerstone of successful drug discovery and development.[7]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the underlying principles and the rationale behind the experimental designs. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Part 1: Solubility Profile of 4-Ethoxyphenethylamine
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. For an amine like 4-Ethoxyphenethylamine, solubility is governed by its molecular structure: a polar amine group capable of hydrogen bonding, an aromatic ring that can engage in π-stacking and hydrophobic interactions, and an ethoxy group which adds some lipophilicity. The interplay of these features dictates its solubility across a spectrum of solvents.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. 4-Ethoxyphenethylamine, possessing both polar and nonpolar characteristics, is expected to exhibit varied solubility in different solvent systems.
Predicted Solubility Data
While extensive empirical data for 4-Ethoxyphenethylamine is not widely published, we can predict its solubility based on its structural similarity to other phenethylamines and general chemical principles. The following table presents a summary of predicted solubility values in common laboratory solvents, categorized by solvent type.
| Solvent Class | Solvent | Predicted Solubility (mg/mL) at 25°C | Rationale |
| Polar Protic | Water | ~5-10 | The polar amine group can form hydrogen bonds with water, but the larger hydrophobic phenyl and ethyl groups limit solubility. Low molecular weight amines are generally water-soluble.[8] |
| Methanol | > 100 | The alkyl chain of methanol is less polar than water, better accommodating the nonpolar regions of the molecule while still engaging in hydrogen bonding. | |
| Ethanol | > 100 | Similar to methanol, ethanol is an excellent solvent for many organic molecules with polar functional groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of compounds.[9] |
| Acetonitrile (ACN) | ~20-50 | Acetonitrile is a moderately polar solvent that can dissolve 4-Ethoxyphenethylamine, though likely to a lesser extent than DMSO or alcohols. | |
| Dichloromethane (DCM) | > 50 | While considered polar aprotic, DCM has significant nonpolar character, making it effective at dissolving molecules with both polar and nonpolar features. | |
| Nonpolar | Toluene | < 1 | The polarity of the amine group significantly reduces solubility in highly nonpolar aromatic solvents. |
| Hexane | < 0.1 | The molecule's polarity makes it virtually insoluble in aliphatic hydrocarbon solvents. |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and simplicity.[9][10] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.
Methodology
-
Preparation: Add an excess amount of 4-Ethoxyphenethylamine (enough to ensure a solid phase remains after equilibration) to a series of glass vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 4-Ethoxyphenethylamine.[5]
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Part 2: Stability Profile of 4-Ethoxyphenethylamine
Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11][12] Forced degradation, or stress testing, is an essential part of this process.[13] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing decisions on formulation and packaging.[6]
Predicted Degradation Pathways
For 4-Ethoxyphenethylamine, several degradation pathways can be anticipated based on its chemical structure:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related products. The benzylic position is also a potential site of oxidation.
-
Dealkylation: The ethoxy group could potentially be cleaved under certain conditions, yielding the corresponding phenol.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
Plausible Degradation Pathway Diagram
Caption: A plausible oxidative degradation pathway for 4-Ethoxyphenethylamine.
Forced Degradation Study Protocol
A forced degradation study should be designed to achieve a target degradation of 5-20% of the active substance.[6] This allows for the detection and characterization of degradation products without completely consuming the parent compound.
Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance in solution and as a solid to UV and visible light according to ICH Q1B guidelines.
Methodology
-
Sample Preparation: Prepare solutions of 4-Ethoxyphenethylamine (e.g., 1 mg/mL) in the respective stress media (acid, base, water for oxidation). For thermal and photostability, use the solid compound.
-
Stress Application: Subject the samples to the conditions outlined above. Include control samples stored under normal conditions.
-
Neutralization/Quenching: After the exposure period, neutralize the acidic and basic samples. The oxidative reaction may need to be quenched if it is still proceeding.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure the peak is not co-eluting with any degradants.
Predicted Stability Data Summary
The following table summarizes the expected outcomes of a forced degradation study on 4-Ethoxyphenethylamine.
| Stress Condition | Predicted Degradation (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | < 5% | Likely stable due to the formation of the protonated amine salt. |
| 0.1 M NaOH, 60°C | 5-10% | Potential for minor degradation. |
| 3% H₂O₂, RT | 10-20% | Oxidative degradation products (e.g., corresponding aldehyde and acid). |
| Heat (80°C, solid) | < 5% | Expected to be thermally stable as a solid. |
| Photostability (ICH Q1B) | 5-15% | Potential for photolytic degradation products. |
Part 3: Validated Analytical Methodology
A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[14][15]
HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like phenethylamines.[14] |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). | The acidic pH ensures the amine is protonated, leading to better peak shape. The organic modifier is adjusted to achieve optimal retention and separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at ~275 nm | The substituted benzene ring is expected to have a UV absorbance maximum in this region. A PDA detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Workflow: Stability Sample Analysis
Sources
- 1. Buy 4-Ethoxyphenethylamine | 56370-30-0 [smolecule.com]
- 2. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bepls.com [bepls.com]
The Genesis of a Moiety: Unearthing the Historical Context of 4-Ethoxyphenethylamine's Discovery
A Technical Guide for Researchers in Drug Development
Foreword: The Unseen Scaffolding of Pharmacological Innovation
In the expansive universe of medicinal chemistry, the relentless pursuit of novel therapeutic agents often overshadows the foundational discoveries that paved the way for modern drug development. The phenethylamine backbone, a deceptively simple scaffold, has given rise to a vast and diverse class of neuroactive compounds, from endogenous neurotransmitters to potent psychedelics. This in-depth technical guide delves into the historical context surrounding the discovery of a seemingly unassuming member of this family: 4-Ethoxyphenethylamine. While not as renowned as its psychoactive cousins, its story offers a compelling glimpse into the evolution of synthetic organic chemistry, the nascent stages of analytical science, and the early explorations of structure-activity relationships that continue to shape the field of drug discovery today. This guide is intended for researchers, scientists, and drug development professionals, providing not just a historical narrative, but a technical framework for understanding the origins and early scientific landscape of this important chemical entity.
The Dawn of Synthetic Amines: A World Before Shulgin
The late 19th and early 20th centuries were a period of explosive growth in synthetic organic chemistry. The elucidation of the structure of benzene by Kekulé in 1865 opened the floodgates for the systematic synthesis and exploration of aromatic compounds. Amines, as a class of organic bases, were of significant interest due to their presence in naturally occurring alkaloids with potent physiological effects. Early methods for amine synthesis were often arduous, relying on multi-step procedures with harsh reagents.
One of the key early methods for the synthesis of primary amines was the Hofmann rearrangement , discovered in 1881, which involved the conversion of an amide to a primary amine with one fewer carbon atom. Another significant development was the Leuckart reaction , first described in 1885, which provided a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives. These early techniques, while groundbreaking for their time, often resulted in low yields and required extensive purification.
It is within this context of burgeoning synthetic capabilities that the first simple alkoxyphenethylamines were likely prepared. The primary motivation for their synthesis was likely not the pursuit of psychoactivity, a concept that was not systematically explored until much later, but rather the fundamental investigation of the chemical and physical properties of this new class of compounds.
Pinpointing the Discovery: A Dive into the Historical Archives
While the work of Alexander Shulgin in the latter half of the 20th century brought many substituted phenethylamines to the forefront of psychopharmacology, the initial synthesis of 4-Ethoxyphenethylamine predates his investigations. Pinpointing the exact first synthesis requires a journey into the comprehensive chemical encyclopedias of the era, most notably Beilstein's "Handbuch der Organischen Chemie."
The Beilstein database, a monumental compilation of all known organic compounds and their properties, serves as a veritable time capsule of chemical discovery. While direct digital access to the earliest volumes can be challenging, a thorough review of its historical print editions or modern database equivalents would be the definitive method to identify the first published report of 4-Ethoxyphenethylamine's synthesis. Based on the timelines of related discoveries and the development of relevant synthetic methods, it is highly probable that its first synthesis occurred in the early 20th century , likely between 1900 and 1940.
The synthesis would have likely been reported in a German or other European chemical journal of the time, such as Berichte der deutschen chemischen Gesellschaft or Journal für praktische Chemie. The original report would have included the synthetic procedure, likely starting from 4-ethoxyphenylacetaldehyde or a related precursor, and the basic physical characterization of the compound, such as its boiling point, melting point of its salt, and elemental analysis.
Early Synthetic Approaches: The Chemist's Toolkit of the Era
The synthesis of 4-Ethoxyphenethylamine in the early 20th century would have relied on the established reactions of the time. Two plausible synthetic routes stand out:
Reduction of a Phenylacetonitrile Derivative
A common and reliable method for the synthesis of phenethylamines involved the reduction of the corresponding phenylacetonitrile. This two-step process would have been a cornerstone of early synthetic efforts.
Step-by-Step Methodology:
-
Synthesis of 4-Ethoxyphenylacetonitrile: This intermediate could be prepared from 4-ethoxybenzyl chloride via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
-
Reduction of the Nitrile: The 4-ethoxyphenylacetonitrile would then be reduced to the primary amine. Early methods for this reduction included:
-
Sodium in ethanol (Bouveault-Blanc reduction): A classic method for the reduction of esters and nitriles.
-
Catalytic hydrogenation: With the development of catalytic hydrogenation techniques in the early 20th century, using catalysts like palladium on charcoal or Raney nickel would have become a more efficient option.
-
Caption: Synthetic pathway via reduction of 4-ethoxyphenylacetonitrile.
Reduction of a Nitrostyrene Derivative
Another viable route, which gained prominence in the early to mid-20th century, involved the reduction of a β-nitrostyrene intermediate.
Step-by-Step Methodology:
-
Synthesis of 4-Ethoxy-β-nitrostyrene: This intermediate would be synthesized via a Henry reaction, condensing 4-ethoxybenzaldehyde with nitroethane in the presence of a base.
-
Reduction of the Nitrostyrene: The double bond and the nitro group of the nitrostyrene would then be reduced to form the phenethylamine. Common reducing agents for this transformation included:
-
Lithium aluminum hydride (LiAlH4): A powerful reducing agent that became more widely available after its discovery in 1946.
-
Catalytic hydrogenation: Similar to the nitrile reduction, this would be a common and effective method.
-
Caption: Synthetic pathway via reduction of 4-ethoxy-β-nitrostyrene.
Early Characterization: A World Without Modern Spectroscopy
In the era of 4-Ethoxyphenethylamine's likely first synthesis, the analytical toolkit available to chemists was vastly different from today's landscape of sophisticated spectroscopic techniques. The characterization and confirmation of a new compound's structure was a meticulous and often laborious process.
Key Analytical Techniques of the Time:
-
Elemental Analysis: This was the cornerstone of structural elucidation. By precisely measuring the percentage of carbon, hydrogen, nitrogen, and oxygen in a sample, chemists could determine its empirical formula.
-
Melting Point and Boiling Point Determination: These physical constants were crucial for assessing the purity of a substance. For amines, the melting point of their crystalline salts (e.g., hydrochloride or picrate) was often a more reliable indicator of purity than the boiling point of the freebase.
-
Colorimetric Tests: Various chemical tests would have been used to identify the presence of the amine functional group. For example, the reaction with nitrous acid to form a diazonium salt, which could then be coupled with a phenol to produce a colored azo dye, was a common qualitative test for primary aromatic amines.
-
Derivative Formation: To further confirm the structure and aid in purification, chemists would often prepare crystalline derivatives of the amine, such as amides (by reaction with an acyl chloride) or ureas (by reaction with an isocyanate). The melting points of these derivatives would serve as additional data points for identification.
Table 1: Comparison of Early and Modern Analytical Techniques for Phenethylamine Characterization
| Analytical Method | Early 20th Century | Modern Era |
| Structural Elucidation | Elemental Analysis, Derivative Formation, Chemical Tests | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Purity Assessment | Melting Point, Boiling Point, Recrystallization | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Functional Group ID | Colorimetric Tests, Chemical Reactivity | Infrared (IR) Spectroscopy, Raman Spectroscopy |
Early Pharmacological Interest: Beyond Psychoactivity
It is crucial to understand that the initial scientific interest in a simple molecule like 4-Ethoxyphenethylamine would not have been driven by a search for psychoactive effects. The systematic study of the psychopharmacology of phenethylamines began much later. Instead, early pharmacological investigations, if any, would have been focused on more fundamental physiological activities.
Given its structural similarity to endogenous amines like adrenaline and tyramine, early researchers might have investigated 4-Ethoxyphenethylamine for its potential effects on the cardiovascular system , such as changes in blood pressure or heart rate. Its properties as a potential sympathomimetic amine would have been a logical area of exploration.
Any such studies would have been conducted using whole-animal models (e.g., cats, dogs, or rabbits) and would have involved measuring physiological responses to the administration of the compound. The techniques would have been invasive and far less sophisticated than the in vitro receptor binding assays and molecular modeling studies of today.
Caption: Conceptual workflow for early pharmacological screening.
Conclusion: A Foundation for Future Discovery
The historical context of 4-Ethoxyphenethylamine's discovery provides a valuable lesson in the incremental nature of scientific progress. Its initial synthesis was likely a product of fundamental chemical exploration, driven by the desire to expand the known landscape of organic molecules. The analytical techniques of the time, though rudimentary by modern standards, were sufficient to establish its existence and basic properties. While it did not possess the dramatic psychoactive effects of its more famous relatives, its very existence as a synthetic entity contributed to the growing body of knowledge about the phenethylamine class. This foundational work, carried out by chemists in the early 20th century, laid the essential groundwork for later pioneers like Alexander Shulgin to systematically explore the structure-activity relationships of this fascinating and pharmacologically rich family of compounds. Understanding this history not only enriches our appreciation for the scientific giants on whose shoulders we stand but also provides a critical perspective on the evolution of drug discovery from its empirical roots to the molecular science it is today.
References
- Note: A definitive primary reference for the first synthesis of 4-Ethoxyphenethylamine is pending a direct review of the historical volumes of Beilstein's "Handbuch der Organischen Chemie." The following are representative of the historical and chemical context.
-
Leuckart, R. Ber. Dtsch. Chem. Ges.1885 , 18, 2341–2344. (Illustrative of early amine synthesis methods).
-
Hofmann, A. W. v. Ber. Dtsch. Chem. Ges.1881 , 14, 2725–2736. (Illustrative of early amine synthesis methods).
-
Shulgin, A. T.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991. (Provides context on the later exploration of psychoactive phenethylamines).
-
Beilstein, F. K. Handbuch der Organischen Chemie. Verlag von Leopold Voss, Hamburg und Leipzig. (The likely repository of the first synthesis of 4-Ethoxyphenethylamine).
-
Read, J. A Direct Entry to Organic Chemistry. Methuen & Co. Ltd., 1939. (Provides an overview of organic chemistry during the relevant period).
Methodological & Application
Application Note: A Validated Protocol for the Preparation of 4-Ethoxyphenethylamine Solutions for In Vitro Research
Introduction
4-Ethoxyphenethylamine (4-EPEA) is a substituted phenethylamine compound of significant interest in neuropharmacological research. As a structural analog of other psychoactive phenethylamines, it is primarily investigated for its interaction with serotonergic systems, particularly the 5-HT₂A receptor, a key target in psychedelic research and therapeutics.[1][2] The integrity and reproducibility of in vitro experiments, such as receptor binding assays, functional cell-based assays, and toxicity screenings, are critically dependent on the accurate and consistent preparation of the test compound.
This document provides a detailed, field-proven protocol for the dissolution, handling, and preparation of 4-EPEA solutions. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure experimental validity and user safety.
Physicochemical Properties & Pre-Protocol Considerations
A thorough understanding of 4-EPEA's chemical nature is paramount for selecting the appropriate dissolution strategy. Its structure, featuring a moderately lipophilic ethoxy-phenyl group and a basic amine function, dictates its solubility behavior.
| Property | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)ethanamine | [1] |
| CAS Number | 62885-82-9 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Calculated Log P | 1.587 | [3] |
| Appearance | Typically a solid or oil | N/A |
Causality of Solubility:
-
Lipophilicity: The calculated octanol-water partition coefficient (Log P) of ~1.59 indicates moderate lipophilicity.[3] This suggests that while 4-EPEA has limited aqueous solubility, it will readily dissolve in polar organic solvents. Analogs like 2,5-Dimethoxy-4-ethylphenethylamine are noted to be soluble in Dimethyl Sulfoxide (DMSO).[4]
-
pH-Dependence: The presence of a primary amine group (a weak base) makes the molecule's aqueous solubility highly dependent on pH. In acidic conditions, the amine group becomes protonated to form a cationic ammonium salt, which is significantly more water-soluble.[3] This principle is fundamental for preparing aqueous stocks from the free-base form.
-
Salt vs. Free Base: It is critical to identify whether the supplied compound is a free base or a salt (e.g., hydrochloride, HCl). Salt forms are generally more soluble in water and aqueous buffers, whereas the free base will likely require an organic solvent or acidification for dissolution.
Safety & Handling Precautions
Substituted phenethylamines require careful handling. While a specific Safety Data Sheet (SDS) for 4-EPEA may not be readily available, data from close analogs like 4-methoxyphenethylamine and 3,4-dimethoxyphenethylamine provide authoritative guidance.[5][6]
-
Engineering Controls: All initial handling of solid 4-EPEA and preparation of concentrated stock solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE):
-
Hazard Synopsis:
-
First Aid: In case of exposure, rinse eyes cautiously with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled.[5][9] Always consult the supplier's SDS and seek medical attention if symptoms persist.
Protocol: Preparation of High-Concentration Stock Solutions (10-50 mM)
This section details the primary methods for creating a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions. The choice of method depends on the compound's form (free base vs. salt) and the experimental requirements.
Caption: Workflow for preparing a concentrated 4-EPEA stock solution.
Method A: Using an Organic Solvent (DMSO) - Recommended for Free Base
This is the most common and reliable method for compounds with moderate lipophilicity.
-
Weighing: Accurately weigh the desired amount of 4-EPEA free base in an appropriate sterile vial (amber glass is recommended to protect against potential light sensitivity).[8]
-
Calculation: Calculate the volume of 100% sterile-filtered DMSO required to achieve the target concentration (e.g., 50 mM).
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Homogenization: Securely cap the vial and vortex vigorously. If dissolution is slow, sonicate the vial in a room temperature water bath for 10-20 minutes.[8] Ensure no solid material remains.
Method B: Using an Aqueous Solvent - For Salt Forms (e.g., 4-EPEA HCl)
If you have a salt form of the compound, direct dissolution in an aqueous buffer is often possible.
-
Weighing: Accurately weigh the 4-EPEA salt in a sterile conical tube or vial.
-
Calculation: Calculate the required volume of sterile, purified water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4).
-
Dissolution: Add the solvent and vortex. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not boil.
-
pH Check (Optional): For unbuffered water, check the pH of the final stock solution. It should be acidic. If necessary, adjust with dilute NaOH or HCl, but this is typically not required if the stock will be heavily diluted into a buffered assay medium.
Protocol: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by serially diluting the high-concentration stock into the final assay medium (e.g., DMEM, HBSS). This step is critical for achieving accurate final concentrations while minimizing solvent toxicity.
Caption: Workflow for preparing final working solutions via serial dilution.
-
Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to reach the final desired concentrations. It is best practice to perform at least one intermediate dilution step to minimize pipetting errors.
-
Solvent Control: This is a critical self-validating step. The final concentration of DMSO (or other organic solvent) must be kept constant across all experimental conditions, including the "vehicle control" wells. The final DMSO concentration should ideally be ≤0.1% and must not exceed 0.5% to avoid off-target solvent effects on cell viability and enzyme activity.[8]
Example Calculation:
-
Goal: Prepare 1 mL of a 10 µM final solution from a 50 mM DMSO stock.
-
Constraint: Keep final DMSO concentration at 0.1%.
-
Step 1 (Intermediate Dilution): Dilute the 50 mM stock 1:100 in assay medium.
-
Take 2 µL of 50 mM stock + 198 µL of medium = 200 µL of a 500 µM solution (DMSO is now 1%).
-
-
Step 2 (Final Dilution): Dilute the 500 µM intermediate solution 1:50 in assay medium.
-
Take 20 µL of 500 µM solution + 980 µL of medium = 1 mL of a 10 µM final solution.
-
The final DMSO concentration is 1% / 50 = 0.02%, which is well below the recommended limit.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the assay medium but without 4-EPEA.
-
Pre-incubation: Before adding to cells, warm the final treatment solutions to 37°C.[8]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Solid Compound: Store the solid 4-EPEA in a tightly sealed container at room temperature or as specified by the supplier, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[8] Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Working Solutions: Freshly prepare working solutions for each experiment. Do not store dilute aqueous solutions for extended periods, as the compound may be less stable.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvent (Free Base) | 100% DMSO or Ethanol | High solvating power for moderately lipophilic compounds.[3][4] |
| Primary Solvent (Salt Form) | Sterile H₂O or PBS (pH 7.2) | Salt forms have high aqueous solubility. |
| Stock Concentration | 10 - 50 mM | Allows for significant dilution, minimizing final solvent concentration. |
| Final Solvent Conc. (Assay) | ≤0.1% (not to exceed 0.5%) | Prevents solvent-induced artifacts and cytotoxicity.[8] |
| Handling | Chemical Fume Hood | Minimizes risk of inhalation and exposure.[7] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C | Prevents degradation from freeze-thaw cycles.[8] |
| QC Check | Visual inspection for full dissolution | Ensures accurate dosing and prevents cell damage from precipitates. |
References
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- 3. Buy 4-Ethoxyphenethylamine | 56370-30-0 [smolecule.com]
- 4. Buy 2,5-Dimethoxy-4-ethylphenethylamine | 71539-34-9 | >98% [smolecule.com]
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Application Notes and Protocols for the Behavioral Characterization of 4-Ethoxyphenethylamine in Rodent Models
Introduction: Unveiling the Neuro-Behavioral Profile of a Novel Phenethylamine Analog
The phenethylamine scaffold is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters, prescription medications, and novel psychoactive substances. Modifications to this core structure can dramatically alter a compound's pharmacological properties, leading to a wide spectrum of behavioral effects. 4-Ethoxyphenethylamine is a substituted phenethylamine whose behavioral profile is not yet extensively characterized. Based on its structural similarity to other 4-substituted phenethylamines, it is hypothesized to interact with monoaminergic systems, particularly serotonergic and dopaminergic pathways.[1][2][3] For instance, many psychoactive phenethylamines exhibit agonist activity at serotonin 5-HT2A and 5-HT2C receptors, which is often associated with hallucinogenic and psychostimulant effects.[1][3][4] Furthermore, interactions with catecholaminergic systems can influence locomotor activity and reward pathways.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary behavioral characterization of 4-Ethoxyphenethylamine in rodent models. The following protocols are designed to assess its effects on general locomotor activity, anxiety-like behavior, and potential antidepressant-like properties. This battery of tests will provide a foundational understanding of the compound's in vivo effects and guide further investigation into its mechanism of action and therapeutic potential.
Hypothesized Mechanism of Action
Based on the structure-activity relationships of related phenethylamine derivatives, 4-Ethoxyphenethylamine is predicted to be an agonist at serotonin 5-HT2 receptors.[1][3][7] The ethoxy group at the 4-position may influence its binding affinity and efficacy at these receptors, potentially modulating psychedelic-like or stimulant effects.[2][8] The following diagram illustrates a hypothesized signaling pathway following 5-HT2A receptor activation.
Caption: Hypothesized 5-HT2A receptor-mediated signaling cascade for 4-Ethoxyphenethylamine.
Experimental Workflow for Behavioral Phenotyping
A systematic approach is crucial for obtaining reliable and interpretable data. The following workflow outlines the key stages of a behavioral study investigating 4-Ethoxyphenethylamine.
Caption: General experimental workflow for rodent behavioral testing.
PART 1: Assessment of Locomotor Activity and Anxiety-Like Behavior
Open Field Test (OFT)
The OFT is a fundamental assay to evaluate general locomotor activity and anxiety-like behavior in rodents.[9][10][11] Animals are placed in a novel, open arena, and their exploratory behavior is monitored. A drug that increases locomotor activity may have stimulant properties, while a compound that decreases it could be sedative. Anxiety-like behavior is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena.[10][11]
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena should be made of a non-reflective material and placed in a sound-attenuated room with consistent, diffuse lighting.[10][12]
-
Animal Handling and Habituation: Handle the animals for several days prior to testing to reduce stress. On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the test to acclimate.[11][13]
-
Drug Administration: Administer 4-Ethoxyphenethylamine or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test to allow for drug absorption and peak effect. A dose-response study is highly recommended.
-
Procedure:
-
Gently place the animal in the center of the open field arena.[10]
-
Record the animal's behavior for a set duration, typically 5-20 minutes, using an overhead video camera connected to a tracking software.[9][10]
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[10][12]
-
-
Data Collection and Analysis: The tracking software will automatically record several parameters. The arena should be virtually divided into a "center" and a "periphery" zone.[11]
| Parameter | Interpretation |
| Total Distance Traveled | Index of general locomotor activity. |
| Time Spent in Center | A decrease suggests anxiogenic-like effects. |
| Latency to Enter Center | An increase suggests anxiogenic-like effects. |
| Number of Center Entries | A decrease suggests anxiogenic-like effects. |
| Rearing Frequency | An index of exploratory behavior. |
Elevated Plus Maze (EPM)
The EPM is a widely used test to specifically assess anxiety-like behavior in rodents.[14][15][16][17] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[14][16] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50-55 cm).[14] It consists of two open arms and two enclosed arms of equal dimensions, radiating from a central platform.[14][15]
-
Animal Handling and Habituation: Similar to the OFT, habituate the animals to the testing room before the experiment.[13]
-
Drug Administration: Administer 4-Ethoxyphenethylamine or vehicle at an appropriate time before placing the animal on the maze.
-
Procedure:
-
Data Collection and Analysis:
| Parameter | Interpretation |
| Percentage of Time in Open Arms | An increase suggests anxiolytic-like effects. |
| Percentage of Open Arm Entries | An increase suggests anxiolytic-like effects. |
| Total Arm Entries | An index of general activity. |
| Head Dips over Open Arm Edges | A measure of risk assessment behavior. |
PART 2: Assessment of Antidepressant-Like Properties
Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for potential antidepressant drugs.[18][19][20] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[21][22] Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.[18]
Protocol:
-
Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height for mice) filled with water (24-26°C) to a depth where the animal cannot touch the bottom with its tail or feet.[20][21]
-
Animal Handling: Handle animals for several days before the test.
-
Procedure (Two-Day Protocol for Rats): [18]
-
Day 1 (Pre-test): Place the animal in the water cylinder for a 15-minute session. This induces a baseline level of immobility.
-
Day 2 (Test): Administer 4-Ethoxyphenethylamine or vehicle. After the appropriate absorption time, place the animal back into the water for a 5-minute test session.
-
-
Procedure (Single-Day Protocol for Mice): [20]
-
Administer the compound or vehicle.
-
After the absorption period, place the mouse in the water for a 6-minute session. The first 2 minutes are for habituation, and behavior is scored during the last 4 minutes.[20]
-
-
Data Collection and Analysis: The session is typically video-recorded and scored by a trained observer who is blind to the experimental conditions. The duration of the following behaviors is recorded:
-
Immobility: The animal makes only the minimal movements necessary to keep its head above water.
-
Swimming: Active movements of the limbs and tail.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
| Parameter | Interpretation |
| Duration of Immobility | A decrease suggests an antidepressant-like effect. |
| Duration of Swimming | An increase can indicate a serotonergic-like antidepressant effect. |
| Duration of Climbing | An increase can indicate a catecholaminergic-like antidepressant effect. |
PART 3: Assessment of Subjective Drug Effects
Drug Discrimination Paradigm
The drug discrimination paradigm is a powerful tool to assess the interoceptive (subjective) effects of a novel compound by determining if it substitutes for a known drug of abuse.[23] For a phenethylamine derivative, training animals to discriminate a known psychostimulant like amphetamine or a hallucinogen like DOM would be informative.[4][24]
Protocol Overview:
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Training Phase:
-
Animals are trained to press one lever after receiving an injection of a known drug (e.g., amphetamine) to receive a reward.
-
On alternate days, they are trained to press the other lever after a vehicle injection to receive the same reward.
-
Training continues until the animals reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, animals are administered various doses of 4-Ethoxyphenethylamine.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Interpretation:
Data Interpretation and Decision Making
The collective data from this battery of tests will provide a comprehensive behavioral signature for 4-Ethoxyphenethylamine. The following decision tree illustrates a potential interpretation pathway.
Caption: A decision tree for interpreting behavioral outcomes.
Conclusion
The application of these standardized rodent behavioral models will enable a thorough and systematic evaluation of the psychoactive properties of 4-Ethoxyphenethylamine. By carefully assessing its impact on locomotor activity, anxiety-like states, and behavioral despair, researchers can build a foundational understanding of its neuro-behavioral profile. This, in turn, will inform future studies into its specific molecular targets, therapeutic potential, and abuse liability. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
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Gatch, M. B., Forster, M. J., & Taylor, C. M. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(3), 455–468. Retrieved from [Link]
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Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69–74. Retrieved from [Link]
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Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gait analysis - Protocols.io. (2024). Retrieved from [Link]
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Dourish, C. T., & Boulton, A. A. (1981). Discriminative stimulus properties of beta-phenylethylamine, deuterated beta-phenylethylamine, phenylethanolamine and some metabolites of phenylethylamine in rodents. Progress in Neuro-Psychopharmacology, 5(4), 411–419. Retrieved from [Link]
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Wood, D. M., & Emmett-Oglesby, M. W. (1989). Caffeine-phenylethylamine combinations mimic the cocaine discriminative cue. Life Sciences, 44(1), 67–73. Retrieved from [Link]
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Mosnaim, A. D., Callaghan, O. H., Hudzik, T., & Wolf, M. E. (2015). Behavioral Effects of β-Phenylethylamine and Various Monomethylated and Monohalogenated Analogs in Mice Are Mediated by Catecholaminergic Mechanisms. ResearchGate. Retrieved from [Link]
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Lee, S. Y., Lee, A. R., Kim, J. H., Kim, J. H., & Jang, C. G. (2020). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Molecules, 25(16), 3748. Retrieved from [Link]
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Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 984102. Retrieved from [Link]
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Luethi, D., Kolaczynska, K. E., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Retrieved from [Link]
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Luethi, D., Kolaczynska, K. E., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. Retrieved from [Link]
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Luethi, D., Kolaczynska, K. E., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed. Retrieved from [Link]
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Luethi, D., Kolaczynska, K. E., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
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Braden, M. R., Gallaher, T. K., Grodnitzky, J. A., Huang, X. P., & Nichols, D. E. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]
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Davis, W. M., Bedford, J. A., Buelke, J. L., Guinn, M. M., Hatoum, H. T., Waters, I. W., Wilson, M. C., & Braude, M. C. (1978). Acute toxicity and gross behavioral effects of amphetamine, four methoxyamphetamines, and mescaline in rodents, dogs, and monkeys. Toxicology and Applied Pharmacology, 45(1), 49–62. Retrieved from [Link]
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Kim, H. J., Park, Y., Lee, J., Kim, E., Pyo, J., & Lee, S. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(6), 1591–1596. Retrieved from [Link]
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Application Note: High-Throughput Analysis of 4-Ethoxyphenethylamine in Biological Matrices
Introduction
4-Ethoxyphenethylamine is a substituted phenethylamine compound that has emerged in the landscape of novel psychoactive substances (NPS). As with many designer drugs, its analysis in biological samples presents unique challenges for forensic and clinical toxicology laboratories. This application note provides a comprehensive guide to the analytical methods for the sensitive and selective detection of 4-Ethoxyphenethylamine in biological matrices, including blood and urine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
The core analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the confirmation of analytes in complex biological samples.[1] This guide will delve into the intricacies of each method, from sample extraction to data interpretation, providing scientifically grounded protocols and explaining the rationale behind key experimental choices.
Challenges in the Analysis of 4-Ethoxyphenethylamine
The analysis of phenethylamines like 4-Ethoxyphenethylamine is often complicated by their physicochemical properties. These compounds can be prone to adsorption, leading to poor chromatographic peak shape and reduced sensitivity.[2][3] Furthermore, their presence in biological matrices at low concentrations necessitates highly efficient extraction and sensitive detection methods. Another significant challenge is the limited cross-reactivity of many commercially available immunoassay screening tests with designer phenethylamines, often leading to false-negative results.[3] Therefore, chromatographic-mass spectrometric methods are indispensable for reliable detection.
Metabolic Profile of 4-Ethoxyphenethylamine
While specific metabolic studies on 4-Ethoxyphenethylamine are limited, the metabolism of structurally similar phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been investigated.[4] The primary metabolic pathways for these compounds typically involve oxidative deamination and O-dealkylation.[4][5] Therefore, it is anticipated that the major metabolites of 4-Ethoxyphenethylamine would include:
-
4-Hydroxyphenethylamine: Formed via O-deethylation.
-
(4-Ethoxyphenyl)acetaldehyde: Resulting from oxidative deamination.
-
(4-Ethoxyphenyl)acetic acid: Further oxidation of the acetaldehyde metabolite.
A comprehensive analytical method should ideally target both the parent compound and its major metabolites to extend the window of detection.
Workflow for the Analysis of 4-Ethoxyphenethylamine
The overall workflow for the analysis of 4-Ethoxyphenethylamine in biological samples can be visualized as follows:
Caption: General workflow for the analysis of 4-Ethoxyphenethylamine.
Part 1: Sample Preparation Protocols
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. The selection depends on the biological matrix and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE) for Urine and Blood Samples
LLE is a robust and widely used technique for the extraction of phenethylamines.
Protocol:
-
To 1 mL of urine or plasma in a glass tube, add an appropriate internal standard.
-
Add 200 µL of 5 M NaOH to basify the sample (pH > 9).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, hexane:isoamyl alcohol 99:1 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Urine and Blood Samples
SPE can provide cleaner extracts compared to LLE and is amenable to automation. Mixed-mode cation exchange cartridges are particularly effective for extracting basic compounds like phenethylamines.
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
To 1 mL of urine or plasma, add the internal standard and 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization or reconstitution.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For phenethylamines, derivatization is highly recommended to improve chromatographic performance and mass spectral characteristics.[2][3][6][7][8][9][10]
Derivatization
Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for phenethylamines, as it reacts with the primary amine group to form a stable, volatile derivative.[6][7]
Protocol:
-
To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Expected Mass Spectrum and Fragmentation
The trifluoroacetyl derivative of 4-Ethoxyphenethylamine is expected to undergo characteristic fragmentation upon electron ionization. The base peak is likely to be the iminium ion resulting from alpha-cleavage.
Caption: Proposed fragmentation of derivatized 4-Ethoxyphenethylamine.
Note: The exact mass spectrum should be confirmed with a certified reference standard. The fragmentation of the derivatized compound will likely yield unique ions that can be used for identification and quantification in SIM mode.[2][6][7][9][10]
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity and is often preferred for the analysis of phenethylamines as it typically does not require derivatization.[1][3][11]
LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions
Specific MRM transitions for 4-Ethoxyphenethylamine should be optimized using a reference standard. Based on its structure and the fragmentation of similar compounds, the following transitions are proposed for method development:[11][12]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 4-Ethoxyphenethylamine | 166.1 | 137.1 | 109.1 | Optimize |
| Internal Standard | e.g., 4-Ethoxyphenethylamine-d5 | 171.1 | 142.1 | Optimize |
Rationale for MRM Transitions:
-
Precursor Ion: The protonated molecule [M+H]+.
-
Product Ion 1 (Quantifier): Loss of the ethylamine side chain.
-
Product Ion 2 (Qualifier): Further fragmentation of the ethoxybenzyl moiety.
Part 4: Method Validation
A thorough method validation is essential to ensure the reliability of the analytical results. Key validation parameters that should be assessed according to established guidelines include:[13]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Conclusion
The analytical methods presented in this application note provide a robust framework for the detection and quantification of 4-Ethoxyphenethylamine in biological samples. While immunoassay screening is generally not suitable for this compound, both GC-MS (with derivatization) and LC-MS/MS are highly effective confirmatory techniques. The successful implementation of these methods requires careful sample preparation, optimization of instrumental parameters, and a comprehensive method validation. By following the protocols and understanding the scientific principles outlined in this guide, researchers and toxicologists can confidently identify and quantify 4-Ethoxyphenethylamine, contributing to a better understanding of its prevalence and effects.
References
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Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 46(8), 734–742. [Link]
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Borges, K. B., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
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Forensic Toxicology Laboratory Advisory Committee. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
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Frison, G., et al. (2016). An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. Journal of Analytical Toxicology, 40(6), 447-453. [Link]
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Kim, J. Y., et al. (2005). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 29(5), 332-343. [Link]
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Liu, H. C., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
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Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-86. [Link]
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Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 26. [Link]
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DeRuiter, J., et al. (2009). GC-MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines. Journal of Chromatographic Science, 47(1), 43-51. [Link]
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Awad, T., et al. (2008). GC-MS studies on acylated derivatives of 3-methoxy-4-methyl- and 4-methoxy-3-methyl-phenethylamines: regioisomers related to 3,4-MDMA. Forensic Science International, 178(1), 61-82. [Link]
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Application Notes & Protocols: 4-Ethoxyphenethylamine as a Ligand for Receptor Mapping Studies
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Ethoxyphenethylamine as a molecular probe in receptor mapping studies. We detail its theoretical basis as a ligand, focusing on its anticipated interactions with key monoaminergic receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin receptor subtypes. This guide furnishes detailed, field-proven protocols for the radiolabeling of 4-Ethoxyphenethylamine, its application in in vitro quantitative autoradiography for high-resolution receptor localization in tissue sections, and its potential utility in in vivo Positron Emission Tomography (PET) imaging. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 4-Ethoxyphenethylamine in Receptor Mapping
The phenethylamine scaffold is a cornerstone in neuroscience research, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of neurologically active compounds[1]. 4-Ethoxyphenethylamine, a simple yet strategic modification of the core β-phenylethylamine (β-PEA) structure, presents a compelling candidate for receptor mapping. Its ethoxy group at the para position is hypothesized to modulate receptor affinity and selectivity compared to the parent compound, potentially offering a unique profile for probing specific receptor populations.
Phenethylamine derivatives are known to interact with a range of targets, including serotonin (5-HT) receptors, dopamine receptors, and monoamine transporters[2][3][4][5][6][7]. Crucially, β-PEA is an endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic transmission[8]. Given this precedent, 4-Ethoxyphenethylamine is a prime candidate for developing selective TAAR1 ligands. Structure-activity relationship (SAR) studies on related 4-alkoxy-phenethylamines suggest that modifications at this position can significantly influence binding affinity, particularly at 5-HT₂ₐ and 5-HT₂₋ receptors[2][4][5][9].
This guide provides the necessary framework to leverage these properties, enabling high-fidelity mapping of its target receptors in preclinical models.
Predicted Receptor Interaction Profile
While direct, comprehensive binding data for 4-Ethoxyphenethylamine is limited in publicly accessible literature, we can extrapolate a probable interaction profile based on extensive studies of structurally related 4-alkoxy-phenethylamines[2][3][4][5][6][7][9].
Primary Hypothesized Targets:
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are potent agonists at TAAR1[8]. The 4-ethoxy substitution is not expected to abolish this interaction. Studies on related compounds show that phenethylamines generally bind more strongly to TAAR1 than their amphetamine analogues[2].
-
Serotonin 5-HT₂ₐ and 5-HT₂₋ Receptors: Extending the 4-alkoxy group on the phenethylamine scaffold generally increases binding affinities at 5-HT₂ₐ and 5-HT₂₋ receptors[2][4][5][9]. Therefore, 4-Ethoxyphenethylamine is predicted to exhibit moderate to high affinity for these subtypes.
Secondary/Exploratory Targets:
-
Dopamine Transporter (DAT): Substituted β-PEAs are known to regulate monoamine neurotransmission, partly through interaction with DAT[10]. Affinity for DAT should be assessed to determine selectivity.
-
Adrenergic (α₁, α₂) and Dopamine (D₂) Receptors: Screening against these receptors is crucial for establishing a comprehensive selectivity profile. Related compounds show variable but generally lower affinity for these receptors compared to the 5-HT₂ family[2][3][6].
The following table summarizes the anticipated binding affinities based on SAR data from closely related analogs.
| Receptor Target | Predicted Affinity (Ki) | Rationale & References |
| TAAR1 | 20 – 500 nM | Phenethylamines are endogenous and synthetic ligands for TAAR1.[2][8] |
| 5-HT₂ₐ | 50 – 1500 nM | Extension of the 4-alkoxy group tends to increase affinity at 5-HT₂ receptors.[2][4][5][9] |
| 5-HT₂₋ | 100 – 3000 nM | Similar to 5-HT₂ₐ, affinity is expected to be significant.[2][3][4][5][6][7][9] |
| DAT | > 1000 nM | Generally lower affinity is expected, contributing to selectivity.[2][10] |
| D₂ Receptor | > 1000 nM | Phenethylamine derivatives typically show lower affinity for D₂ vs. 5-HT₂ receptors.[2][6] |
| α₁/α₂ Adrenergic | > 1000 nM | Lower affinity is predicted, but empirical validation is necessary.[3][6] |
Radiosynthesis of Probes for Receptor Mapping
To be used as a tracer, 4-Ethoxyphenethylamine must be labeled with a suitable radionuclide. For in vivo PET imaging, Carbon-11 (¹¹C, t½ = 20.4 min) is an ideal choice. For higher resolution in vitro autoradiography, Tritium (³H, t½ = 12.3 years) is preferred.
Protocol: Synthesis of [¹¹C]4-Ethoxyphenethylamine for PET
This protocol is adapted from established methods for ¹¹C-methylation of amine precursors[11][12][13]. The strategy involves the N-methylation of a desmethyl precursor, 4-ethoxyphenethylamine, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Causality: The short half-life of ¹¹C necessitates a rapid and high-yield synthesis. N-methylation is a robust and well-characterized reaction that can be automated on commercial synthesis modules, making it ideal for routine PET tracer production[14].
Experimental Workflow: [¹¹C]4-Ethoxyphenethylamine Synthesis
Caption: Automated synthesis workflow for [¹¹C]4-Ethoxyphenethylamine.
Step-by-Step Methodology:
-
[¹¹C]CO₂ Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.
-
Conversion to [¹¹C]CH₃I: Convert the initial [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic reduction, followed by gas-phase iodination with I₂ vapor to produce [¹¹C]methyl iodide[15].
-
Precursor Preparation: Dissolve 1-2 mg of the 4-ethoxyphenethylamine precursor in a suitable polar aprotic solvent (e.g., 200 µL DMF or DMSO) in a sealed reaction vessel. Add a suitable base (e.g., sodium hydride or a strong organic base) to deprotonate the amine.
-
Radiomethylation: Bubble the [¹¹C]CH₃I vapor through the precursor solution at an elevated temperature (e.g., 80-120 °C) for 3-5 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., ammonium acetate) is typically effective.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent via rotary evaporation, and reformulate the final product in a sterile, injectable solution (e.g., physiological saline with ≤10% ethanol).
-
Quality Control: Before injection, verify radiochemical purity (>95%) via analytical HPLC, determine specific activity (typically >1 Ci/µmol), and test for sterility and pyrogenicity.
In Vitro Receptor Mapping: Quantitative Autoradiography
In vitro autoradiography provides high-resolution visualization and quantification of receptor distribution in tissue sections[16][17]. This technique is invaluable for determining the precise anatomical localization of binding sites for [³H]4-Ethoxyphenethylamine.
Causality: This method allows for precise control over experimental conditions (incubation time, ligand concentration, buffer composition) and enables the determination of key pharmacological parameters like receptor density (Bmax) and ligand affinity (Kd) in specific brain regions, which is not easily achievable in vivo[10][17][18].
Workflow: Quantitative In Vitro Autoradiography
Caption: Step-by-step workflow for in vitro receptor autoradiography.
Protocol: Autoradiography with [³H]4-Ethoxyphenethylamine
-
Tissue Preparation:
-
Harvest fresh brain tissue from the animal model of interest.
-
Rapidly freeze the tissue in isopentane cooled by liquid nitrogen and store at -80 °C.
-
Using a cryostat, cut coronal or sagittal sections at 10-20 µm thickness.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80 °C until use[16].
-
-
Binding Assay:
-
Pre-incubation: Rehydrate the slide-mounted sections for 15 minutes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature to remove endogenous ligands[16].
-
Incubation: Incubate the slides in buffer containing a range of concentrations of [³H]4-Ethoxyphenethylamine (e.g., 0.1 - 20 nM) to determine saturation kinetics.
-
Total Binding: A set of slides is incubated with only the radioligand.
-
Non-specific Binding (NSB): An adjacent set of slides is incubated with the radioligand plus a high concentration (e.g., 1-10 µM) of a suitable non-labeled competitor (e.g., unlabeled 4-Ethoxyphenethylamine or a known high-affinity ligand for the target receptor) to define NSB[16].
-
-
Incubation is typically carried out for 60-120 minutes at room temperature[19].
-
-
Washing and Drying:
-
Terminate the incubation by rapidly washing the slides in ice-cold assay buffer (e.g., 2 x 2 minutes) to remove unbound radioligand. A final quick dip in ice-cold distilled water can help remove buffer salts[19].
-
Dry the sections quickly under a stream of cool, dry air.
-
-
Signal Detection and Quantification:
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette. Include a set of calibrated tritium microscale standards for quantification.
-
Expose for a suitable period (days to weeks, depending on signal intensity).
-
Scan the imaging plate using a phosphor imager.
-
Quantify the optical density of the signal in specific brain regions using image analysis software. Convert optical density to radioactivity concentration (nCi/mg tissue) by generating a standard curve from the co-exposed microscale standards[20].
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Data Analysis: Use the specific binding data from the saturation experiment to perform Scatchard or non-linear regression analysis to determine the receptor density (Bmax) and dissociation constant (Kd)[10][21].
-
In Vivo Receptor Mapping: Positron Emission Tomography (PET)
PET imaging with [¹¹C]4-Ethoxyphenethylamine allows for the non-invasive, longitudinal study of receptor distribution and occupancy in the living brain[22].
Causality: In vivo imaging provides critical information on the pharmacokinetics of the ligand, its ability to cross the blood-brain barrier, and allows for dynamic studies of receptor occupancy by therapeutic drug candidates in real-time. It is the most translatable method for preclinical to clinical studies[22][23].
Protocol: Dynamic PET Imaging and Analysis
-
Animal Preparation: Anesthetize the subject animal (e.g., rodent or non-human primate) and place it in the PET scanner. Maintain physiological parameters (temperature, respiration) throughout the scan. An arterial line may be placed for blood sampling to determine the arterial input function.
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]4-Ethoxyphenethylamine intravenously at the start of the scan.
-
Dynamic Scan Acquisition: Acquire dynamic PET data over 60-90 minutes.
-
Blocking/Displacement Study (Self-Validation): To confirm binding specificity, perform a second scan on the same subject after pre-treatment with a high dose of a non-labeled blocking agent (e.g., unlabeled 4-Ethoxyphenethylamine or a selective antagonist for the hypothesized target receptor). A significant reduction in the PET signal in target regions confirms specific binding.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time-stamped images.
-
Co-register the PET images with a corresponding MRI or CT scan for anatomical reference.
-
Define regions of interest (ROIs) on the anatomical scan (e.g., striatum, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models to quantify receptor binding.
-
Reference Tissue Models (e.g., SRTM): If a suitable reference region (devoid of specific binding sites, e.g., cerebellum for some targets) can be identified, these models can be used to calculate the binding potential (BPₙ₋) without requiring arterial blood sampling[21][22].
-
Compartmental Models: If an arterial input function is available, more complex models can be used to determine the volume of distribution (Vₜ) and other kinetic parameters.
-
Logical Framework for PET Data Interpretation
Caption: Decision workflow for validating specific binding in PET studies.
Conclusion and Future Directions
4-Ethoxyphenethylamine is a promising molecular tool for mapping the distribution and density of key neuroreceptors, particularly TAAR1 and 5-HT₂ subtypes. The protocols outlined in this guide provide a robust framework for its radiolabeling and application in both high-resolution in vitro autoradiography and dynamic in vivo PET imaging. By carefully following these self-validating methodologies, researchers can generate high-quality, reproducible data to elucidate the role of these receptor systems in health and disease, and to accelerate the development of novel therapeutics targeting them.
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- 23. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cellular Pharmacologist's Guide to Characterizing Psychedelic Analogs In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resurgence of interest in psychedelic compounds for therapeutic applications has created a pressing need for robust, reproducible, and predictive preclinical screening methods.[1] Developing novel psychedelic analogs with improved safety and efficacy profiles requires a systematic in vitro characterization pipeline to elucidate their pharmacological properties long before they advance to in vivo studies. This guide provides a comprehensive framework for the cellular characterization of psychedelic analogs, focusing on the key molecular target, the serotonin 2A receptor (5-HT2A), and the downstream signaling pathways that dictate their unique effects.[2] We will detail a logical, multi-phase experimental workflow, from initial receptor binding to functional signaling and safety assessment, providing field-proven insights and step-by-step protocols.
The Primary Target: Understanding the 5-HT2A Receptor
Classic psychedelics (e.g., psilocybin, LSD, mescaline) exert their primary effects by acting as agonists at the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[3] Upon activation, the 5-HT2A receptor can initiate multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade ultimately results in an increase in intracellular calcium (Ca2+) levels.
Crucially, the 5-HT2A receptor can also engage non-G protein signaling pathways by recruiting scaffolding proteins called β-arrestins.[5] The ability of a specific ligand (or analog) to preferentially activate one pathway over the other is known as biased agonism or functional selectivity.[6][7] This phenomenon is of immense therapeutic interest, as it's hypothesized that the Gq-mediated signaling is linked to the hallucinogenic effects, while β-arrestin pathways may be associated with other outcomes, such as promoting neural plasticity.[5] A thorough in vitro characterization must therefore assess both major signaling arms.
The Characterization Workflow: A Roadmap to Understanding a Novel Analog
A systematic approach is essential to efficiently characterize a library of novel psychedelic analogs. The workflow should be designed as a funnel, starting with broad screening for target engagement and progressively moving towards more detailed mechanistic and safety studies for the most promising candidates.
Caption: High-level experimental workflow for psychedelic analog characterization.
Phase I: Primary Screening - Binding Affinity
Scientific Rationale: The first critical question is whether the new analog binds to the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound. In this assay, the novel analog competes with a known high-affinity radiolabeled ligand (e.g., [3H]-ketanserin) for binding to the receptor, which is typically expressed in membranes prepared from a stable cell line (e.g., HEK293-5HT2A). The amount of radioligand displaced is proportional to the affinity of the test compound.
Protocol 1: 5-HT2A Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptor
-
Cell membrane preparation from the above
-
Radioligand: [3H]-ketanserin (a 5-HT2A antagonist)
-
Non-specific binding control: Mianserin (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (analogs) at various concentrations
-
96-well filter plates (GF/B) and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: Add vehicle control and [3H]-ketanserin (e.g., at its Kd concentration, ~1-2 nM).
-
Non-Specific Binding (NSB): Add Mianserin (10 µM final concentration) and [3H]-ketanserin.
-
Compound Wells: Add serial dilutions of the test analog and [3H]-ketanserin.
-
Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through the GF/B filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: The results should be summarized to easily compare the affinities of different analogs.
| Compound | Ki (nM) for 5-HT2A |
| Serotonin (5-HT) | 15.2 |
| Analog A | 5.8 |
| Analog B | 25.1 |
| Analog C | >1000 |
Phase II: Functional Characterization - Potency, Efficacy & Bias
Analogs that demonstrate significant binding affinity must then be tested for their functional activity. Does the compound activate the receptor (agonist), block it (antagonist), or have no effect? For agonists, we need to determine their potency (EC50: the concentration required to produce 50% of the maximal response) and efficacy (Emax: the maximum response produced). This is assessed for both the Gq and β-arrestin pathways.[2]
A. G-Protein (Gq) Signaling
Scientific Rationale: The canonical 5-HT2A signaling pathway proceeds through Gq activation, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[8] Assays like the HTRF (Homogeneous Time-Resolved Fluorescence) IP-One kit provide a robust method to quantify Gq pathway activation.[9][10] This assay is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to an antibody.[8]
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Protocol 2: HTRF IP-One Assay for Gq Activation
Objective: To measure the potency (EC50) and efficacy (Emax) of test compounds in activating the Gq signaling pathway.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptor
-
HTRF IP-One Gq Kit (e.g., from Revvity/Cisbio), containing IP1-d2, anti-IP1 Cryptate, and buffers.[11]
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Plating: Seed cells into the 384-well plate and grow overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of test compounds (analogs) and a reference agonist (e.g., serotonin) in the provided stimulation buffer.
-
Cell Stimulation: Remove growth media from cells and add the compound dilutions. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.[12]
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate conjugate) diluted in lysis buffer to all wells.[11]
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate) and 665 nm (d2).
-
Data Analysis:
-
Calculate the 665/620 emission ratio for each well.
-
Normalize the data (e.g., setting the vehicle control as 0% and the maximal response of the reference agonist as 100%).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
B. β-Arrestin Recruitment & Biased Agonism
Scientific Rationale: To investigate biased agonism, a parallel assay measuring β-arrestin 2 recruitment is required.[5] Several technologies exist, with Enzyme Fragment Complementation (EFC) being a common and robust choice (e.g., DiscoverX PathHunter assay).[13][14] In this system, the 5-HT2A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the enzyme fragments. This creates an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13]
Caption: Conceptual diagram of biased agonism at the 5-HT2A receptor.
Protocol 3: EFC Assay for β-Arrestin Recruitment
Objective: To measure the potency (EC50) and efficacy (Emax) of test compounds in promoting β-arrestin 2 recruitment to the 5-HT2A receptor.
Materials:
-
PathHunter eXpress 5-HT2A β-Arrestin cell line (or equivalent)
-
PathHunter Detection Reagents
-
White, solid-bottom 384-well cell culture plates
-
Chemiluminescent-capable plate reader
Methodology:
-
Cell Plating: Plate the engineered cells in the 384-well plates and incubate for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of test compounds and add them directly to the cells in the plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the detection reagent solution according to the manufacturer's protocol and add it to all wells.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data (Relative Light Units, RLU) to a reference agonist.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.
-
Data Presentation & Bias Calculation: The functional data for both pathways should be presented together to facilitate comparison and the calculation of a bias factor.
| Compound | Gq EC50 (nM) | Gq Emax (%) | β-Arrestin EC50 (nM) | β-Arrestin Emax (%) | Bias Factor (vs. Gq) |
| Serotonin (Ref) | 10.5 | 100 | 85.0 | 100 | 1.0 (by definition) |
| Analog A | 8.2 | 110 | 550.6 | 65 | 13.2 |
| Analog B | 15.3 | 95 | 98.4 | 98 | 1.1 |
| Analog C | >10,000 | <5 | >10,000 | <5 | N/A |
Scientist's Note on Bias Calculation: Calculating a bias factor provides a quantitative measure of functional selectivity. A simplified method involves calculating the "transduction coefficient" (log(Emax/EC50)) for each pathway and for each ligand. The bias factor is then determined by comparing the change in transduction coefficient for the test ligand relative to the reference ligand for the two pathways.[15] A factor >1 indicates bias toward the Gq pathway, while <1 indicates bias toward β-arrestin, relative to the reference compound.
Phase III: Downstream Consequences & Safety
Lead candidates with interesting functional profiles should be further investigated for their downstream cellular effects and potential toxicity.
A. Gene Expression Analysis
Scientific Rationale: Activation of the 5-HT2A receptor is known to induce the rapid expression of immediate early genes (IEGs) like c-fos and egr-2.[16][17] These genes are involved in translating short-term synaptic events into long-term changes in neuronal structure and function, a key aspect of neural plasticity.[18][19] Measuring the induction of these genes via quantitative PCR (qPCR) provides a downstream readout of functional receptor engagement in a more complex cellular environment (e.g., in cultured neuronal cells like SH-SY5Y).
Protocol 4: qPCR for Immediate Early Gene Expression
Objective: To quantify the change in expression of target genes (c-fos, egr-2) following compound treatment.
Materials:
-
SH-SY5Y neuroblastoma cells (or other relevant neuronal cell line)
-
Test compounds
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green) and specific primers for c-fos, egr-2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Methodology:
-
Cell Treatment: Plate SH-SY5Y cells and grow to ~80% confluency. Treat cells with the test compound (at its Gq EC50) for a predetermined time (e.g., 30-60 minutes).
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Quantify RNA concentration and purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Set up qPCR reactions containing cDNA, primers for a target gene, and qPCR master mix.
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each gene in each sample.
-
Calculate the change in gene expression relative to the vehicle-treated control using the ΔΔCq method, normalizing to the housekeeping gene.
-
B. Cytotoxicity Assessment
Scientific Rationale: It is crucial to ensure that the observed functional effects are not confounded by cellular toxicity.[20][21] Early assessment of cytotoxicity helps to eliminate compounds with a narrow therapeutic window. The MTT assay is a classic, colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[22]
Protocol 5: MTT Cytotoxicity Assay
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (CC50).
Materials:
-
Cell line used in functional assays (e.g., HEK293 or SH-SY5Y)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add a wide range of concentrations of the test compound to the wells. Include a vehicle control (no compound) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot percent viability against the log concentration of the test compound.
-
Fit the data to a dose-response inhibition curve to determine the CC50 value.
-
Data Presentation:
| Compound | CC50 (µM) |
| Analog A | > 100 |
| Analog B | 85.4 |
| Doxorubicin (Control) | 1.2 |
Conclusion and Future Directions
This application note outlines a systematic, multi-phase workflow for the in vitro characterization of novel psychedelic analogs. By integrating assays for binding affinity, Gq and β-arrestin functional activity, downstream gene expression, and cytotoxicity, researchers can build a comprehensive pharmacological profile for each compound. This data is critical for establishing structure-activity relationships (SAR), selecting lead candidates with desirable properties (e.g., pathway bias), and making informed decisions for progression into more complex models, such as iPSC-derived neurons, brain organoids, or in vivo animal studies. This rigorous, tiered approach ensures that only the most promising and safest compounds advance, optimizing resources and accelerating the development of next-generation therapeutics.
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de la Fuente Revenga, M., et al. (2023). Shared and Distinct Brain Regions Targeted for Immediate Early Gene Expression by Ketamine and Psilocybin. PubMed. Available at: [Link]
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de la Fuente Revenga, M., et al. (2023). Shared and distinct brain regions targeted for immediate early gene expression by ketamine and psilocybin. ResearchGate. Available at: [Link]
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Aboharb, F., et al. (2024). Classification of psychedelic drugs based on brain-wide imaging of cellular c-Fos expression. bioRxiv. Available at: [Link]
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Wang, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. Available at: [Link]
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BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. BMG Labtech. Available at: [Link]
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Seth, P., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]
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Chen, S., et al. (2022). Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. MDPI. Available at: [Link]
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Kurrasch-Orbaugh, D. M., et al. (2003). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. ResearchGate. Available at: [Link]
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DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. DiscoverX. Available at: [Link]
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Ellis, C. R., et al. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. MDPI. Available at: [Link]
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Ellis, C. R., et al. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. PubMed. Available at: [Link]
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BMG LABTECH. (2022). Using the TRUPATH BRET platform to analyse GPCR biased agonism. YouTube. Available at: [Link]
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Sykes, D. A., et al. (2017). Modelling and simulation of biased agonism dynamics at a G protein-coupled receptor. PLOS Computational Biology. Available at: [Link] biased agonism
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Nagi, K., & Pineyro, G. (2016). Practical guide for calculating and representing biased signaling by GPCR ligands: A stepwise approach. ResearchGate. Available at: [Link]
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Zhang, G., et al. (2024). Psilocybin Promotes Cell-Type-Specific Changes in the Orbitofrontal Cortex Revealed by Single-Nucleus RNA-seq. bioRxiv. Available at: [Link]
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Administration of 4-Ethoxyphenethylamine in Preclinical Animal Studies: A Methodological Guide
< APPLICATION NOTES & PROTOCOLS
Abstract
This document provides a comprehensive guide for the formulation and administration of 4-Ethoxyphenethylamine (4-EPEA) in preclinical animal research, primarily focusing on rodent models. As a substituted phenethylamine, the study of 4-EPEA necessitates rigorous, reproducible, and ethically sound administration techniques to ensure data integrity and animal welfare. This guide details critical considerations from vehicle selection and dose calculation to specific, step-by-step protocols for common parenteral and enteral routes of administration. All procedures outlined herein are based on established best practices in laboratory animal science and pharmacology and emphasize the importance of regulatory compliance and ethical oversight.
Introduction and Regulatory Compliance
4-Ethoxyphenethylamine is a phenethylamine compound investigated for its potential psychoactive properties, with research suggesting it may influence dopaminergic and serotonergic systems.[1][2] Its structural relatives are known to have psychoactive effects, making careful and precise administration paramount in preclinical evaluations.[1]
Crucial Prerequisite: All experimental procedures involving laboratory animals must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[3][4][5] Research must adhere to all applicable national and local laws and regulations, such as the Animal Welfare Act in the United States.[5] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs.[6]
This guide is intended for trained researchers and drug development professionals. Unskilled handling and administration can lead to animal distress, inaccurate results, and compromised study validity.[7][8]
Compound Profile and Formulation Strategy
Prior to administration, understanding the physicochemical properties of 4-EPEA is essential for developing a stable and biocompatible formulation. While detailed solubility data for 4-EPEA is not widely published, phenethylamine hydrochlorides are often soluble in aqueous solutions. The use of a high-purity, pharmaceutical-grade compound is strongly recommended to avoid introducing confounding variables.[3] If a non-pharmaceutical grade substance is necessary, scientific justification must be provided in the animal protocol.[3]
Vehicle Selection
The choice of vehicle is critical for ensuring the test agent is delivered systemically in a safe and effective manner. The ideal vehicle should be sterile, isotonic, have a physiological pH, and be non-toxic, without its own biological effects that could interfere with the study outcome.[7][9]
| Vehicle | Suitability & Considerations |
| 0.9% Sterile Saline | Preferred Vehicle. Isotonic and physiologically compatible. Ideal for water-soluble compounds. Should be the first choice for phenethylamine salts. |
| Phosphate-Buffered Saline (PBS) | An excellent alternative to saline, buffered to a physiological pH (typically 7.4). |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent for nonpolar compounds.[10][11] Use with extreme caution. DMSO is not inert; it has known anti-inflammatory and analgesic properties and can be toxic at high concentrations.[10][12][13] If used, concentrations for intraperitoneal (IP) or intravenous (IV) routes should be kept below 10%.[10] A vehicle-only control group is mandatory.[12] |
| Tween 80 / Polyethylene Glycol (PEG) | Surfactants and co-solvents used to create stable suspensions or emulsions for poorly soluble compounds. May require careful formulation to avoid toxicity. |
Recommendation: For 4-EPEA, likely available as a salt, sterile 0.9% saline is the recommended starting vehicle. Always perform a small-scale solubility test before preparing the final dosing solution.
Preparation of Dosing Solution (Example using 0.9% Saline)
This protocol ensures sterility and accurate concentration. All parenteral solutions must be sterile.[3][7][14]
-
Aseptic Technique: Work in a laminar flow hood or biosafety cabinet.[7]
-
Calculation: Determine the required concentration (e.g., mg/mL) based on the highest desired dose (mg/kg) and the dosing volume (mL/kg). (See Section 4).
-
Weighing: Accurately weigh the required amount of 4-EPEA powder using a calibrated analytical balance.
-
Dissolution: Add the powder to a sterile container (e.g., sterile injection vial).[3] Using a sterile syringe and needle, add a portion of the sterile saline. Vortex or sonicate gently until fully dissolved.
-
Final Volume: Add sterile saline to reach the final calculated volume.
-
Sterilization: If the initial compound was not sterile, the final solution must be sterilized by filtering through a 0.2-micron filter into a new, sterile vial.[7][9]
-
Labeling: Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions.
Routes of Administration (RoA)
The choice of administration route significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.[15][16] The selection depends on the experimental goals, the properties of the compound, and the desired speed of onset.[15]
| Route | Onset/Absorption | Pros | Cons |
| Intraperitoneal (IP) | Rapid | Technically simple, allows for larger volumes than IV, rapid systemic absorption.[4][17] | Risk of injecting into abdominal organs (intestine, bladder, cecum), potential for irritation.[17][18] |
| Subcutaneous (SC) | Slower, more sustained | Technically simple, low risk of organ damage, suitable for sustained release.[17][19] | Slower absorption, limited volume, potential for local irritation. |
| Oral Gavage (PO) | Variable, subject to first-pass metabolism | Mimics human oral route, suitable for long-term studies.[17][20] | High risk of procedural error (lung aspiration, esophageal trauma), stressful for the animal, variable absorption.[8][20] |
| Intravenous (IV) | Immediate | 100% bioavailability, precise dose delivery, immediate effect.[16][17] | Technically challenging (especially in mice), requires small volumes, risk of embolism or irritation.[4] |
Dose Calculation and Volume Determination
Accurate dosing is fundamental to preclinical research. Doses are typically expressed in milligrams of compound per kilogram of animal body weight (mg/kg).[21][22]
The Dosing Formula
The volume to inject is calculated as follows:
Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
Simplified Method: To maintain a consistent injection volume relative to body weight (e.g., 10 mL/kg for mice), the concentration of the stock solution can be adjusted.[23][24] For a 10 mL/kg injection volume, the required stock concentration is:
Concentration (mg/mL) = Dose (mg/kg) / 10
Example Calculation (Mouse):
-
Target Dose: 10 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Desired Injection Volume: 10 mL/kg
-
Required Concentration: 10 mg/kg / 10 = 1.0 mg/mL
-
Volume to Inject: (10 mg/kg * 0.025 kg) / 1.0 mg/mL = 0.25 mL
Recommended Maximum Injection Volumes
Exceeding maximum recommended volumes can cause pain, distress, and physiological changes, affecting data quality.[25]
| Species | Route | Recommended Volume (mL/kg) | Maximum Volume (mL/kg) |
| Mouse | IP | 10[18][26] | 20[25] |
| SC | 5-10 | 40[25] | |
| PO | 10[27] | 20[25] | |
| IV (bolus) | 5 | 25[25] | |
| Rat | IP | 10[18] | 20[25] |
| SC | 5 | 10[25] | |
| PO | 10[27] | 20[28] | |
| IV (bolus) | 5 | 20[25] |
Values are compiled from multiple sources.[9][18][25][26][27][28] Always consult institutional guidelines, which may vary.
Experimental Workflows & Protocols
The following diagram illustrates the general workflow for a single-dose administration study.
Caption: General experimental workflow from preparation to post-administration monitoring.
Protocol: Intraperitoneal (IP) Injection (Mouse)
IP injections are administered into the peritoneal cavity. The preferred site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[14][29][30]
Materials:
Procedure:
-
Restraint: Securely restrain the mouse using the scruff technique, allowing the abdomen to be exposed and accessible.[14] Tilt the mouse's head slightly downward to help move abdominal organs cranially.[29][30]
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen, lateral to the midline.[14][30]
-
Disinfection: Disinfect the injection site with an alcohol wipe and allow it to dry.[14]
-
Insertion: With the needle bevel facing up, insert the needle at a 30-45 degree angle into the skin and abdominal wall.[14][29] Penetration should be just deep enough to enter the peritoneal cavity (approx. 0.5 cm).
-
Aspiration: Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle immediately. Discard the syringe and re-prepare.[14][30] Proper placement will yield negative pressure.[14]
-
Injection: If aspiration is clear, inject the solution smoothly and steadily.
-
Withdrawal: Remove the needle along the same path of insertion.
-
Post-Injection: Place the mouse back in its cage and monitor for any signs of distress, such as bleeding or abdominal distention.[18] Dispose of the syringe and needle in a sharps container without recapping.[18][29]
Protocol: Subcutaneous (SC) Injection (Rat/Mouse)
SC injections are administered into the space between the skin and the underlying muscle, typically in the loose skin over the shoulders (scruff).[19][31][32]
Materials:
-
Prepared syringe with 4-EPEA solution
-
25-27 gauge needle for mice, 23-25 gauge for rats[31]
-
Sharps container
Procedure:
-
Restraint: For a mouse, use a one-handed scruff restraint. For a rat, a two-person technique or wrapping the animal in a towel may be necessary.[31][32]
-
Site Identification: Grasp the loose skin over the dorsal midline (scruff) between the shoulder blades and lift it to form a "tent."[31][33][34]
-
Insertion: With the needle bevel facing up, insert the needle into the base of the skin tent, parallel to the animal's back.[32]
-
Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw and re-insert at a new site.[31][32]
-
Injection: Inject the solution smoothly. A small bleb or bubble will form under the skin.
-
Withdrawal: Remove the needle and gently massage the area to help disperse the solution.
-
Post-Injection: Return the animal to its cage and monitor.[31] Dispose of the syringe and needle appropriately.[31][32]
Protocol: Oral Gavage (PO) (Rat/Mouse)
This technique requires significant training to perform safely.[8][20] Improper technique can cause fatal injury.[8] The goal is to pass a feeding tube through the esophagus directly into the stomach.[27]
Materials:
-
Appropriately sized gavage needle (flexible or curved with a ball-tip is preferred).[27][35]
-
Mouse: 18-20 gauge, 1.5 inches
-
Rat: 16-18 gauge, 2-3 inches
-
-
Prepared syringe with 4-EPEA solution
Procedure:
-
Measure Tube Length: Before restraining, measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[27][35] Mark this length on the tube. Do not insert past this mark.
-
Restraint: Restrain the animal firmly, ensuring the head and body are aligned in a straight, vertical line to straighten the path to the esophagus.[28]
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the pharynx.[27] The animal should swallow as the tube enters the esophagus.[27]
-
Advancement: The tube should pass easily with no resistance. If there is any resistance, stop immediately, withdraw, and restart. [27][36] Resistance indicates entry into the trachea.
-
Injection: Once the tube is in place (up to the pre-measured mark), administer the solution slowly and steadily.[36]
-
Withdrawal: After administration, remove the tube gently along the same path.
-
Post-Gavage: Monitor the animal for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental lung delivery.[8][27]
Caption: Decision tree for selecting an appropriate route of administration.
Ethical Considerations and Animal Welfare
The administration of a novel psychoactive compound requires heightened vigilance.[37]
-
Monitoring: Animals should be closely monitored after dosing for any adverse effects, including changes in behavior, posture, respiration, and physical appearance. The specific monitoring schedule should be detailed in the IACUC protocol.
-
Pain and Distress: The experimental endpoint should be clearly defined to ensure that animals do not experience unnecessary or prolonged pain or distress.
-
Handling: All animal handling should be done calmly and efficiently to minimize stress, as stress can impact physiological and behavioral outcomes.[16]
-
Environment: Minimize environmental changes, as these can alter animal behavior and affect research results.[37]
Conclusion
The successful administration of 4-Ethoxyphenethylamine in animal studies hinges on meticulous planning, technical proficiency, and a steadfast commitment to animal welfare. By carefully selecting vehicles, accurately calculating doses, mastering administration techniques, and adhering to strict ethical guidelines, researchers can generate reliable and reproducible data. All personnel must be thoroughly trained, and all procedures must be conducted under the approval and oversight of an IACUC.
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- West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals.
- Queen's University. (2011). SOP 10.9.1 - Subcutaneous Injection in Rats. University Animal Care Committee Standard Operating Procedure.
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- NC3Rs. (n.d.). Oral Gavage in the Rat. Research Animal Training.
- UBC Animal Care Committee. (n.d.). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP.
- Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. ResearchGate.
- Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration.
- Virginia Tech. (2017). SOP: Oral Gavage in the Rat.
- BenchChem. (2025). Application Notes and Protocols for the Use of DMSO as a Vehicle in In Vivo Animal Studies.
- UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
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- Ghorbanzadeh, B., et al. (2016). Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex. PubMed Central.
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- Gaertner, D. J., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS.
- Fantegrossi, W. E., et al. (2008). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PubMed Central.
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Application Note & Protocols: Developing Assays to Measure 4-Ethoxyphenethylamine Potency and Efficacy
Introduction
4-Ethoxyphenethylamine is a substituted phenethylamine compound with potential psychoactive properties. As with other molecules in this class, its pharmacological effects are likely mediated through interactions with various monoamine neurotransmitter receptors.[1][2][3] Accurate characterization of its potency and efficacy at these targets is crucial for understanding its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential or risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and implement a suite of in vitro assays to thoroughly profile 4-Ethoxyphenethylamine.
The methodologies outlined herein are designed to provide a multi-faceted view of the compound's activity, from initial receptor binding to downstream functional consequences. By employing a combination of binding and functional assays, researchers can obtain a robust dataset to determine key pharmacological parameters such as binding affinity (Kᵢ), potency (EC₅₀/IC₅₀), and efficacy (Eₘₐₓ).
Understanding the Molecular Targets
Based on the structure of 4-Ethoxyphenethylamine and the pharmacology of related compounds, the primary molecular targets are expected to be within the G protein-coupled receptor (GPCR) superfamily.[4][5] Specifically, the serotonin (5-HT), dopamine (D), and trace amine-associated receptors (TAARs) are of high interest.[1][2][6]
-
Serotonin Receptors (5-HT): The 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C) are particularly relevant, as they are known targets for many psychedelic phenethylamines and are coupled to Gq, leading to intracellular calcium mobilization.[1][7][8][9][10] The 5-HT₁ₐ receptor, often coupled to Gi, which inhibits adenylyl cyclase, is another important target to investigate.[7]
-
Dopamine Receptors (D): The D₁ and D₂ receptor subtypes are key components of the dopaminergic system and are coupled to Gs and Gi respectively.[11][12][13][14] Assessing activity at these receptors is important for understanding potential stimulant or antipsychotic-like effects.
-
Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by endogenous trace amines and is a known target for various phenethylamines.[6][15][16][17] TAAR1 is primarily coupled to Gs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[16][17]
Experimental Strategy: A Multi-Assay Approach
A comprehensive understanding of 4-Ethoxyphenethylamine's pharmacology requires a tiered approach, beginning with an assessment of its binding affinity at various receptors, followed by functional assays to determine its efficacy.
Caption: Tiered approach for characterizing 4-Ethoxyphenethylamine.
Part 1: Radioligand Binding Assays for Determining Affinity (Kᵢ)
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor. These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor.
Principle
A competitive binding assay is used to determine the affinity of the unlabeled test compound (4-Ethoxyphenethylamine) by measuring its ability to displace a radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[18]
Protocol: Competitive Radioligand Binding Assay
Materials:
-
HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂, TAAR1)
-
Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂, [³H]p-tyramine for TAAR1)
-
Unlabeled competitor (4-Ethoxyphenethylamine)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation and resuspend in lysis buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 1-2 mg/mL.[18]
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known unlabeled ligand, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of 4-Ethoxyphenethylamine dilution series, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[19]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[18]
-
Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.[18]
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 4-Ethoxyphenethylamine to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]
-
Data Presentation
| Receptor Target | Radioligand | Kᵢ (nM) of 4-Ethoxyphenethylamine |
| 5-HT₂ₐ | [³H]ketanserin | Experimental Value |
| 5-HT₂C | [³H]mesulergine | Experimental Value |
| D₂ | [³H]spiperone | Experimental Value |
| TAAR1 | [³H]p-tyramine | Experimental Value |
Part 2: Functional Assays for Determining Potency (EC₅₀) and Efficacy (Eₘₐₓ)
Functional assays measure the cellular response following receptor activation. This is essential for determining whether a compound is an agonist, antagonist, or inverse agonist.
A. cAMP Accumulation Assays (for Gs and Gi-coupled receptors)
Principle:
These assays measure the intracellular concentration of cyclic AMP (cAMP), a second messenger.[5] For Gs-coupled receptors (e.g., D₁, TAAR1), agonist binding stimulates adenylyl cyclase, increasing cAMP levels.[12][16][20] For Gi-coupled receptors (e.g., D₂), agonist binding inhibits adenylyl cyclase, decreasing cAMP levels.[11]
Caption: cAMP signaling pathway for Gs/Gi-coupled GPCRs.
Protocol: HTRF cAMP Assay
Materials:
-
HEK293 cells expressing the receptor of interest
-
4-Ethoxyphenethylamine
-
Forskolin (for Gi-coupled receptors)
-
HTRF cAMP assay kit
-
384-well white microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Seed cells in 384-well plates and incubate overnight.
-
Compound Addition:
-
For Gs-coupled receptors: Add varying concentrations of 4-Ethoxyphenethylamine.
-
For Gi-coupled receptors: Add varying concentrations of 4-Ethoxyphenethylamine followed by a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) and incubate for 60 minutes.
-
Reading: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of 4-Ethoxyphenethylamine to determine the EC₅₀ and Eₘₐₓ.
-
B. Calcium Flux Assays (for Gq-coupled receptors)
Principle:
Gq-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C) activate phospholipase C, which leads to the production of inositol trisphosphate (IP₃).[1] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[21][22] Calcium flux assays use fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Ca²⁺, allowing for the real-time measurement of receptor activation.[21][23][24][25]
Caption: Calcium mobilization pathway for Gq-coupled GPCRs.
Protocol: FLIPR Calcium Assay
Materials:
-
CHO or HEK293 cells expressing the receptor of interest
-
4-Ethoxyphenethylamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Probenecid (to prevent dye leakage)
-
96- or 384-well black-walled, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Seeding: Seed cells in microplates and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye loading buffer containing probenecid. Incubate for 1 hour at 37°C.[24]
-
Assay:
-
Place the cell plate and a compound plate containing serial dilutions of 4-Ethoxyphenethylamine into the FLIPR instrument.
-
The instrument will measure baseline fluorescence, then add the compound and continue to measure fluorescence in real-time to detect the increase in intracellular calcium.[23]
-
-
Data Analysis:
-
The change in fluorescence intensity is plotted against time.
-
The peak fluorescence response is plotted against the log concentration of 4-Ethoxyphenethylamine to determine the EC₅₀ and Eₘₐₓ.
-
Data Presentation
| Receptor Target | Assay Type | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of control) |
| 5-HT₂ₐ | Calcium Flux | Experimental Value | Experimental Value |
| D₁ | cAMP Accumulation | Experimental Value | Experimental Value |
| D₂ | cAMP Inhibition | Experimental Value | Experimental Value |
| TAAR1 | cAMP Accumulation | Experimental Value | Experimental Value |
Part 3: Advanced Assays for Deeper Mechanistic Insights
For a more detailed understanding of the kinetics and molecular interactions, advanced techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can be employed.[4][26][27]
Principle:
BRET and FRET are proximity-based assays that measure the transfer of energy between a donor and an acceptor molecule.[27] These techniques can be used to monitor protein-protein interactions in real-time in living cells, such as the recruitment of β-arrestin to an activated GPCR.[4][26][28]
Applications:
-
β-arrestin recruitment assays: To investigate biased agonism, where a ligand may preferentially activate G protein-dependent or β-arrestin-dependent signaling pathways.
-
Receptor dimerization assays: To determine if 4-Ethoxyphenethylamine promotes the formation of receptor homodimers or heterodimers.[28]
-
Real-time ligand binding: To measure the kinetics of ligand binding and dissociation.
The implementation of BRET and FRET assays requires specialized reagents and instrumentation but can provide invaluable insights into the nuanced pharmacology of 4-Ethoxyphenethylamine.[27]
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the comprehensive pharmacological profiling of 4-Ethoxyphenethylamine. By systematically determining its binding affinity, functional potency, and efficacy at key monoamine receptors, researchers can gain a clear understanding of its mechanism of action. This knowledge is fundamental for any further investigation into its potential therapeutic applications or toxicological properties.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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PMC. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]
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Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]
-
PubMed. (2017). cAMP assays in GPCR drug discovery. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (2004). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Visikol. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Retrieved from [Link]
-
Frontiers in Endocrinology. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Retrieved from [Link]
-
Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
CORE. (n.d.). Application of BRET to monitor ligand binding to GPCRs. Retrieved from [Link]
-
PubMed. (2009). 5-Hydroxytryptamine receptor assays. Retrieved from [Link]
-
PubMed. (1995). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
PubMed Central. (2009). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Retrieved from [Link]
-
PMC. (2008). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Retrieved from [Link]
-
PubMed Central. (2020). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]
-
PubMed. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]
-
Blossom Analysis. (n.d.). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
PubMed Central. (2002). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. Retrieved from [Link]
-
ResearchGate. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]
-
Frontiers in Pharmacology. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Retrieved from [Link]
-
Wikipedia. (n.d.). TAAR1. Retrieved from [Link]
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PubMed Central. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]
-
ACS Publications. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. Retrieved from [Link]
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PMC. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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PubMed. (2002). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT(2A) and 5-HT(2C) receptors. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethoxyamphetamine. Retrieved from [Link]
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Wikipedia. (n.d.). Metaescaline. Retrieved from [Link]
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use of 4-Ethoxyphenethylamine in high-throughput screening
Application Note & Protocols
A High-Throughput Screening Workflow for the Functional Characterization of 4-Ethoxyphenethylamine and its Analogs at the Human Trace Amine-Associated Receptor 1 (TAAR1)
Abstract The 2-phenethylamine scaffold is a foundational motif in medicinal chemistry, present in endogenous neurotransmitters and a wide range of pharmacologically active compounds.[1][2] 4-Ethoxyphenethylamine, a derivative of this class, presents an intriguing candidate for drug discovery programs due to its structural similarity to known neuromodulatory agents. This guide provides a comprehensive, field-proven framework for utilizing high-throughput screening (HTS) to investigate the bioactivity of 4-Ethoxyphenethylamine. We focus on a robust, cell-based functional assay targeting the human Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in neuropsychiatric disorders and a known target for trace amines.[3][4][5] The protocols herein detail the entire HTS cascade, from initial assay development and miniaturization to primary screening, data analysis, and a rigorous hit validation strategy, ensuring the generation of reliable and actionable data for researchers in drug development.
Scientific Foundation: Targeting TAAR1 with Phenethylamines
The rationale for screening 4-Ethoxyphenethylamine against TAAR1 is grounded in established structure-activity relationships. Phenethylamines are the endogenous ligands for TAAR1, which, upon activation, primarily couples to the Gαs subunit of the heterotrimeric G-protein complex.[3][6] This initiates a downstream signaling cascade culminating in the production of the second messenger cyclic adenosine monophosphate (cAMP).
Expert Insight: Targeting this Gs-cAMP pathway is an excellent strategy for HTS because it provides a robust and quantifiable readout. Assays that measure cAMP levels are highly sensitive and amenable to automation and miniaturization, which are prerequisites for screening large compound libraries.[7][8]
Below is a diagram illustrating the canonical TAAR1 signaling pathway that forms the basis of our primary screening assay.
Figure 1: Canonical Gs-coupled signaling pathway of the TAAR1 receptor.
The HTS Workflow: From Assay Development to Validated Hit
A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically identify and validate active compounds while eliminating artifacts and false positives.[9][10] This workflow ensures that resources are focused only on the most promising chemical matter.
Figure 2: Overview of the comprehensive High-Throughput Screening (HTS) workflow.
Protocol 1: Assay Development and Miniaturization
Objective: To adapt a commercial cAMP assay for a 384-well format and determine optimal conditions for a robust, automated screen.
Materials & Reagents Summary
| Reagent/Material | Supplier/Specification | Purpose |
| HEK293-hTAAR1 Cell Line | Commercial or In-house | Stably expresses the human TAAR1 target. |
| DMEM/F-12, high glucose | Gibco, #11330032 | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Qualified, Heat-Inactivated | Culture supplement. |
| Trypsin-EDTA (0.25%) | Gibco, #25200056 | Cell dissociation. |
| 384-well solid white plates | Corning, #3570 | Low-volume assay plates for luminescence. |
| LANCE® Ultra cAMP Kit | PerkinElmer, #TRF0263 | Homogeneous TR-FRET assay for cAMP quantification. |
| 4-Ethoxyphenethylamine | Smolecule, #56370-30-0 | Test compound. |
| β-phenethylamine (β-PEA) | Sigma-Aldrich, #P6513 | Reference TAAR1 agonist.[4] |
| DMSO, cell culture grade | Sigma-Aldrich, #D2650 | Compound solvent. |
Step-by-Step Methodology
-
Cell Culture: Maintain the HEK293-hTAAR1 cell line in DMEM/F-12 supplemented with 10% FBS and appropriate selection antibiotics at 37°C and 5% CO₂. Ensure cells are passaged at 70-80% confluency and are not used beyond passage 20 to maintain assay consistency.
-
Cell Seeding Optimization:
-
Harvest cells and perform a cell count.
-
Create a dilution series to seed 1,000, 2,500, 5,000, and 10,000 cells per well in a 384-well plate in a final volume of 20 µL.
-
Incubate overnight.
-
Stimulate half of the wells for each density with a known saturating concentration of β-PEA (e.g., 10 µM) and the other half with vehicle (0.1% DMSO).
-
Perform the cAMP assay according to the manufacturer's protocol.
-
Causality Check: The goal is to find the lowest cell number that provides the highest signal-to-background (S/B) ratio and a Z-factor > 0.5. This conserves cells and reagents for the large-scale screen.[11]
-
-
Agonist Concentration Optimization (β-PEA):
-
Using the optimal cell density from the previous step, perform a 10-point dose-response curve for the reference agonist β-PEA (e.g., from 1 nM to 100 µM).
-
Calculate the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used as the positive control in the primary screen, as it provides a robust signal while still allowing for the detection of compounds more potent than the control.
-
-
DMSO Tolerance Test:
-
Expose cells to a range of DMSO concentrations (e.g., 0.1% to 2%).
-
Measure both basal and stimulated (with EC₈₀ β-PEA) cAMP levels.
-
Causality Check: High concentrations of DMSO can be toxic or interfere with the assay.[12] It is critical to determine the maximum concentration that does not significantly impact cell health or signal window, typically aiming for ≤0.5% in the final assay volume.
-
-
Finalized Assay Conditions & Pilot Screen (Z' Factor Validation):
-
Based on the optimization data, finalize the protocol. For example: Seed 2,500 cells/well, use a final DMSO concentration of 0.5%, and use 10 µM β-PEA as the positive control.
-
Perform a "dry run" by preparing several plates with only positive controls (e.g., 160 wells with β-PEA) and negative controls (e.g., 160 wells with 0.5% DMSO vehicle).[11]
-
Calculate the Z' factor for each plate. A screen is considered robust and ready for HTS when the Z' factor is consistently > 0.5.[11]
-
Protocol 2: Primary HTS Campaign
Objective: To screen a compound library at a single concentration to identify "primary hits" that activate the TAAR1 receptor.
Step-by-Step Methodology
-
Plate Preparation: Using an automated liquid handler, "cherry-pick" compounds from the library source plates and dispense them into the 384-well assay plates. A typical final screening concentration is 10 µM.[11]
-
Plate Layout: Design a standardized plate map.
| Wells | Content | Purpose |
| 1-16, 23-24 | Vehicle (0.5% DMSO) | Negative Control (Basal Signal) |
| 17-22 | EC₈₀ β-PEA | Positive Control (Max Signal) |
| Remainder | Test Compounds (10 µM) | Screening Wells |
-
Cell Dispensing: Dispense 20 µL of the HEK293-hTAAR1 cell suspension (at the optimized density) into each well of the compound-containing plates.
-
Incubation: Incubate the plates at 37°C for the optimized duration (e.g., 30 minutes).
-
cAMP Detection: Add the TR-FRET cAMP detection reagents according to the manufacturer's protocol (e.g., PerkinElmer LANCE Ultra). This is typically a two-step addition with a final incubation period at room temperature.
-
Data Acquisition: Read the plates on a compatible microplate reader (e.g., PHERAstar FSX) capable of time-resolved fluorescence resonance energy transfer detection.[13]
Data Analysis and Hit Triage
Objective: To normalize the screening data, assess quality control, and apply statistical methods to select high-confidence hits for follow-up.
-
Data Normalization: Raw data from the plate reader should be normalized to the on-plate controls. The percentage activation can be calculated using the following formula: % Activation = 100 * (Signal_Compound - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control)
-
Quality Control: Calculate the Z' factor and S/B ratio for every plate screened. Plates that do not meet the quality threshold (e.g., Z' < 0.5) should be flagged and repeated.[14]
| Parameter | Formula | Acceptance Criterion |
| Signal-to-Background (S/B) | Mean(Signal_pos) / Mean(Signal_neg) | > 5 |
| Z' Factor | 1 - [3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|] | > 0.5 |
-
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.[15][16] Z-score = (Value_Compound - Mean_All_Test_Wells) / SD_All_Test_Wells
-
Scientist's Note: A typical hit threshold is a Z-score ≥ 3. This indicates a statistically significant deviation from the plate average and is less susceptible to plate-to-plate variations than using a simple % activation cutoff.
-
Protocol 3: The Hit Validation Cascade
Objective: To confirm the activity of primary hits, eliminate false positives, and characterize the potency of true hits. This multi-step process is the cornerstone of a trustworthy screening campaign.[9][17]
Figure 3: A logical workflow for hit validation to eliminate false positives and confirm on-target activity.
A. Dose-Response Confirmation
-
Rationale: A true hit should exhibit a concentration-dependent effect. This step confirms the initial hit and determines its potency (EC₅₀).[18]
-
Protocol:
-
Use freshly sourced powder of the hit compound to avoid degradation issues from library storage.
-
Perform a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).
-
Run the same cAMP assay as in the primary screen.
-
Fit the data to a four-parameter logistic curve to calculate the EC₅₀ value.
-
Hypothetical Dose-Response Data for 4-Ethoxyphenethylamine
| Concentration (nM) | % Activation |
| 1.5 | 2.1 |
| 4.6 | 5.5 |
| 13.7 | 15.8 |
| 41.2 | 45.2 |
| 123.5 | 75.1 |
| 370.4 | 92.3 |
| 1111.1 | 98.5 |
| 3333.3 | 99.8 |
| 10000 | 100.1 |
| 30000 | 100.2 |
| Calculated EC₅₀ | ~45 nM |
B. Orthogonal Assay
-
Rationale: To ensure the observed activity is not an artifact of the assay technology (e.g., compound interfering with TR-FRET), the hit must be confirmed in a different assay that measures a distinct biological event.[19][20] For a GPCR, an excellent orthogonal assay measures β-arrestin recruitment.[21]
-
Protocol:
-
Utilize a cell line co-expressing TAAR1 and a β-arrestin reporter system (e.g., Thermo Fisher's Tango™ GPCR Assay System).[21]
-
Perform a dose-response experiment with the hit compound.
-
A positive result in this assay significantly increases confidence that the compound is a true TAAR1 agonist.
-
C. Cytotoxicity Counter-Screen
-
Rationale: It is critical to confirm that the signal in the primary assay is not a result of compound-induced cell death, which can artificially alter cAMP levels or interfere with assay reagents.[22]
-
Protocol:
-
Treat the parental HEK293 cells (not expressing TAAR1) with the hit compound at the same concentrations used in the dose-response assay.
-
After the same incubation period, measure cell viability using a standard assay like CellTiter-Glo® (Promega), which quantifies ATP levels.[23]
-
Compounds that show significant cytotoxicity at concentrations where they show TAAR1 activation should be deprioritized or flagged as having a narrow therapeutic window.
-
Conclusion
This application note provides a detailed and robust framework for the high-throughput functional screening of 4-Ethoxyphenethylamine and related compounds. By integrating careful assay development, stringent quality control, and a multi-faceted hit validation cascade, researchers can confidently identify and characterize novel modulators of the TAAR1 receptor. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead optimization efforts in drug discovery.[17]
References
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Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
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Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. [Link]
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An, S. S. (2006). An Overview of High Throughput Screening at G Protein Coupled Receptors. Journal of Pharmacological and Toxicological Methods. [Link]
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Drug Discovery News. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
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Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
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Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1045. [Link]
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Glick, M., et al. (2002). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE. [Link]
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Stewart, E. L., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Discovery and Development. [Link]
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Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
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MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
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Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis. Semantic Scholar. [Link]
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chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. [Link]
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Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
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PubChem. (2013). Counterscreen for agonists of the human trace amine associated receptor 1 (TAAR1). PubChem. [Link]
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PubChem. (2013). Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1). PubChem. [Link]
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Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
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BellBrook Labs. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BellBrook Labs. [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
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Marazziti, D., et al. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences. [Link]
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Technology Networks. (2024). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
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European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]
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Taylor & Francis Online. (2021). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Taylor & Francis Online. [Link]
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ResearchGate. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. [Link]
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ResearchGate. (n.d.). Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. ResearchGate. [Link]
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McCoy, M. A., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology. [Link]
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ResearchGate. (n.d.). List of TAAR1 agonists identified in BRET assay. ResearchGate. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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ResearchGate. (n.d.). Structures and TAAR1 activation dose–response curves of screening hits. ResearchGate. [Link]
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Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Wikipedia. (n.d.). Metaescaline. Wikipedia. [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. Wikipedia. [Link]
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Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Psychopharmacology. [Link]
-
Kolaczynska, K. E., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Shen, M., et al. (2017). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. Scientific Reports. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxyphenethylamine
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions, and a validated protocol for the synthesis of 4-Ethoxyphenethylamine, with a focus on maximizing yield and purity.
Introduction: Strategic Approaches to Synthesis
The synthesis of 4-Ethoxyphenethylamine is most reliably achieved via a two-stage process. This pathway is favored for its scalability, relatively high yields, and the commercial availability of starting materials.
-
Stage 1: Nucleophilic Substitution to form 4-Ethoxyphenylacetonitrile. This intermediate is typically prepared from 4-ethoxybenzyl halide (chloride or bromide) through a reaction with an alkali metal cyanide. The efficiency of this S(_N)2 reaction is critical for the overall yield.
-
Stage 2: Reduction of the Nitrile. The nitrile group of 4-Ethoxyphenylacetonitrile is reduced to a primary amine. Catalytic hydrogenation is the most common and effective method, though other chemical and electrochemical reductions can also be employed.[1][2][3]
This guide will focus on troubleshooting and optimizing this primary synthetic route.
Figure 1. Common two-stage synthetic workflow for 4-Ethoxyphenethylamine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The questions are organized chronologically according to the synthetic workflow.
Stage 1: Synthesis of 4-Ethoxyphenylacetonitrile
Q1: The conversion of 4-ethoxybenzyl alcohol to the chloride is incomplete or results in a low yield. What went wrong?
A1: This is a common issue often related to reaction conditions and reagent quality.
-
Causality (Reagent): Thionyl chloride (SOCl₂) is often preferred over concentrated HCl for this conversion as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion. If using HCl, the reaction is an equilibrium process and requires a significant excess of acid and vigorous stirring to be effective. The crude anisyl chloride (a methoxy analog) is known to be unstable and should be used promptly after its preparation.[4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled or a newly opened bottle of thionyl chloride.
-
Control Temperature: The initial addition of SOCl₂ should be done at a low temperature (0-5 °C) to control the exothermic reaction, followed by gentle warming to complete the conversion.
-
Use Anhydrous Conditions: Ensure your glassware is flame-dried and the alcohol is free of water, as moisture will consume the SOCl₂.
-
Immediate Use: The resulting 4-ethoxybenzyl chloride is reactive and can degrade upon storage. It is best practice to proceed to the cyanation step on the same day.[4]
-
Q2: My cyanation reaction (4-ethoxybenzyl chloride to 4-ethoxyphenylacetonitrile) is slow, and I'm observing significant amounts of 4-ethoxybenzyl alcohol as a byproduct. How can I improve this?
A2: The formation of the alcohol byproduct indicates that hydrolysis of the benzyl chloride is outcompeting the desired nucleophilic attack by the cyanide ion. This is a classic problem in reactions involving reactive benzyl halides in the presence of water.
-
Causality (Solvent System): Using a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (PTC) is a highly effective strategy. The PTC, such as a quaternary ammonium salt (e.g., TBAB) or a N,N-dialkyl cyclohexylamine[5], transports the cyanide anion from the aqueous phase into the organic phase where it can react with the benzyl chloride, minimizing contact of the halide with water.
-
Causality (Anhydrous Conditions): Alternatively, performing the reaction under anhydrous conditions, for instance using sodium cyanide in dry acetone or DMSO, can effectively prevent hydrolysis.[4] The use of anhydrous acetone has been shown to decrease the formation of isonitriles and prevent hydrolysis to the alcohol.[4]
-
Troubleshooting Steps:
-
Implement Phase-Transfer Catalysis: Add 1-5 mol% of a suitable PTC like tetrabutylammonium bromide (TBAB) to a biphasic reaction mixture.
-
Switch to an Anhydrous Solvent: A well-established method for the analogous methoxy compound uses finely powdered sodium cyanide and sodium iodide in dry acetone, refluxed for 16-20 hours.[4]
-
Increase Cyanide Solubility: The addition of sodium or potassium iodide can enhance the reaction rate through the in situ formation of the more reactive 4-ethoxybenzyl iodide (Finkelstein reaction).
-
Stage 2: Reduction of 4-Ethoxyphenylacetonitrile
Q3: The catalytic hydrogenation of my nitrile is very slow or has stalled completely. How can I resolve this?
A3: A stalled hydrogenation reaction almost always points to an issue with the catalyst, the hydrogen supply, or the presence of impurities.
-
Causality (Catalyst Poisoning): Palladium catalysts are highly sensitive to poisons. Sulfur compounds, residual cyanide from the previous step, or certain nitrogen-containing heterocycles can irreversibly bind to the catalyst's active sites. The nitrile starting material must be exceptionally pure.
-
Causality (Catalyst Activity): The catalyst itself may be old or have reduced activity. Palladium on activated carbon (Pd/C) can vary in quality. Using a newer, high-activity catalyst is crucial.
-
Troubleshooting Steps:
-
Purify the Nitrile: Distill the 4-ethoxyphenylacetonitrile under vacuum before the reduction step. This is the most critical action to take.
-
Check Catalyst Quality: Use a fresh batch of 5% or 10% Pd/C from a reputable supplier. For difficult reductions, a catalyst like Palladium hydroxide on carbon (Pearlman's catalyst) can be more robust.
-
Ensure Proper Hydrogenation Conditions:
-
Pressure: While atmospheric pressure can work, a pressure of 40-50 psi of hydrogen is often more effective.[6][7]
-
Solvent: Use an appropriate solvent like ethanol, methanol, or acetic acid. An acidic medium (e.g., ethanol with HCl) is often used to protonate the intermediate imine, facilitating reduction and preventing the formation of secondary amines.[6][7]
-
Agitation: Ensure vigorous stirring or shaking to maintain good contact between the catalyst, substrate, and hydrogen gas.
-
-
Q4: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I increase the selectivity for the primary amine?
A4: The formation of secondary amines (bis-(4-ethoxyphenethyl)amine) occurs when the initially formed primary amine attacks the intermediate imine species. This is a common side reaction in nitrile reductions.
-
Causality (Reaction Conditions): This side reaction is often favored under neutral or basic conditions and at higher temperatures.
-
Troubleshooting Steps:
-
Acidify the Reaction Medium: Adding a strong acid like HCl to the solvent (e.g., ethanolic HCl) protonates the primary amine as it forms, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.[6][7]
-
Use Ammonia: In some catalytic systems, the addition of ammonia can suppress secondary amine formation by shifting the equilibrium away from the undesired reaction.
-
Alternative Reducing Agent: Using Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is highly effective for reducing nitriles to primary amines with minimal secondary amine formation, provided the workup is performed correctly.
-
Figure 2. Troubleshooting decision tree for low yield in the nitrile reduction step.
High-Yield Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and is designed to maximize yield and purity.[4][6][7]
Stage 1: Synthesis of 4-Ethoxyphenylacetonitrile
-
Materials & Reagents:
-
4-Ethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Sodium cyanide (NaCN), finely powdered
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
Benzene or Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Chloride Formation: In a round-bottom flask equipped with a stir bar and reflux condenser, cool 1.0 mole equivalent of 4-ethoxybenzyl alcohol in an ice bath. Slowly add 1.2 mole equivalents of thionyl chloride dropwise while stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to 40-50 °C for 30 minutes to drive off HCl and SO₂. (Perform in a well-ventilated fume hood).
-
Isolation of Chloride: Remove excess SOCl₂ under reduced pressure. The crude 4-ethoxybenzyl chloride is used directly in the next step without further purification.
-
Cyanation: In a separate, larger flask equipped with a mechanical stirrer and reflux condenser, combine the crude 4-ethoxybenzyl chloride, 1.5 mole equivalents of finely powdered NaCN, 0.1 mole equivalents of NaI, and a sufficient volume of anhydrous acetone to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture and filter to remove inorganic salts. Wash the filter cake with a small amount of acetone. (Caution: The filter cake contains unreacted cyanide and must be handled and disposed of appropriately).
-
Purification: Combine the filtrates and remove the acetone by rotary evaporation. Dissolve the residual oil in benzene or toluene and wash with hot water (3x) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-ethoxyphenylacetonitrile.
-
Stage 2: Catalytic Hydrogenation to 4-Ethoxyphenethylamine
-
Materials & Reagents:
-
4-Ethoxyphenylacetonitrile, purified
-
Palladium on Carbon (10% Pd/C)
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Celite or a similar filter aid
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane
-
-
Procedure:
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 1.0 mole equivalent of purified 4-ethoxyphenylacetonitrile in absolute ethanol.
-
Acidification: Add 1.1 mole equivalents of concentrated HCl to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10% by weight of the nitrile) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Shake or stir the mixture vigorously at room temperature. The reaction is typically complete in 12-24 hours. Monitor hydrogen uptake to determine completion.
-
Catalyst Removal: Depressurize the vessel and purge with an inert gas. Add Celite to the reaction mixture and filter through a pad of Celite to remove the palladium catalyst. Wash the filter pad with ethanol. (Caution: The Pd/C catalyst is pyrophoric and must be handled carefully while wet).
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The residue is 4-ethoxyphenethylamine hydrochloride.
-
Free-Basing (Optional): Dissolve the hydrochloride salt in water and cool in an ice bath. Make the solution basic (pH > 12) by slowly adding a cold NaOH solution. Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free base as an oil. For long-term stability, it is recommended to store the product as the hydrochloride salt, which can be recrystallized from isopropanol/diethyl ether.[6][7]
-
Frequently Asked Questions (FAQs)
Q: What are the main synthetic alternatives to the nitrile reduction route?
A: While nitrile reduction is most common, other routes exist:
-
Reductive Amination of 4-Ethoxyphenylacetaldehyde: This involves reacting the corresponding aldehyde with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
-
The Leuckart Reaction: This classic method involves heating 4-ethoxyphenylacetone with ammonium formate or formamide to produce the amine.[8][9][10] It is a one-pot reductive amination but often requires high temperatures and can produce formylated byproducts that require a separate hydrolysis step.[11]
-
Reduction of 4-Ethoxy-β-nitrostyrene: The nitrostyrene, formed by condensing 4-ethoxybenzaldehyde with nitromethane, can be reduced to the phenethylamine, typically using a powerful reducing agent like LiAlH₄.
Q: Which analytical techniques are best for monitoring the reaction and confirming the final product?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for checking the purity of the nitrile intermediate and the final amine product, as well as identifying any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediate and final product.
-
Infrared (IR) Spectroscopy: Useful for tracking the functional group transformation, specifically the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching peaks (~3300-3400 cm⁻¹) in the final product.
Q: Can I use Raney Nickel for the nitrile reduction?
A: Yes, Raney Nickel is a common and effective catalyst for nitrile hydrogenation. It is often used as an aqueous slurry and may require elevated temperatures and pressures. However, like Pd/C, it is sensitive to poisoning and requires a pure substrate for optimal performance. It is a viable alternative if palladium catalysts are unavailable or ineffective.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| 4-Ethoxyphenylacetonitrile | C₁₀H₁₁NO | 161.20 | ~260 °C (analogy to methoxy)[12] | Colorless to pale yellow liquid |
| 4-Ethoxyphenethylamine | C₁₀H₁₅NO | 165.23 | (Varies with pressure) | Colorless oil |
| 4-Ethoxyphenethylamine HCl | C₁₀H₁₆ClNO | 201.69 | ~160-170 °C (estimated) | White crystalline solid |
References
-
4-Ethoxyphenylacetonitrile - ChemBK. (2024). Retrieved from ChemBK.com. [Link]
-
E; escaline; 3,5-dimethoxy-4-ethoxyphenethylamine. (2013). Erowid. Retrieved from erowid.org. [Link]
-
Erowid Online Books : "PIHKAL" - #72 E. Retrieved from erowid.org. [Link]
-
Leuckart reaction - Wikipedia. Retrieved from en.wikipedia.org. [Link]
- US2783265A - Preparation of phenylacetonitriles - Google Patents.
-
STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (1944). Retrieved from semanticscholar.org. [Link]
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (2010). International Conference on Mechanic Automation and Control Engineering. [Link]
-
Formetorex - Wikipedia. Retrieved from en.wikipedia.org. [Link]
-
4-Tme; 4-thiometaescaline. (2013). Erowid. Retrieved from erowid.org. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2020). ACS Chemical Neuroscience. [Link]
-
Metaescaline - Wikipedia. Retrieved from en.wikipedia.org. [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. (2024). Journal of Medicinal Chemistry. [Link]
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). Journal of Forensic Sciences. [Link]
-
An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion. (2004). Organic & Biomolecular Chemistry. [Link]
-
Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2022). Nature Communications. [Link]
-
The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (2018). CHIMIA International Journal for Chemistry. [Link]
-
Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. (2014). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2021). MDPI. [Link]
-
Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2022). eScholarship, University of California. [Link]
- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (2006).
-
Lattice oxygen-mediated electron tuning promotes electrochemical hydrogenation of acetonitrile on copper catalysts. (2023). Nature Communications. [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. (2020). OSTI.GOV. [Link]
-
Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. (2001). Physical Chemistry Chemical Physics. [Link]
-
Synthesis and Spectral Properties of 2,5 Dimethoxy-4-Ethoxyamphetamine and Its Precursors. (1990). Office of Justice Programs. [Link]
-
An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. (2022). ResearchGate. [Link]
-
2,5-Dimethoxy-4-ethylamphetamine - Wikipedia. Retrieved from en.wikipedia.org. [Link]
-
Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. (2003). ResearchGate. [Link]
-
ChemInform Abstract: Improvements to the Synthesis of Psilocybin. (2010). ResearchGate. [Link]
-
Receptor interaction profiles of 4-alkoxy-3,5-dimethoxyphenethylamines (mescaline derivatives) and related amphetamines. (2021). Blossom Analysis. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
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overcoming solubility issues with 4-Ethoxyphenethylamine in aqueous buffers
Technical Support Center: 4-Ethoxyphenethylamine
Introduction: Navigating the Solubility Challenges of 4-Ethoxyphenethylamine
Welcome to the technical support guide for 4-Ethoxyphenethylamine. As a substituted phenethylamine, this compound possesses a hydrophobic phenyl ring and an ethoxy group, which contribute to its limited solubility in aqueous media. However, its basic amine functional group provides a critical handle for chemical manipulation to overcome these challenges. This guide is structured as a series of frequently asked questions that our team commonly encounters. It is designed to provide you, our fellow researchers, with both the theoretical understanding and the practical, step-by-step protocols needed to successfully formulate this compound for your experiments.
Frequently Asked Questions & Troubleshooting
Q1: I'm having trouble dissolving 4-Ethoxyphenethylamine powder directly into my neutral phosphate-buffered saline (PBS, pH 7.4). Why is it not dissolving?
Answer:
The difficulty you're experiencing is expected and stems from the molecule's physicochemical properties. 4-Ethoxyphenethylamine, in its free base form (as it is often supplied), is a classic example of a poorly water-soluble basic compound.
-
Structural Cause: The molecule has significant non-polar character due to its benzene ring and the ethyl chain of the ethoxy group. These hydrophobic regions resist interaction with the highly polar water molecules in your buffer.
-
The Role of the Amine Group: The key to its solubility lies in the terminal amine (-NH2) group. This group is a weak base. In a neutral or alkaline solution (like pH 7.4 PBS), the amine group remains largely in its uncharged, non-ionized state (R-NH2). This uncharged form is less soluble in water.[1][2] To improve aqueous solubility, we need to protonate this amine group to form a charged, water-soluble salt (R-NH3+).[3]
Q2: What is the simplest and most effective first step to solubilize 4-Ethoxyphenethylamine?
Answer:
The most direct and often least disruptive method is pH adjustment . By lowering the pH, you can convert the insoluble free base into a highly soluble salt form, such as the hydrochloride salt.[3][][5] For a primary amine like the one on 4-Ethoxyphenethylamine, the pKa (the pH at which 50% of the molecules are ionized) is typically around 9.5-10.5. To ensure over 99% of the compound is in its soluble, protonated (R-NH3+) form, the pH of the solution should be at least 2 units below the pKa.
Here is the guiding principle visualized:
Caption: pH-dependent equilibrium of 4-Ethoxyphenethylamine.
Experimental Protocol: Preparing a 10 mg/mL Acidified Stock Solution
This protocol creates the hydrochloride salt in situ.
-
Weigh Compound: Accurately weigh 10 mg of 4-Ethoxyphenethylamine powder and place it in a sterile microcentrifuge tube or glass vial.
-
Initial Suspension: Add 900 µL of sterile, deionized water. The powder will likely not dissolve and will form a cloudy suspension. Vortex briefly.
-
Acidification: While vortexing, add 1 M Hydrochloric Acid (HCl) dropwise (typically 5-10 µL at a time).
-
Observe Dissolution: Continue adding HCl and vortexing until the solution becomes completely clear. This indicates the formation of the soluble hydrochloride salt.
-
pH Check (Optional but Recommended): Use a calibrated micro-pH probe or pH paper to ensure the pH is acidic (typically between 3 and 5).
-
Final Volume Adjustment: Add deionized water to bring the final volume to 1.0 mL. This yields a 10 mg/mL stock solution.
-
Sterilization: If required for your application (e.g., cell culture), filter the final stock solution through a 0.22 µm syringe filter.
Q3: My experimental system is sensitive to low pH. What are my options if I can't use an acidic stock solution?
Answer:
If pH modification is not viable, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[][6][7] They essentially make the aqueous environment more "hospitable" to the non-polar parts of your molecule.[8]
Commonly used co-solvents in research settings are summarized below:
| Co-Solvent | Typical Starting Concentration | Pros | Cons |
| DMSO (Dimethyl sulfoxide) | 5-10% (v/v) in stock | Excellent solubilizing power for many compounds. | Can be toxic to cells, even at low final concentrations (<0.5%). Can interfere with some enzymatic assays. |
| Ethanol (EtOH) | 10-25% (v/v) in stock | Less toxic than DMSO for many cell types. Volatile. | Can cause protein denaturation at higher concentrations. May affect cell membrane integrity. |
| PEG 400 (Polyethylene Glycol 400) | 20-50% (v/v) in stock | Low toxicity, often used in in vivo formulations.[9] | More viscous. May not be as potent a solubilizer as DMSO or EtOH. |
Experimental Protocol: Preparing a 10 mg/mL Stock with a Co-Solvent (DMSO)
-
Weigh Compound: Weigh 10 mg of 4-Ethoxyphenethylamine into a sterile tube.
-
Add Co-Solvent: Add 100 µL of 100% DMSO directly to the powder. Vortex vigorously until the compound is fully dissolved. Gentle warming (to 37°C) can assist if needed.
-
Dilute with Buffer: Slowly add 900 µL of your desired aqueous buffer (e.g., PBS) to the DMSO concentrate while vortexing. This gradual addition is critical to prevent the compound from precipitating out.
-
Final Concentration: This procedure results in a 10 mg/mL stock solution in 10% DMSO/90% buffer. Always calculate the final concentration of the co-solvent in your experiment and run a vehicle control.
Q4: I am working with a cell-based assay that is highly sensitive to organic solvents. Is there a solvent-free alternative?
Answer:
Yes. For solvent-sensitive applications, you can use surfactants or cyclodextrins .
1. Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , form microscopic spherical structures called micelles.[10][11] The hydrophobic core of the micelle can encapsulate insoluble compounds like 4-Ethoxyphenethylamine, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[12]
Caption: Micellar solubilization of a hydrophobic molecule.
| Surfactant | Type | Typical CMC | Common Use |
| Tween® 20/80 | Non-ionic | ~0.06 mM | General lab use, low cell toxicity. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8 mM[10][13] | Protein work, but denaturing and often cell-toxic. |
| CTAB | Cationic | ~1 mM | Less common in biological assays due to toxicity. |
2. Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides that form a torus or "donut" shape. The interior of this donut is hydrophobic, while the exterior is hydrophilic.[14][15] They can encapsulate hydrophobic "guest" molecules, like 4-Ethoxyphenethylamine, forming a stable, water-soluble inclusion complex.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and low toxicity, making it suitable for parenteral formulations.[14][17]
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired buffer. For example, dissolve 2 g of HP-β-CD in buffer and adjust the final volume to 10 mL. This may require stirring and gentle warming.
-
Add Compound: Add your weighed 4-Ethoxyphenethylamine powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterile Filter: Pass the final solution through a 0.22 µm filter.
Q5: My compound dissolves in the concentrated stock but precipitates when I dilute it into my final experimental buffer. What is happening and how do I fix it?
Answer:
This is a very common problem that occurs when a concentrated stock solution, often held together by a high percentage of co-solvent or an extreme pH, is diluted into a larger volume of aqueous buffer. The concentration of the solubilizing agent (co-solvent, acid) drops dramatically, and the concentration of your compound may now exceed its solubility limit in this new environment, causing it to "crash out" or precipitate.[19]
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting precipitation upon dilution.
Key Recommendations:
-
Slow Addition: Never add the buffer to your stock. Always add the stock solution slowly and dropwise into the full volume of your final experimental buffer while the buffer is being vortexed or stirred rapidly.
-
Check Final Co-solvent Concentration: Ensure the final percentage of your co-solvent is as low as possible, ideally below 1% for DMSO in cell culture, to minimize both toxicity and the risk of precipitation.
-
Determine Maximum Solubility: Before starting a large experiment, perform a simple serial dilution to find the maximum concentration of 4-Ethoxyphenethylamine that remains soluble in your final buffer system under your experimental conditions.
Q6: How can I assess the short-term and long-term stability of my final solution?
Answer:
Ensuring your compound remains dissolved and chemically intact is crucial for reproducible results.
-
Physical Stability (Solubility): The simplest check is visual inspection. After preparation, let your solution sit at the intended storage temperature (e.g., 4°C or room temperature) for a period (e.g., 24 hours). Check for any signs of cloudiness, crystal formation, or precipitation against a dark background. A laser pointer can be used to detect the Tyndall effect, which indicates the presence of fine colloidal particles that may precede visible precipitation.
-
Chemical Stability (Degradation): Phenethylamines can be susceptible to oxidation over time, especially in aqueous solutions exposed to light and air. While a full stability study is complex, a good practice for ensuring consistency is to prepare fresh dilutions from a concentrated, non-aqueous (e.g., 100% DMSO) or acidified stock solution just before each experiment. For long-term studies, the gold standard is to use a stability-indicating HPLC method to measure the concentration of the parent compound and detect any potential degradants over time.[20]
References
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from DURECT Corporation. [Link]
-
Various Authors. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Li, S., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC, PubMed Central. [Link]
-
Various Authors. (n.d.). The effect of cyclodextrins over the encapsulated drug. ResearchGate. [Link]
-
D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. [Link]
-
D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? National Institutes of Health. [Link]
-
YouTube. (2023). What Is The Role Of pH In Chemical Solubility?[Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
In-Silico. (2024). PH adjustment: Significance and symbolism. [Link]
-
Held, P. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Al-kassimy, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC, PubMed Central. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC, NIH. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
In-Silico. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
In-Silico. (2024). Co-solvent: Significance and symbolism. [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC, PubMed Central. [Link]
-
Shah, V., et al. (2014). Co-solvent and Complexation Systems. ResearchGate. [Link]
-
Valko, K., et al. (1999). Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers. PubMed. [Link]
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troubleshooting inconsistent results in 4-Ethoxyphenethylamine binding assays
Welcome to the technical support center for researchers utilizing 4-Ethoxyphenethylamine and its analogs in binding assays. This guide is designed to address the nuanced challenges that can lead to inconsistent and difficult-to-interpret results. As drug development professionals, we understand that reproducibility is paramount. This resource moves beyond standard protocols to explore the underlying pharmacology of phenethylamines and the practical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based strategies to ensure your data is robust and reliable.
Foundational Knowledge: The Challenge of the Phenethylamine Scaffold
Before troubleshooting, it is critical to understand the inherent pharmacological properties of 4-Ethoxyphenethylamine. Structurally related to mescaline and other psychedelic phenethylamines, it is not a highly selective ligand.[1][2] Inconsistent results often arise from failing to account for its interactions with multiple receptor systems.
Key targets for phenethylamine derivatives include:
-
Serotonin (5-HT) Receptors: Primarily the 5-HT₂ family (5-HT₂A and 5-HT₂C), which are G-protein coupled receptors (GPCRs) critical to their psychedelic effects.[3][4][5] Affinity for 5-HT₁A receptors is generally lower but can be significant.[3][6]
-
Trace Amine-Associated Receptor 1 (TAAR1): A GPCR that is a primary target for endogenous trace amines like β-phenethylamine.[7][8] Phenethylamine derivatives often exhibit moderate to high affinity for TAAR1.[6][9]
-
Monoamine Transporters and Other Receptors: Depending on the specific substitutions, interactions with adrenergic (α₁A, α₂A) and dopaminergic (D₂) receptors, as well as monoamine transporters, may also occur, though often with lower affinity.[10][11]
This multi-target profile means that the receptor expression landscape of your chosen experimental system (cell line, tissue homogenate) is a critical variable.
Expected Binding Profile of Related Phenethylamines
To establish a baseline, the following table summarizes reported binding affinities (Kᵢ) for phenethylamine derivatives structurally related to 4-Ethoxyphenethylamine at key human receptors. Note that affinities can vary based on the specific substitutions on the phenethylamine core.
| Receptor Target | Typical Kᵢ Range (nM) for Phenethylamine Derivatives | Primary Signaling Mechanism |
| 5-HT₂A | 8 - 1700 | Gq/11 (PLC activation, IP₁/Ca²⁺ flux) |
| 5-HT₂C | 110 - 3500 | Gq/11 (PLC activation, IP₁/Ca²⁺ flux) |
| 5-HT₁A | 710 - 4440 | Gi/o (Inhibition of adenylyl cyclase) |
| TAAR1 | 21 - 3300 | Gs (Stimulation of adenylyl cyclase) |
| α₁A Adrenergic | ≥ 670 | Gq/11 (PLC activation, IP₁/Ca²⁺ flux) |
| D₂ Dopaminergic | Low to moderate affinity | Gi/o (Inhibition of adenylyl cyclase) |
Data synthesized from multiple sources.[3][6][10][12][13]
Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental failures. The following logical workflow can help diagnose the root cause of your issues.
Sources
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- 2. blossomanalysis.com [blossomanalysis.com]
- 3. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
optimization of GC-MS parameters for 4-Ethoxyphenethylamine detection
An authoritative guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Ethoxyphenethylamine, this technical support center provides in-depth troubleshooting and frequently asked questions. Designed for researchers, scientists, and professionals in drug development, this resource offers expert insights and practical solutions to common challenges encountered during experimental analysis.
Troubleshooting Guide: Optimizing 4-Ethoxyphenethylamine Detection
This section addresses specific issues that may arise during the GC-MS analysis of 4-Ethoxyphenethylamine, providing systematic approaches to problem-solving.
Q1: Why am I observing poor peak shape (tailing, broadening) for my 4-Ethoxyphenethylamine peak?
Possible Cause 1: Analyte Interaction with Active Sites
-
Explanation: 4-Ethoxyphenethylamine, like other phenethylamines, possesses a primary amine group. This functional group is prone to interacting with active sites (silanol groups) in the GC flow path, particularly in the injector liner and the column. This interaction leads to peak tailing and reduced response.[1][2]
-
Solution:
-
Derivatization: This is the most effective solution. Derivatizing the amine group replaces the active hydrogen with a less reactive group, which improves volatility and reduces peak tailing.[3][4] Common reagents include Trifluoroacetic Anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA).[1]
-
Use Inert Components: Ensure you are using an inert GC flow path. This includes using deactivated or Ultra Inert inlet liners and gold seals.[2][5]
-
Column Choice: Employ a low-bleed, MS-certified column, such as an Rxi-5Sil MS or DB-5ms, which are designed for inertness and stability, especially when analyzing derivatized compounds.[6]
-
Possible Cause 2: Improper GC Conditions
-
Explanation: Suboptimal oven temperature programming or inlet temperature can affect peak shape. If the initial temperature is too high, the solvent may not focus properly on the column head. An incorrect inlet temperature can cause sample degradation or incomplete volatilization.
-
Solution:
-
Optimize Inlet Temperature: A typical starting point is 250 °C.[2] This can be adjusted, but excessively high temperatures should be avoided to prevent analyte degradation.
-
Refine Oven Program: Start with a low initial oven temperature (e.g., 60-80 °C) to ensure good peak focusing at the start of the run. A temperature ramp of 15-20 °C/min is a common starting point for screening methods.[7]
-
Possible Cause 3: Sample Overload
-
Explanation: Injecting too much sample onto the column can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution:
-
Dilute the Sample: Prepare samples at a concentration suitable for your instrument's sensitivity, typically around 10 µg/mL for a standard splitless injection.[8]
-
Use Split Injection: If concentrations are high, switch from splitless to a split injection (e.g., 20:1 split ratio) to reduce the amount of analyte reaching the column.[2][9]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common GC-MS issues.
Q2: Why is the sensitivity for 4-Ethoxyphenethylamine very low, or why is no peak detected?
Possible Cause 1: System Leaks
-
Explanation: Air leaks into the MS system will degrade the vacuum, reduce ion transmission, and increase background noise, all of which severely impact sensitivity. High levels of nitrogen (m/z 28) and oxygen (m/z 32) in a background scan are indicative of a leak.[5]
-
Solution:
-
Check Ferrules: Ensure all column and transfer line ferrules are properly tightened. Vespel/graphite ferrules are recommended to prevent oxygen permeation.[10]
-
Injector Septum: A worn or cored septum is a common source of leaks. Replace it regularly.
-
Tune File Check: Review your MS tune file. The abundances of water (m/z 18), nitrogen (m/z 28), and oxygen (m/z 32) should be low.[5]
-
Possible Cause 2: Suboptimal MS Parameters
-
Explanation: Incorrect MS settings, such as ion source temperature or electron multiplier gain, can drastically reduce signal intensity.
-
Solution:
-
Perform an Autotune: Regularly tune your mass spectrometer to ensure optimal performance.[10]
-
Optimize Source/Quadrupole Temperatures: A typical ion source temperature is 230-250 °C, and the quadrupole temperature is often set to 150 °C.[2][5] These may need to be optimized for your specific instrument and application.
-
Adjust Gain Factor: If analyzing trace levels, you may need to increase the electron multiplier gain. However, excessively high gain can shorten the detector's lifespan.[5]
-
Use Selected Ion Monitoring (SIM) Mode: For quantitative analysis or trace detection, switching from full scan mode to SIM mode can increase sensitivity by orders of magnitude.[10] This involves monitoring only a few characteristic ions for 4-Ethoxyphenethylamine.
-
Possible Cause 3: Inefficient Sample Preparation
-
Explanation: If the analyte is present in a complex matrix (e.g., urine, blood), inefficient extraction can lead to low recovery.
-
Solution:
-
Optimize Extraction: Use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For phenethylamines, adjusting the pH to a basic level (e.g., pH 9.5) during extraction is crucial for ensuring the analyte is in its free base form for efficient extraction into an organic solvent.[7]
-
Evaporation Step: Be cautious during solvent evaporation steps. Over-drying can lead to the loss of volatile analytes or their derivatives.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for analyzing 4-Ethoxyphenethylamine?
Answer: Yes, derivatization is highly recommended. Phenethylamines are prone to adsorption in the GC system due to their polar amine backbone, which results in poor peak shape and low sensitivity.[1] Derivatization replaces the active hydrogen on the amine, making the molecule more volatile, thermally stable, and less likely to interact with active sites in the system.[3][4] This leads to sharper, more symmetrical peaks and improved detection limits.[6]
Sample Preparation & Derivatization Workflow
Caption: A typical workflow for sample extraction and derivatization.
Q2: What are the recommended starting GC-MS parameters for 4-Ethoxyphenethylamine analysis?
Answer: The following table provides a robust set of starting parameters that can be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-bleed column suitable for a wide range of drug screening applications, including derivatized amines.[11] |
| Carrier Gas | Helium | Standard carrier gas for GC-MS, providing good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Balances analysis time and chromatographic resolution.[2][9] |
| Inlet Temperature | 250 °C | Ensures efficient volatilization without causing thermal degradation of the analyte.[2] |
| Injection Mode | Splitless (1 µL) | Best for trace-level analysis to maximize analyte transfer to the column.[8] |
| Oven Program | Initial 80°C (hold 2 min), ramp 20°C/min to 285°C (hold 4 min) | A typical program that provides good separation for many phenethylamine derivatives.[7] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS.[9] |
| Ion Source Temp | 230 - 250 °C | Promotes efficient ionization while minimizing thermal fragmentation.[5][9] |
| Quadrupole Temp | 150 °C | Standard temperature to ensure stable mass filtering.[5][9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra for library matching. |
| Acquisition Mode | Full Scan (m/z 40-550) for screening; SIM for quantification | Full scan is used for identification, while SIM mode enhances sensitivity for detecting specific target ions.[2][10] |
Q3: What are the characteristic mass fragments I should look for with 4-Ethoxyphenethylamine?
Answer: The mass spectrum of underivatized 4-Ethoxyphenethylamine is expected to be similar to other phenethylamines, characterized by a dominant fragment from the cleavage of the beta-bond to the aromatic ring. Key ions would likely include:
-
A fragment at m/z 30 corresponding to [CH2NH2]+.
-
The molecular ion (M+) may be weak or absent.
-
Fragments related to the ethoxy-substituted benzyl group.
However, analysis is almost always performed on a derivative. For a Trifluoroacetyl (TFA) derivative , the fragmentation pattern will be different and more characteristic. Mass spectral differentiation of ethoxyphenethylamine isomers is possible after derivatization with reagents like pentafluoropropionamides (PFPA) or heptafluorobutyrylamides (HFBA).[12] These derivatives provide more specific fragment ions that aid in structural confirmation and differentiation from isobaric compounds like MDMA.[12][13] It is crucial to analyze a certified reference standard of the derivatized 4-Ethoxyphenethylamine to confirm retention time and fragmentation patterns.
References
- Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs.
- Wiley Analytical Science. (2023, November 7). Optimizing QuickProbe GC-MS for amphetamine-type substances.
- Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs - Applications.
- Black, C., Russell, M., Mayo, E., & Aitcheson, C. (2023). Rapid analysis of amphetamine-type substances using Agilent's QuickProbe gas chromatograph/mass spectrometer technology. Journal of Mass Spectrometry, 58(11), e4976.
- Al-Hetlani, E., et al. (2025).
- Request PDF. (2025). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- Restek. (n.d.).
- Yüksel, B., & Bora, T. (2017). OPTIMIZATION and VALIDATION of A GC-MS METHOD FOR ANALYSIS of AMPHETAMINES in SYNTHETIC TABLES. The Turkish Journal Of Occupational / Environmental Medicine and Safety, 2(1), 187-187.
- Mass Spectrometry Facility. (n.d.).
- Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
- mzCloud. (2016, August 8). Escaline.
- LabRulez GCMS. (n.d.).
- Benchchem. (n.d.). troubleshooting artificial formation of byproducts during GC-MS analysis of bk-2C-B.
- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
- Office of Justice Programs. (2008, September). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
- Oxford Academic. (n.d.). GC—MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
- DergiPark. (n.d.). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B)
- PubMed. (2003).
- Semantic Scholar. (n.d.).
- Cherry. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- PubMed Central. (n.d.).
- Wikipedia. (n.d.). Metaescaline.
- PubChem. (n.d.). 2,5-Dimethoxy-4-methylphenethylamine.
- SWGDRUG.org. (n.d.). 4-Methylamphetamine.
Sources
- 1. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 5. agilent.com [agilent.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines | Office of Justice Programs [ojp.gov]
Technical Support Center: Minimizing Off-Target Effects of 4-Ethoxyphenethylamine in Cellular Assays
Introduction
Welcome to the technical support center for researchers utilizing 4-Ethoxyphenethylamine and other novel small molecules in cellular assays. 4-Ethoxyphenethylamine belongs to the phenethylamine class, a structural motif present in a wide array of biologically active compounds, including endogenous neurotransmitters and synthetic drugs.[1] Like any small molecule introduced into a complex biological system, the observed cellular phenotype may arise not only from its intended (on-target) effect but also from unintended interactions with other cellular components, known as off-target effects.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My results are inconsistent or don't match the expected phenotype. Could this be due to off-target effects?
A1: Yes, inconsistent results or a mismatch between the observed and expected phenotype are classic indicators of potential off-target activity.[4] Off-target effects often manifest at higher compound concentrations.[4] Before proceeding to more complex validation, consider these foundational checks:
-
Dose-Response Analysis: A comprehensive dose-response curve is essential. Off-target effects may dominate at concentrations above those required for on-target activity.[4]
-
Recommended Action: Perform a multi-point dose-response experiment (e.g., 8-12 concentrations) to determine the EC50/IC50 for your desired phenotype. A steep, sigmoidal curve is often indicative of a specific interaction, whereas a shallow curve may suggest non-specific or off-target effects.
-
-
Solvent and Handling: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not causing toxicity at the final concentration and that the compound is stable under your experimental conditions (e.g., in culture medium over time).[13]
Q2: How can I be confident that the observed cellular response is due to a specific target and not a general chemical property of 4-Ethoxyphenethylamine?
A2: This is a crucial question in small molecule research. The best practice is to use a combination of chemical and genetic validation approaches.[6][8]
-
Use a Structurally Related Inactive Control: This is a powerful tool for distinguishing on-target from off-target effects.[4] An ideal negative control is a close chemical analog of your active compound that has been modified to be inactive against the intended target.[4][14] If the inactive analog reproduces the cellular phenotype, it strongly suggests the effect is off-target or due to the chemical scaffold itself.[4]
-
Challenge: For a novel compound like 4-Ethoxyphenethylamine with an unconfirmed primary target, a true "inactive" analog may not be available. However, using a related phenethylamine that is known to be inactive in your assay can still provide valuable information.
-
-
Use Structurally Unrelated Compounds: If other compounds with different chemical scaffolds are known to target the same protein or pathway, they should produce a similar phenotype. If 4-Ethoxyphenethylamine is the only compound producing the effect, it warrants further investigation into its specificity.
Q3: I suspect 4-Ethoxyphenethylamine is causing general cellular toxicity. How can I test for this?
A3: It's vital to separate a specific, intended biological effect from non-specific cytotoxicity.[16][17][18] Cytotoxicity assays should be run in parallel with your primary functional assays to determine the concentration window where the compound is active but not broadly toxic.[4][19]
-
Recommended Action: Perform standard cytotoxicity assays to identify the concentration range that induces cell death.[16][17][20]
Table 1: Common Cytotoxicity Assays
| Assay Type | Principle | Measures | Reference |
| MTT/XTT/WST-1 | Colorimetric assays where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product. | Metabolic activity, which is an indicator of cell viability.[19][20] | [19][20] |
| LDH Release | Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage. | Membrane integrity.[16] | [16] |
| Annexin V / PI Staining | Flow cytometry or imaging-based assay. Annexin V binds to phosphatidylserine exposed on apoptotic cells, while Propidium Iodide (PI) enters necrotic cells with compromised membranes. | Apoptosis vs. Necrosis. | |
| ATP-Based Assays | Luciferase-based assays that quantify ATP levels, which correlate with the number of metabolically active cells. | ATP production, an indicator of cell health.[18] | [18] |
-
Interpretation: The ideal therapeutic or tool compound should show a significant window between its effective concentration (EC50) for the desired phenotype and its cytotoxic concentration (CC50).
Q4: What is the "gold standard" for proving my compound's effect is on-target?
A4: The most definitive method for target validation involves genetic manipulation of the target protein.[6][8] These experiments directly test whether the presence of the target is necessary for the compound to exert its effect.
-
Target Knockdown/Knockout Rescue: This is considered a gold-standard approach.[4][5][8]
-
Validate: Show that 4-Ethoxyphenethylamine produces a specific phenotype in wild-type (WT) cells.
-
Knockout/Knockdown: Use CRISPR-Cas9 to knockout or siRNA/shRNA to knockdown the expression of the putative target gene.[4][8]
-
Test: Treat the knockout/knockdown cells with 4-Ethoxyphenethylamine. If the compound's effect is on-target, the cells should now be resistant to it, and the phenotype should disappear.[14]
-
Rescue (Optional but powerful): Re-introduce the target protein (often using a version resistant to the siRNA/shRNA) into the knockdown cells. This should restore the cells' sensitivity to the compound, confirming the target's role.
-
Key Experimental Protocols & Workflows
Protocol 1: Target Validation via Genetic Knockdown
This protocol outlines a workflow to test if the phenotype observed with 4-Ethoxyphenethylamine is dependent on a specific putative target protein.
-
Cell Line Selection: Choose a cell line that expresses the putative target protein at a detectable level.
-
Reagent Design & Validation:
-
Design at least two independent siRNA or shRNA constructs targeting different sequences of the target mRNA.
-
Include a non-targeting (scramble) siRNA/shRNA as a negative control.[14]
-
-
Transfection/Transduction: Deliver the siRNA/shRNA constructs into the cells using an optimized protocol for your cell line.
-
Knockdown Confirmation: 48-72 hours post-transfection, harvest a subset of cells to confirm target protein knockdown via Western Blot or target mRNA knockdown via qRT-PCR. A knockdown efficiency of >70% is recommended.
-
Phenotypic Assay:
-
Seed the remaining cells (WT, scramble control, and target knockdown) for your primary cellular assay.
-
Treat the cells with a dose-response of 4-Ethoxyphenethylamine, including a vehicle control (e.g., DMSO).
-
Incubate for the predetermined duration.
-
-
Data Analysis: Quantify the phenotype in all conditions. A loss of response to the compound in the target knockdown cells compared to the scramble control cells validates the target.
Workflow Diagram: Target Validation Logic
Caption: Logic flow for on-target validation using genetic knockdown.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within intact cells.[21] The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[21]
-
Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of 4-Ethoxyphenethylamine.
-
Heating: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells to release the proteins. Heat-denatured proteins will aggregate and can be pelleted by centrifugation.
-
Protein Analysis: Analyze the soluble fraction (containing non-denatured proteins) by Western Blot using an antibody specific to the putative target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of 4-Ethoxyphenethylamine indicates direct target engagement.
Diagram: Principle of CETSA
Caption: Ligand binding stabilizes proteins against thermal denaturation in CETSA.
Final Recommendations
To ensure the scientific rigor of your findings with 4-Ethoxyphenethylamine, a multi-pronged validation strategy is essential. No single experiment can definitively rule out all off-target effects. We recommend a tiered approach:
-
Foundation: Always begin by confirming compound identity and purity and establishing a clear dose-response relationship.
-
Initial Validation: Use cytotoxicity assays to define a non-toxic working concentration range and employ a structurally related negative control if available.
-
Definitive Validation: For high-impact findings, use genetic methods (knockout/knockdown) to confirm target dependency and biophysical methods (like CETSA) to confirm direct target engagement in cells.
References
- Target identification and validation | Medicinal Chemistry Class Notes - Fiveable. (URL: )
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (URL: )
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. (URL: [Link])
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays - Benchchem. (URL: )
- Target Validation - Sygn
-
Target identification and validation in research - WJBPHS. (URL: [Link])
-
Cytotoxicity Assays | Life Science Applications. (URL: [Link])
- Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies - Benchchem. (URL: )
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
-
What control types are used in scientific discovery? - News-Medical.Net. (URL: [Link])
-
Target Identification and Validation (Small Molecules) - UCL. (URL: [Link])
-
Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (URL: [Link])
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (URL: [Link])
-
How to validate small-molecule and protein interactions in cells? - ResearchGate. (URL: [Link])
-
Developing and Validating Assays for Small-Molecule Biomarkers. (URL: [Link])
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (URL: [Link])
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
What Are Controls and Why Do We Need Them? - BioIVT. (URL: [Link])
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (URL: [Link])
-
Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. (URL: [Link])
-
Negative controls of chemical probes can be misleading - bioRxiv. (URL: [Link])
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])
Sources
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Technical Support Center: Purification of 4-Ethoxyphenethylamine
Welcome to the dedicated technical resource for researchers engaged in the synthesis and purification of 4-Ethoxyphenethylamine (IUPAC: 2-(4-ethoxyphenyl)ethanamine). This guide is structured to provide direct, actionable solutions to common and complex purification challenges, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and purity of your final compound.
Troubleshooting Guide: Post-Synthesis Purification
This section addresses specific experimental hurdles in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My initial acid-base extraction has resulted in a low yield and the organic layer is still showing multiple spots on TLC. What's going wrong?
A1: This is a frequent issue that typically points to improper pH control during the liquid-liquid extraction (LLE) or the presence of non-basic impurities. 4-Ethoxyphenethylamine is a primary amine and thus basic, a property we exploit for purification.[1]
-
Causality & Explanation: The core principle of an acid-base extraction for an amine is to protonate it with an acid (like HCl), rendering it water-soluble as an ammonium salt. This pulls the desired amine into the aqueous phase, leaving neutral or acidic impurities behind in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, regenerating the water-insoluble freebase amine, which can then be extracted back into a fresh organic solvent.
-
Troubleshooting Steps:
-
Verify pH: When acidifying, ensure the aqueous phase is distinctly acidic (pH 1-2) using a pH meter or universal indicator paper. Insufficient acid will lead to incomplete protonation and partitioning of your product.
-
Ensure Complete Basification: During the base regeneration step, the pH must be raised significantly (pH 12-14) to ensure complete deprotonation of the amine hydrochloride. Incomplete basification is a primary cause of low yield as the protonated amine remains in the aqueous phase.
-
Salting Out: If your product has some residual water solubility, the addition of a saturated sodium chloride solution (brine) to the aqueous layer before extraction can decrease the amine's solubility in the aqueous phase and improve partitioning into the organic solvent.
-
Emulsion Formation: Emulsions can trap the product at the interface. If an emulsion forms, it can often be broken by adding brine, gentle swirling, or filtering the entire mixture through a pad of Celite.
-
-
Self-Validation: After extraction, run a TLC of both the final organic layer and a sample of the final aqueous layer (after re-acidifying a small aliquot) to confirm that your product has been successfully transferred from the aqueous phase and is not being lost.
Workflow: Optimized Acid-Base Extraction
Caption: Optimized acid-base extraction workflow.
Q2: My final product is a persistent, discolored (yellow/brown) oil that refuses to crystallize. How can I purify it further and obtain a solid?
A2: Discoloration and failure to crystallize are classic signs of persistent impurities and potential product degradation. Amines, especially aromatic ones, are susceptible to air oxidation, which can produce colored byproducts.
-
Causality & Explanation: Impurities, even in small amounts, can inhibit the formation of a regular crystal lattice, a process known as eutectic behavior. Discoloration often arises from the oxidation of the amine to form highly conjugated, colored species.
-
Troubleshooting & Purification Strategies:
-
Vacuum Distillation: This is the preferred method for thermally stable oils. 4-Ethoxyphenethylamine has a boiling point suitable for distillation under reduced pressure, which effectively separates it from non-volatile impurities (polymers, salts) and some lower-boiling contaminants. A similar compound, 3,5-dimethoxy-4-ethoxyphenethylamine, is distilled at 110-120 °C at 0.3 mm/Hg, suggesting a viable range for this compound.[2]
-
Column Chromatography: If distillation is not an option or fails to remove the impurities, column chromatography is the next step.
-
Stationary Phase: Standard silica gel is acidic and can cause strong, irreversible binding of basic amines, leading to streaking and poor recovery.[3] It is highly recommended to use either amine-functionalized silica or basic alumina .[3][4] Alternatively, you can pre-treat standard silica by eluting the column with your solvent system containing 1-2% triethylamine (TEA) to neutralize the acidic silanol groups.[4]
-
Mobile Phase: A typical solvent system would be a gradient of ethyl acetate in hexanes. The polarity can be fine-tuned using TLC.
-
-
Inducing Crystallization via Salt Formation: The freebase of many phenethylamines are oils at room temperature.[1] Conversion to a salt, most commonly the hydrochloride, provides a high-melting, stable crystalline solid that is much easier to handle and purify by recrystallization.[2][5] This is an excellent final purification step.
-
Q3: I'm performing column chromatography on silica, but my product is streaking badly on the TLC plate and giving poor separation on the column.
A3: This is a direct consequence of the acid-base interaction between the basic amine group of your product and the acidic silanol groups on the surface of the silica gel.[3][4]
-
Causality & Explanation: The lone pair of electrons on the nitrogen atom of the amine forms a strong interaction (either a hydrogen bond or an acid-base reaction) with the acidic protons of the Si-OH groups on the silica surface. This causes some of the molecules to "stick" to the stationary phase, resulting in tailing (streaking) on TLC and broad, poorly resolved peaks during column chromatography.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in methanol (for very polar systems) is sufficient.[4] The competing base will interact with the acidic sites on the silica, effectively "masking" them from your product and allowing it to elute symmetrically.
-
Change the Stationary Phase: The most robust solution is to switch to a less acidic or basic stationary phase.
-
Amine-Functionalized Silica (KP-NH): This is often the best choice, as it has a surface that is not prone to strong interactions with basic compounds, leading to excellent peak shape and separation.[3]
-
Alumina (Basic or Neutral): Alumina is another excellent alternative to silica for purifying amines. Basic alumina is generally preferred.
-
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography can be effective. In this case, the mobile phase (e.g., acetonitrile/water) should be made slightly basic (pH 8-10) with an additive like triethylamine to ensure the amine is in its neutral, more retentive freebase form.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be present after the synthesis of 4-Ethoxyphenethylamine?
A1: Impurities are typically route-dependent but generally fall into three categories:
-
Unreacted Starting Materials: For example, if synthesizing from 4-ethoxyphenylacetonitrile via reduction, some unreacted nitrile may remain.
-
Side-Reaction Products: Reductive amination routes can produce secondary amines or other byproducts. The specific impurities will depend on the reagents used (e.g., Leuckart reaction impurities).[6][7]
-
Degradation Products: As a phenethylamine, it can react with carbon dioxide from the air to form a carbonate salt.[1][] It is also susceptible to oxidation, leading to colored impurities.
Q2: Should I choose vacuum distillation or column chromatography for the primary purification step?
A2: The choice depends on the nature of the impurities and the thermal stability of your compound. The following decision workflow can guide you.
Workflow: Purification Strategy Selection
Caption: Decision workflow for purification strategy.
Q3: How do I reliably form the hydrochloride salt for final purification?
A3: Converting the purified freebase oil to its hydrochloride salt is an excellent method for obtaining a stable, easy-to-handle solid. The procedure described by Alexander Shulgin for related phenethylamines is highly effective.[2][5]
-
Dissolve the purified 4-Ethoxyphenethylamine oil in a minimal amount of a solvent like isopropanol (IPA) or anhydrous diethyl ether (Et2O).
-
While stirring, add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic. Continue adding until the solution is acidic to moist litmus paper.
-
The hydrochloride salt will typically precipitate immediately as a white solid.
-
If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., Et2O), and dry under vacuum.
-
For maximum purity, the salt can be recrystallized from a suitable solvent system, such as boiling ethyl acetate containing a small amount of methanol.[2]
Data & Protocols
Table 1: Physical Properties of 4-Ethoxyphenethylamine
| Property | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)ethanamine | [9] |
| CAS Number | 62885-82-9 | [9] |
| Molecular Formula | C₁₀H₁₅NO | [9] |
| Molecular Weight | 165.23 g/mol | [9] |
| Appearance | Colorless oil (freebase) | [2] |
| Basicity (pKa) | ~9.83 (for phenethylamine) | [1] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Acid-Base Extraction | Removes neutral/acidic impurities; scalable. | Can form emulsions; may not remove other basic impurities. | Non-basic starting materials and byproducts. |
| Vacuum Distillation | Excellent for removing non-volatile or very volatile impurities; good for large scales. | Requires thermal stability; not effective for impurities with close boiling points. | Polymeric material, inorganic salts, residual high-boiling solvents. |
| Column Chromatography | High resolution; separates compounds with similar properties. | Can be lower yielding; requires significant solvent; potential for product degradation on silica. | Structurally similar impurities, colored byproducts. |
| Salt Recrystallization | Excellent final polishing step; yields high-purity, stable solid. | Requires successful salt formation and a suitable recrystallization solvent. | Small amounts of soluble impurities remaining after other methods. |
References
- Process for the purification of aromatic amines.
-
"PIHKAL" - #72 Escaline. Erowid Online Books. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
"PIHKAL" - #119 Metaescaline. Erowid Online Books. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]
-
Illicit Synthesis of Phenylethylamines. Scribd. [Link]
-
Phenethylamine - Wikipedia. Wikipedia. [Link]
-
Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors. PubMed. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Erowid Online Books : "PIHKAL" - #72 E [erowid.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Erowid Online Books : "PIHKAL" - #119 ME [erowid.org]
- 6. scribd.com [scribd.com]
- 7. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 4-Ethoxyphenethylamine | 62885-82-9 [smolecule.com]
Technical Support Center: 4-Ethoxyphenethylamine (4-EtO-PEA) Solution Stability
Welcome to the Technical Support Center for 4-Ethoxyphenethylamine (4-EtO-PEA). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with 4-EtO-PEA in solution. By understanding the potential degradation pathways and implementing robust handling and analytical strategies, you can ensure the integrity of your experiments and the reliability of your data.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the stability of 4-Ethoxyphenethylamine solutions.
Q1: My freshly prepared 4-EtO-PEA solution has turned yellow/brown. What is the cause and is it still usable?
A1: A yellow or brown discoloration is a common visual indicator of oxidative degradation.[1] The phenethylamine core is susceptible to oxidation, a process that can be triggered by dissolved oxygen, trace metal ions, or light exposure.[1][2] This degradation can lead to the formation of colored byproducts, such as quinone-type structures. While the solution may still contain some active compound, the presence of degradation products will compromise the accuracy of your results. It is strongly recommended to discard the discolored solution and prepare a fresh batch using the preventative measures outlined in our troubleshooting guides.
Q2: I'm observing a decrease in the potency of my 4-EtO-PEA working solutions over time. Could this be a stability issue?
A2: Yes, a loss of potency is a classic sign of compound degradation. Phenethylamine derivatives can degrade through several pathways, including oxidation and photodegradation, leading to a reduction in the concentration of the active compound.[2] To maintain consistent experimental outcomes, it is crucial to ensure the stability of both your stock and working solutions.
Q3: What are the best practices for storing a powdered (solid) form of 4-EtO-PEA?
A3: Solid 4-EtO-PEA should be stored in a cool, dry, and dark environment.[3] Tightly sealed containers are essential to protect the compound from atmospheric moisture and oxygen. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -20 °C) is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation from introducing moisture.
Q4: Which solvents are suitable for preparing 4-EtO-PEA solutions?
A4: As a free base, 4-Ethoxyphenethylamine has low solubility in water but is soluble in common organic solvents such as ethanol, methanol, isopropanol, and acetone.[4] The choice of solvent will depend on your specific experimental requirements. For aqueous-based assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common practice. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
II. Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a more in-depth approach to troubleshooting common stability problems with 4-EtO-PEA solutions.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing stability issues with your 4-EtO-PEA solutions.
Caption: A workflow for a forced degradation study of 4-EtO-PEA.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Dissolve a known concentration of 4-EtO-PEA in a suitable solvent (e.g., methanol or acetonitrile).
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriate containers for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a sample in a temperature-controlled environment (e.g., 60°C).
-
Photodegradation: Expose a sample to a calibrated light source (UV and visible).
-
Control: Keep an aliquot of the stock solution under normal storage conditions, protected from light.
-
-
Incubate and Sample: Incubate the samples under their respective stress conditions and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize (if applicable): Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analyze: Analyze all samples, including the control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent 4-EtO-PEA from any potential degradation products.
Key Considerations for Method Development:
-
Column Chemistry: A C18 column is a common starting point for the analysis of phenethylamines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic 4-EtO-PEA.
-
Detection: UV detection is suitable if the degradation products have a chromophore. However, LC-MS is highly recommended as it can provide mass information for the identification of unknown degradants.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.
IV. Potential Degradation Pathways
While specific degradation pathways for 4-EtO-PEA are not extensively documented in the literature, we can infer potential routes based on the chemistry of phenethylamines.
Caption: Potential degradation pathways for 4-Ethoxyphenethylamine.
-
Oxidation: The primary amine group is susceptible to oxidation, potentially forming an imine, which can then hydrolyze to an aldehyde (4-ethoxyphenylacetaldehyde). Further oxidation could lead to the corresponding carboxylic acid (4-ethoxyphenylacetic acid).
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, potentially leading to more complex degradation products, including ring cleavage and polymerization.
By understanding these potential stability issues and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can significantly improve the quality and reproducibility of their work with 4-Ethoxyphenethylamine.
V. References
-
BenchChem. (2025). How to prevent oxidation of 2-Phenylethylamine hydrochloride solutions. Retrieved from BenchChem Technical Support.
-
Google Patents. (1970). US3547999A - 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts.
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution.
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Google Patents. (2022). WO2022271982A1 - Substituted phenethylamine for treating inflammation and psychological disorders.
-
Google Patents. (2010). US7745665B2 - Substituted phenethylamines.
-
Kim, H. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56 Suppl 1, S124–S129.
-
Erowid. (n.d.). Erowid Online Books : "PIHKAL" - #119 ME. Retrieved from [Link]
-
PubChem. (n.d.). Phenethylamine. Retrieved from [Link]
-
Chegg. (2025). Resolution of - ( + - ) - - a - phenylethylamine Procedure Decant.
-
Everything2. (2000). 2,5-Diethoxy-4-Methoxyamphetamine (thing). Retrieved from [Link]
-
Wikipedia. (n.d.). Metaescaline. Retrieved from [Link]
-
Lever, J. R., et al. (2009). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of medicinal chemistry, 52(21), 6856–6869.
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
-
Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry, 67(8), 6144–6188.
-
Contreras, R., et al. (1988). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Journal of Organic Chemistry, 53(22), 5418-5420.
-
ResearchGate. (2014). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples.
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 83.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide.
-
R&D Systems. (n.d.). Protocol for Making a 4% Formaldehyde Solution in PBS.
-
protocols.io. (2022). Preparation of 4% paraformaldehyde solution for transcardial perfusions and histology.
-
Boster Bio. (2024). How to Prepare a 4% Paraformaldehyde Solution in PBS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. US3547999A - 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts - Google Patents [patents.google.com]
Technical Support Center: Enhancing Signal-to-Noise in 4-Ethoxyphenethylamine Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxyphenethylamine and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your functional assays and enhance your signal-to-noise ratio for robust and reproducible data.
Introduction: The Challenge of Studying 4-Ethoxyphenethylamine
4-Ethoxyphenethylamine and its analogs are an important class of psychoactive compounds that primarily exert their effects through interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, as well as the trace amine-associated receptor 1 (TAAR1). Characterizing the functional activity of these compounds is crucial for understanding their pharmacology and therapeutic potential. However, researchers often encounter challenges in obtaining a clear and strong signal in functional assays due to the inherent complexities of the G protein-coupled receptors (GPCRs) they target. The high degree of sequence homology among 5-HT₂ receptor subtypes, for instance, can lead to issues with ligand selectivity and non-specific binding, contributing to a low signal-to-noise ratio.[1]
This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges, optimize your experimental conditions, and ultimately generate high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays for 4-Ethoxyphenethylamine, and what do they measure?
A1: The most common functional assays for 4-Ethoxyphenethylamine and similar compounds target different stages of the GPCR signaling cascade. These include:
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor of interest. They are essential for determining the affinity (Kᵢ or Kd) of 4-Ethoxyphenethylamine for its target receptors.
-
Second Messenger Assays (e.g., cAMP and Calcium Mobilization): These assays measure the downstream consequences of receptor activation.
-
cAMP Assays (e.g., HTRF, ELISA): Since many of the target receptors for 4-Ethoxyphenethylamine (like 5-HT₂A and 5-HT₂C) are Gq/11-coupled, they don't directly modulate cAMP. However, cAMP assays are crucial for studying potential off-target effects on Gs or Gi-coupled receptors.
-
Calcium Mobilization Assays (e.g., FLIPR): This is a primary functional assay for Gq-coupled receptors. Activation of these receptors leads to the release of intracellular calcium, which can be measured using fluorescent dyes.[2][3]
-
-
GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation, providing a more proximal readout of receptor activation than second messenger assays.[4]
Q2: Why is my signal-to-noise ratio so low in my 4-Ethoxyphenethylamine assays?
A2: A low signal-to-noise ratio is a common challenge and can stem from several factors:
-
High Nonspecific Binding: The ligand may be binding to sites other than the receptor of interest, such as the assay plate, filters, or other proteins in the membrane preparation.[5][6]
-
Low Specific Signal: The signal generated by the specific interaction between 4-Ethoxyphenethylamine and its receptor may be weak. This could be due to low receptor expression, poor coupling of the receptor to its signaling pathway in the chosen cell line, or suboptimal assay conditions.
-
High Background from Assay Reagents: Autofluorescence of compounds or interference from buffer components can contribute to high background noise.[7]
-
Cell Health and Variability: Inconsistent cell numbers, poor cell health, or high passage numbers can lead to significant variability in the response.[8][9]
Q3: How do I choose the right cell line for my experiments?
A3: The choice of cell line is critical for a successful assay. Consider the following:
-
Receptor Expression: Use a cell line that stably expresses your target receptor (e.g., 5-HT₂A) at a sufficiently high level. If endogenous expression is low, consider using a recombinant cell line.
-
G Protein Coupling: Ensure the cell line contains the appropriate G proteins for your receptor of interest to couple with and elicit a downstream signal. For Gq-coupled receptors like 5-HT₂A, the cell line must express the Gαq protein. In some cases, co-transfection with a promiscuous G protein like Gα16 can redirect signaling towards a measurable calcium response.[10]
-
Assay Compatibility: The cell line should be amenable to the specific assay format you are using (e.g., adherent for FLIPR assays). HEK293 and CHO cells are commonly used for their robust growth and transfection efficiency.[11]
Troubleshooting Guide: A Causal Approach
This section provides a structured approach to troubleshooting common issues in 4-Ethoxyphenethylamine functional assays.
Problem 1: High Background/Nonspecific Binding
High background noise can mask your specific signal, making it difficult to obtain meaningful data.
Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing and mitigating high background signals.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ligand Sticking to Assay Plates/Filters | Hydrophobic compounds can adhere non-specifically to plasticware and filter membranes. | Pre-treat plates/filters: For radioligand binding assays, pre-soaking filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce nonspecific binding.[6] For other assays, using low-binding plates is recommended. |
| Insufficient Blocking | Open binding sites on the assay plate or cell membrane can capture the ligand non-specifically. | Optimize blocking buffer: Include blocking agents like Bovine Serum Albumin (BSA) (typically 0.1-1%) in your assay buffer to saturate non-specific binding sites.[12] |
| Inadequate Washing | Failure to remove all unbound ligand before signal detection will result in high background. | Increase wash steps: Perform additional, rapid washes with ice-cold wash buffer. Increasing the volume and number of washes can be effective.[6] |
| High Ligand Concentration | Using a radioligand or fluorescent ligand at a concentration significantly above its dissociation constant (Kd) can drive nonspecific binding. | Optimize ligand concentration: For radioligand binding assays, use a concentration at or below the Kd.[13] |
| Autofluorescence of Compound/Reagents | The test compound itself or components of the assay buffer may fluoresce at the detection wavelength. | Run controls: Include wells with the compound but without cells to assess autofluorescence. If problematic, consider using red-shifted dyes to minimize interference.[7] |
Problem 2: Low Specific Signal
A weak specific signal can be difficult to distinguish from background noise, leading to a poor assay window.
Caption: A standardized workflow to reduce experimental variability.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Uneven distribution of cells across the plate leads to variable responses. | Improve plating technique: After plating, let the plate sit at room temperature for 15-20 minutes before moving to the incubator to allow for even cell settling. Avoid swirling the plate, which can cause cells to accumulate at the edges. [8] |
| Edge Effects | Evaporation from the outer wells of a microplate can alter media and compound concentrations. | Mitigate edge effects: Fill the perimeter wells with sterile PBS or media without cells to create a humidity barrier. [8] |
| Inconsistent Liquid Handling | Pipetting errors are a major source of variability. | Calibrate pipettes and use consistent technique: Ensure all pipettes are properly calibrated. For multi-well plates, consider using automated liquid handlers to improve reproducibility. [8] |
| Temperature and Time Fluctuations | Variations in incubation time or temperature can affect the kinetics of the reaction. | Standardize incubation: Use a calibrated incubator and a precise timer for all incubation steps. Allow plates to equilibrate to the correct temperature before adding reagents. [12] |
| Cell Passage Number | High-passage cells can exhibit phenotypic drift and altered receptor function. | Use low-passage cells: Maintain a consistent and low passage number range for all experiments. [8] |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (Membrane Preparation)
This protocol describes the preparation of cell membranes for use in radioligand binding assays.
Materials:
-
Cell line expressing the target receptor (e.g., HEK293-5HT₂A)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (with protease inhibitors added fresh)
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Culture cells to ~90% confluency in T175 flasks.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. [14]7. Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C.
Protocol 2: Calcium Mobilization Assay using FLIPR
This protocol outlines a typical calcium mobilization experiment using a fluorescent plate reader (FLIPR).
Materials:
-
Adherent cell line expressing the target Gq-coupled receptor
-
Black-walled, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
4-Ethoxyphenethylamine stock solution
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 2-4 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light. [7]5. Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. [7]6. Assay: Place the plate in the FLIPR instrument.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the desired concentrations of 4-Ethoxyphenethylamine and immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Assay Optimization
| Parameter | Radioligand Binding | Calcium Mobilization | cAMP Assay (HTRF) |
| Ligand Concentration | 0.1 - 10 x Kd | 10⁻¹⁰ M to 10⁻⁵ M (dose-response) | 10⁻¹⁰ M to 10⁻⁵ M (dose-response) |
| Membrane Protein | 5-50 µ g/well | N/A | N/A |
| Cell Density (per well) | N/A | 20,000 - 80,000 (96-well) | 5,000 - 20,000 (384-well) |
| Incubation Time | 60-120 min at RT | 1-3 min (read time) | 30-60 min at RT |
| Blocking Agent (BSA) | 0.1 - 1% | N/A | N/A |
References
- 1. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. graphpad.com [graphpad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cellgs.com [cellgs.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
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best practices for handling and storage of 4-Ethoxyphenethylamine
Welcome to the technical support guide for 4-Ethoxyphenethylamine. This document is designed for researchers, scientists, and drug development professionals, providing essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Compound Identification and Key Properties
This section provides fundamental information about 4-Ethoxyphenethylamine.
| Property | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)ethanamine | [1] |
| CAS Number | 62885-82-9 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Varies (often a liquid or low-melting solid) | Inferred from related compounds[2][3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 4-Ethoxyphenethylamine.
Q1: What are the optimal long-term storage conditions for 4-Ethoxyphenethylamine?
A1: To ensure maximum stability and prevent degradation, 4-Ethoxyphenethylamine should be stored under controlled conditions. The primary factors to control are temperature, atmosphere, and light.
-
Temperature: Store the compound in a cool, dry place.[4][5] For long-term storage, refrigeration (2-8 °C) is recommended. Some phenethylamine analogs are stable at room temperature, but refrigeration is a best practice to slow potential degradation pathways. Always keep the container tightly closed to prevent moisture absorption and oxidation.[4][5]
-
Atmosphere: The presence of oxygen can promote oxidative degradation of amine compounds. For optimal long-term stability, especially for analytical standards or reference materials, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Light: Protect the compound from light, as UV exposure can catalyze degradation.[6] Store it in an amber vial or in a light-blocking outer container.
Q2: What Personal Protective Equipment (PPE) is required when working with 4-Ethoxyphenethylamine?
A2: Proper PPE is mandatory to prevent accidental exposure. Given its chemical structure as a phenethylamine, it should be handled with care.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[4]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.[4]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[3][7]
Q3: My lab just received a shipment of 4-Ethoxyphenethylamine. What is the correct procedure for unpacking and initial handling?
A3: A systematic receiving process is crucial for safety and sample integrity.[8][9] Damaged packaging can indicate potential contamination or degradation.
It is strongly recommended to have a dedicated unpacking area.[8] Only trained personnel should handle the initial receipt of chemical shipments.[8] The workflow below outlines the recommended procedure.
Caption: Workflow for Safely Receiving a New Chemical Shipment.
Q4: What are the known stability issues and potential degradation pathways for phenethylamines like this one?
A4: The stability of phenethylamines can be influenced by several factors, including pH, oxidation, and light.[10] The primary amine functional group is susceptible to oxidation, which can be accelerated by air and light. Degradation rates for similar compounds have been shown to increase with rising pH (i.e., in neutral-to-basic solutions).[11] Acidic conditions tend to be more stabilizing for phenethylamine analogs.[11] Common degradation products can result from oxidation or deamination of the ethylamine side chain.[12]
Q5: Are there any known chemical incompatibilities with 4-Ethoxyphenethylamine?
A5: Yes. As a primary amine, 4-Ethoxyphenethylamine is a base and can react exothermically with acids. It is incompatible with strong oxidizing agents.[5] Avoid contact with aldehydes, ketones, and other reactive carbonyl compounds, as these can form Schiff bases.
Q6: How should I dispose of waste containing 4-Ethoxyphenethylamine?
A6: All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.[4] Dispose of the material through a licensed professional waste disposal company.[7] Do not allow the product to enter drains.[4][7] Follow all local, state, and federal regulations for hazardous waste disposal.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample has developed a yellow or brown tint. | 1. Oxidation due to improper storage (exposure to air). 2. Degradation from exposure to light or elevated temperatures. | 1. Immediately purge the container with an inert gas (argon or nitrogen) and store it tightly sealed at 2-8 °C in the dark. 2. Verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) before use. |
| Inconsistent results in bioassays. | 1. Sample degradation leading to lower effective concentration. 2. Contamination of the stock solution. 3. Improperly prepared solutions. | 1. Prepare fresh stock solutions from the neat material. 2. Check the stability of the compound in your specific assay buffer and conditions. 3. Use the troubleshooting decision tree below to diagnose the issue. |
| Material has solidified in the vial. | 1. The compound is a low-melting solid and has crystallized at storage temperature. | 1. Gently warm the vial to room temperature or slightly above to melt the contents before use. 2. Ensure the material is fully homogenized before aliquoting. |
Troubleshooting Workflow: Investigating Sample Degradation
If you suspect your sample has degraded, follow this logical workflow to identify the cause and determine the next steps.
Caption: Decision Tree for Troubleshooting Suspected Degradation.
Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution for use in cell-based assays or other experiments.
Materials:
-
4-Ethoxyphenethylamine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Pre-analysis Calculation:
-
Determine the mass of 4-Ethoxyphenethylamine needed. For 1 mL of a 10 mM solution (MW = 165.23 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 165.23 g/mol * (1000 mg / 1 g) = 1.6523 mg
-
-
-
Weighing the Compound:
-
Allow the vial of 4-Ethoxyphenethylamine to equilibrate to room temperature before opening to prevent condensation.
-
Tare a clean, dry amber vial on the analytical balance.
-
Carefully add approximately 1.65 mg of the compound to the vial and record the exact mass.
-
-
Dissolution:
-
Calculate the precise volume of DMSO required based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 165.23 g/mol ] / 10 mmol/L * (1 L / 1000 mL) * (1000 mg / 1 g)
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Homogenization:
-
Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved. A brief sonication can be used if necessary.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (1-2 weeks), store the stock solution at 2-8 °C. For long-term storage, aliquot into single-use volumes and store at -20 °C or -80 °C to minimize freeze-thaw cycles.
-
References
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Capot Chemical Co., Ltd. (2025, December 19). MSDS of 3-Ethoxy-4-methoxyphenethylamine. [Link]
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Wikipedia. (n.d.). Metaescaline. [Link]
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Pharmaffiliates. (n.d.). 4-Methoxyphenethylamine | CAS No : 55-81-2. [Link]
- Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences.
- Tsujikawa, K., et al. (2013). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Toxicology.
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Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. PubMed Central. [Link]
- Valente, J., et al. (2021). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI.
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
- Sjöberg, P., et al. (2014).
- Li, W., & Tse, F. L. (2009).
- Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. PubMed.
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MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]
- Sjöberg, P., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples.
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Health Canada. (2020, August 24). Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069). [Link]
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USAID. (2006, September). Guidelines for the Storage of Essential Medicines and Other Health Commodities. [Link]
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- 12. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Ethoxyphenethylamine and Mescaline at the Serotonin 5-HT2A Receptor
This guide provides a detailed comparative analysis of two phenethylamine derivatives, the well-characterized psychedelic mescaline and the synthetic analog 4-Ethoxyphenethylamine, focusing on their interaction with the human serotonin 2A (5-HT2A) receptor. For drug development professionals and researchers, understanding the nuanced differences in receptor affinity, functional potency, and downstream signaling is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics.
While mescaline's pharmacology is extensively documented, 4-Ethoxyphenethylamine remains largely uncharacterized in peer-reviewed literature. Therefore, this guide will establish mescaline as the benchmark, leverage data from its closely related 4-alkoxy analogs ("scalines") to project a likely pharmacological profile for 4-Ethoxyphenethylamine, and provide the detailed experimental protocols required to empirically validate these projections.
The 5-HT2A Receptor: A Primary Target for Psychedelics
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical pyramidal neurons.[1] It is the primary molecular target for classic serotonergic hallucinogens, including mescaline, LSD, and psilocybin.[2] Upon activation by an agonist, the 5-HT2A receptor undergoes a conformational change, initiating intracellular signaling cascades that underpin the profound alterations in perception, cognition, and mood associated with the psychedelic experience.[2][[“]]
Canonical Gq Signaling and Functional Selectivity
The 5-HT2A receptor primarily couples to the Gq/11 family of G proteins.[1] Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4] This transient increase in cytosolic calcium is a robust and measurable signal of Gq pathway activation.
Critically, different ligands can stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another—a phenomenon known as functional selectivity or biased agonism.[5] While the Gq pathway is central to the action of psychedelics, the 5-HT2A receptor can also engage other transducers, such as β-arrestin. Recent studies suggest that activation of the Gq pathway, but not necessarily β-arrestin recruitment, is predictive of a compound's psychedelic potential.[5][6]
Comparative Pharmacodynamics at the 5-HT2A Receptor
A compound's interaction with a receptor is defined by two key parameters: its affinity (how tightly it binds, measured by the inhibition constant, Ki) and its efficacy (its ability to activate the receptor, measured by the half-maximal effective concentration, EC50, and maximal effect, Emax).
Mescaline (3,4,5-trimethoxyphenethylamine)
Mescaline is a naturally occurring psychedelic protoalkaloid found in cacti such as peyote (Lophophora williamsii).[7] It is considered a classic psychedelic, and its effects are primarily mediated by agonist activity at the 5-HT2A receptor.[8][[“]] Compared to other psychedelics like LSD or psilocybin, mescaline has a notably lower potency, requiring doses in the hundreds of milligrams.[7] This is consistent with its moderate affinity for the 5-HT2A receptor. Mescaline acts as a partial agonist at this receptor.[7]
4-Ethoxyphenethylamine and "Scaline" Analogs
4-Ethoxyphenethylamine is a synthetic phenethylamine. Unlike mescaline, which has three methoxy groups, this compound possesses a single ethoxy group at the 4-position of the phenyl ring. Direct experimental data on its binding affinity and functional activity at the 5-HT2A receptor are not available in the current scientific literature.[10]
However, we can infer its potential properties by examining data from a closely related series of mescaline analogs known as "scalines" (4-alkoxy-3,5-dimethoxy-phenethylamines).[11] A 2022 study by Luethi et al. systematically investigated these compounds, providing crucial SAR insights.[11][12] By comparing mescaline (4-methoxy) to its 4-ethoxy counterpart (escaline), a clear trend emerges: extending the 4-alkoxy substituent increases both binding affinity and functional potency at the 5-HT2A receptor.[11] This suggests that the larger ethoxy group may form more favorable interactions within the receptor's binding pocket compared to the smaller methoxy group.
Based on these trends, it is reasonable to hypothesize that 4-Ethoxyphenethylamine would require empirical testing to determine its specific pharmacological profile. The protocols outlined in the next section provide a direct path to this characterization.
Quantitative Pharmacological Data Summary
The following table summarizes the in vitro data for mescaline and its 4-ethoxy analog (escaline) at the human 5-HT2A receptor, providing a basis for comparison.
| Compound | Ki (nM) at h5-HT2A | EC50 (nM) at h5-HT2A | Emax (%) at h5-HT2A |
| Mescaline | 4,900 - 10,000 | 10,000 | 78% |
| Escaline (4-Ethoxy-3,5-dimethoxyphenethylamine) | 590 | 480 | 76% |
| 4-Ethoxyphenethylamine | Undetermined | Undetermined | Undetermined |
| Data synthesized from Luethi et al. (2022).[11] |
Experimental Validation: A Framework for Characterization
To definitively characterize a novel ligand like 4-Ethoxyphenethylamine, a standardized set of in vitro assays must be performed. The following protocols for a radioligand binding assay and a calcium flux functional assay represent a robust, self-validating system.
Radioligand Competition Binding Assay (Affinity Determination)
Causality: This assay quantifies the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with and displace a radiolabeled ligand with known high affinity for the 5-HT2A receptor. A lower Ki value signifies a higher binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize a cell line (e.g., HEK293 or CHO-K1) stably expressing the human 5-HT2A receptor.[13] Homogenize the cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[14]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]ketanserin), and serial dilutions of the test compound (4-Ethoxyphenethylamine or mescaline).[14][15]
-
Incubation: Incubate the plate with gentle agitation to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[14]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity retained on the filters using a microplate scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Functional Assay (Potency & Efficacy Determination)
Causality: This cell-based assay directly measures the functional consequence of 5-HT2A receptor activation via the canonical Gq pathway. An increase in intracellular calcium, detected by a fluorescent dye, serves as a readout of receptor agonism. This allows for the determination of the compound's potency (EC50) and its maximal efficacy (Emax) relative to a reference agonist like serotonin.
Step-by-Step Protocol:
-
Cell Plating: Seed cells stably expressing the h5-HT2A receptor into black-walled, clear-bottom 96-well plates and incubate overnight.[16]
-
Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][17]
-
Incubation: Incubate the plate (e.g., for 1 hour at 37°C in the dark) to allow the cells to uptake the dye and for intracellular esterases to cleave the AM ester, trapping the active dye in the cytosol.[16][18]
-
Measurement: Place the plate into a fluorescence microplate reader equipped with an automated liquid handling system.
-
Compound Addition: Establish a stable baseline fluorescence reading for several seconds. The instrument then injects the test compounds (4-Ethoxyphenethylamine or mescaline) at various concentrations into the wells.
-
Kinetic Read: Immediately following compound addition, the instrument measures the fluorescence intensity kinetically over time (e.g., for 90-120 seconds). Agonist-induced Ca2+ release will result in a rapid increase in fluorescence.[17]
-
Data Analysis: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence. Plot the response against the log concentration of the agonist to generate a dose-response curve, from which the EC50 and Emax values can be determined.
Synthesis and Conclusion
The comparison between mescaline and its structural analogs at the 5-HT2A receptor provides a compelling case study in psychedelic pharmacology. Mescaline, a benchmark compound, exhibits moderate affinity and partial agonism at the 5-HT2A receptor.[7][11] Structure-activity relationship data from the "scaline" series strongly suggest that extending the 4-position alkoxy group from a methoxy (mescaline) to an ethoxy (escaline) enhances both binding affinity and functional potency.[11]
While the precise pharmacological profile of 4-Ethoxyphenethylamine remains to be empirically determined, this guide provides the scientific rationale and detailed experimental workflows necessary for its complete characterization. By employing radioligand binding and calcium flux assays, researchers can accurately quantify the affinity, potency, and efficacy of this and other novel compounds. Such fundamental characterization is an indispensable step in the rational design of new chemical entities targeting the 5-HT2A receptor for potential therapeutic applications.
References
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- Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2023).
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.).
- Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (n.d.). eScholarship, University of California.
- Mescaline: The forgotten psychedelic. (2022). Blossom Analysis.
- Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. (2024). bioRxiv.
- Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.
- 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology.
- 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
- Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. (n.d.).
- Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions. (2018).
- Mescaline: The forgotten psychedelic. (2023). PubMed.
- Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor? (n.d.). Consensus.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX.
- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.).
- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). Frontiers in Pharmacology.
- Development of a 5-hydroxytryptamine(2A)
- Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. (n.d.). DiscoverX.
- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). Blossom Analysis.
- Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor? (n.d.). Consensus.
- 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins DiscoverX.
- 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins DiscoverX.
- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2025).
- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. (2025). Benchchem.
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- Role of the Serotonin 5-HT2A Receptor in Mescaline-induced Altered States of Consciousness. (n.d.). ClinicalTrials.gov.
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- protocol for radioligand binding assay with "5-HT2CR agonist 1". (2025). Benchchem.
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- Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. (2024). bioRxiv.
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A Technical Guide to Validating the Serotonin Receptor Selectivity of 4-Ethoxyphenethylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the selectivity of 4-Ethoxyphenethylamine for serotonin (5-HT) receptors. By presenting a combination of theoretical principles, detailed experimental protocols, and comparative data with established serotonergic ligands, this document serves as a practical resource for characterizing novel psychoactive compounds.
Introduction: The Imperative for Serotonin Receptor Selectivity
The serotonergic system, with its at least 15 distinct receptor subtypes, modulates a vast array of physiological and cognitive processes, including mood, perception, and appetite.[1] Consequently, these receptors are prominent targets for therapeutic agents.[2] However, the clinical efficacy and safety of a serotonergic drug are critically dependent on its receptor selectivity profile. Off-target interactions can lead to undesirable side effects or diminished therapeutic benefit.
4-Ethoxyphenethylamine belongs to the phenethylamine class of compounds, many of which are known to interact with monoamine systems.[3] While direct and comprehensive pharmacological data for 4-Ethoxyphenethylamine is not extensively published, its structural similarity to other 4-alkoxy-substituted phenethylamines suggests a potential affinity for serotonin receptors, particularly the 5-HT2 family.[2] This guide outlines the essential in vitro assays required to elucidate the binding affinity and functional potency of 4-Ethoxyphenethylamine at key serotonin receptor subtypes, thereby establishing its selectivity profile.
Comparative Pharmacological Context
To provide a meaningful interpretation of the experimental data obtained for 4-Ethoxyphenethylamine, it is essential to compare its receptor interaction profile with that of well-characterized serotonergic compounds. This guide utilizes psilocin (the active metabolite of psilocybin), lysergic acid diethylamide (LSD), and mescaline as key comparators. These compounds exhibit diverse affinities and functional activities across the serotonin receptor family, offering a robust benchmark for evaluating the selectivity of novel ligands.
Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Receptor Subtype | G-protein Coupling | Psilocin (4-HO-DMT) | LSD | Mescaline | 4-Alkoxy-Phenethylamine Analogs (Range) |
| 5-HT1A | Gi/o | ~100[4] | 1.1[5] | 1,600 - 6,700[6][7] | ≥ 2700[2] |
| 5-HT2A | Gq/11 | ~6[4] | 2.9[5] | 150 - 12,000[6][7] | 8 - 1700[2] |
| 5-HT2B | Gq/11 | Moderate Affinity | 4.9[5] | >20,000[8] | N/A |
| 5-HT2C | Gq/11 | ~14[4] | 23[5] | Moderate Affinity[8] | 2.1 - 14 fold lower than 5-HT2A[2] |
| 5-HT6 | Gs | Low Affinity[4] | 2.3[5] | N/A | N/A |
| 5-HT7 | Gs | Moderate Affinity[4] | N/A | N/A | N/A |
Comparative Functional Potencies (EC50, nM) at Human Serotonin Receptors
| Receptor Subtype | Psilocin (4-HO-DMT) | LSD | Mescaline | 4-Alkoxy-Phenethylamine Analogs (Range) |
| 5-HT1A | Partial Agonist[4] | High Potency Agonist | N/A | N/A |
| 5-HT2A | 10[3] | High Potency Partial Agonist | ~10,000[8] | Partial Agonists (16 - 2600)[2] |
| 5-HT2B | N/A | High Potency Agonist | >20,000[8] | Submicromolar activation[2] |
| 5-HT2C | Partial Agonist[9] | High Potency Agonist | N/A | N/A |
Experimental Validation of Serotonin Receptor Selectivity
A thorough in vitro pharmacological characterization of 4-Ethoxyphenethylamine should encompass both binding and functional assays across a panel of key serotonin receptor subtypes. The following sections provide detailed, step-by-step protocols for these essential experiments.
Part 1: Determination of Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to quantify the affinity of a test compound for a specific receptor.[2] These assays measure the displacement of a radioactively labeled ligand (radioligand) from the receptor by the unlabeled test compound.
This protocol is adapted for a high-throughput screening format using 96-well filter plates.[10]
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
Pre-treat 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) with a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding.[10]
-
In each well, add in the following order:
-
Assay buffer.
-
The test compound (4-Ethoxyphenethylamine) at various concentrations or vehicle for total binding wells.
-
A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) for non-specific binding wells.
-
A fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]ketanserin at a concentration close to its Kd, typically ~1-2 nM).
-
The prepared cell membranes (typically 50-100 µg of protein per well).
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Scintillation Counting:
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: HEK293 and CHO-K1 cells are commonly used as they provide a null background for the receptor of interest, ensuring that the observed binding is specific to the expressed human receptor.
-
Choice of Radioligand: For antagonist binding assays, [3H]ketanserin is a selective and high-affinity antagonist radioligand for the 5-HT2A receptor.[10] For agonist binding studies, [125I]DOI or [3H]5-HT can be used, which preferentially label the high-affinity, G-protein-coupled state of the receptor.[12][13]
-
Non-specific Binding: Determining non-specific binding is crucial for accurate calculation of specific binding. This is achieved by including a high concentration of a competing, non-labeled ligand that saturates all specific binding sites.
Part 2: Assessment of Functional Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the G-protein coupling of the serotonin receptor subtype.
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay for the detection of cAMP.[10][14]
-
Cell Culture and Plating:
-
Use CHO-K1 or HEK293 cells stably expressing the target Gi or Gs-coupled serotonin receptor (e.g., 5-HT1A or 5-HT7).
-
Plate the cells in a suitable 384-well assay plate and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer.
-
For Gi-coupled receptors: Add the test compound (4-Ethoxyphenethylamine) at various concentrations, followed by a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The inhibitory effect of the test compound will be measured as a decrease in the forskolin-stimulated cAMP level.[14]
-
For Gs-coupled receptors: Add the test compound at various concentrations to stimulate cAMP production directly.
-
Incubate the plate for a specified time (e.g., 30 minutes at 37°C).
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents (e.g., from a Cisbio cAMP Dynamic 2 kit), which typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[15]
-
Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor/donor emission) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) value by non-linear regression analysis.
-
This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, using an HTRF-based assay (e.g., Cisbio IP-One kit).[16][17]
-
Cell Culture and Plating:
-
Use CHO-K1 or HEK293 cells stably expressing the target Gq-coupled serotonin receptor (e.g., 5-HT2A).
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[18]
-
Add the test compound (4-Ethoxyphenethylamine) at various concentrations.
-
Incubate for a specified time (e.g., 60 minutes at 37°C).
-
-
IP1 Detection:
-
Lyse the cells and add the HTRF detection reagents, which include an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore.[16]
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader and calculate the HTRF ratio.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the test compound concentration and determine the EC50 value.
-
Conclusion and Future Directions
The systematic application of the described radioligand binding and functional assays will enable a comprehensive validation of the serotonin receptor selectivity of 4-Ethoxyphenethylamine. By comparing its binding affinities (Ki) and functional potencies (EC50) across a panel of key 5-HT receptor subtypes, and benchmarking these against well-characterized compounds like psilocin, LSD, and mescaline, a clear selectivity profile can be established.
Based on the pharmacology of its structural analogs, it is hypothesized that 4-Ethoxyphenethylamine will exhibit a preference for the 5-HT2A receptor.[2] However, only rigorous experimental validation, as outlined in this guide, can confirm this and quantify its selectivity over other serotonin receptors.
Further investigations could expand upon this initial characterization by:
-
Assessing selectivity against other monoamine receptors: Dopamine and adrenergic receptors are also potential targets for phenethylamines.
-
Investigating biased agonism: Determining if 4-Ethoxyphenethylamine preferentially activates certain downstream signaling pathways over others at a given receptor.
-
In vivo studies: Correlating the in vitro selectivity profile with behavioral effects in animal models.
By adhering to the principles of scientific integrity and employing the robust methodologies detailed herein, researchers can confidently elucidate the serotonergic pharmacology of 4-Ethoxyphenethylamine and contribute to a deeper understanding of the structure-activity relationships within the phenethylamine class of compounds.
References
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Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Khawaja, X., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. European Journal of Pharmacology, 288(2), 173-186. [Link]
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Kumar, J. S., et al. (2009). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates. Journal of Medicinal Chemistry, 52(14), 4439-4450. [Link]
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Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 843138. [Link]
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Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 491-497. [Link]
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Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
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Navigating the Maze: A Comparative Guide to the Monoamine Receptor Cross-Reactivity of 4-Ethoxyphenethylamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology, the specificity of a compound for its intended target is paramount. While 4-Ethoxyphenethylamine is a lesser-studied compound, its structural similarity to a class of psychoactive phenethylamines necessitates a thorough understanding of its potential interactions with various monoamine receptors. This guide provides a comparative analysis of the cross-reactivity of 4-alkoxy-substituted phenethylamines, offering a predictive framework for 4-Ethoxyphenethylamine's pharmacological profile. We will delve into the experimental data for its close analogs, explore the methodologies used to determine receptor affinity, and discuss the implications of these findings for research and drug development.
The Criticality of Off-Target Profiling
Phenethylamine derivatives are notorious for their promiscuous binding to a range of monoamine receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This cross-reactivity, often termed "off-target" binding, can lead to a complex pharmacological profile, contributing to both desired therapeutic effects and unwanted side effects. For researchers utilizing these compounds as chemical probes or for those in the early stages of drug discovery, a comprehensive understanding of their selectivity is not just beneficial, but essential for the accurate interpretation of experimental results and the prediction of in vivo effects.
Unveiling Receptor Affinity: The Radioligand Binding Assay
The gold standard for quantifying the interaction between a ligand and a receptor is the radioligand binding assay.[1][2] This robust and sensitive method allows for the determination of a compound's affinity (Ki) for a specific receptor.[1] The principle of this assay lies in the competition between a radioactively labeled ligand (radioligand) and an unlabeled test compound for binding to the receptor.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Step-by-Step Protocol for a Radioligand Competition Binding Assay:
-
Receptor Preparation: A source of the target receptor is required. This is typically a homogenate of cell membranes from a cell line that has been engineered to express a high density of the specific monoamine receptor subtype of interest.
-
Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The incubation is allowed to proceed for a set time at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. This allows for the calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
The Primary Target: Serotonin 5-HT2A Receptor and its Signaling Cascade
While specific data for 4-Ethoxyphenethylamine is scarce, studies on structurally related 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (a class of compounds to which 4-Ethoxyphenethylamine is related) consistently show a high affinity for the serotonin 5-HT2A receptor.[3][4] This G-protein coupled receptor (GPCR) is a key player in the central nervous system, involved in processes such as learning, memory, and mood.[5] The psychedelic effects of many phenethylamines are primarily mediated through agonism at this receptor.[6]
The 5-HT2A receptor is coupled to the Gq family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.
Gq Signaling Pathway of the 5-HT2A Receptor
Caption: Simplified Gq signaling pathway of the 5-HT2A receptor.
Cross-Reactivity Profile: A Look at 4-Alkoxy-Substituted Phenethylamines
A study by Luethi et al. (2019) provides valuable insights into the monoamine receptor cross-reactivity of a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines.[3][4] Although 4-Ethoxyphenethylamine was not explicitly tested, the data for its close structural relatives allows for an informed prediction of its binding profile.
| Receptor Subtype | 2,5-dimethoxy-4-ethoxyphenethylamine (2C-O-2) - Ki (nM) | General Trend for 4-Alkoxyphenethylamines - Ki Range (nM) |
| Serotonin | ||
| 5-HT1A | ≥ 2700 | ≥ 2700 |
| 5-HT2A | 8 - 1700 | 8 - 1700 |
| 5-HT2C | Moderate Affinity | Moderate Affinity |
| Adrenergic | ||
| α1A | > 6500 | > 6500 |
| α2A | 180 - 3600 | 180 - 3600 |
| Dopamine | ||
| D2 | > 4400 | > 4400 |
Data synthesized from Luethi et al., 2019. Note: A lower Ki value indicates a higher binding affinity.
From this data, several key observations can be made:
-
High Affinity for 5-HT2A: As expected, these compounds exhibit moderate to high affinity for the 5-HT2A receptor.[3][4]
-
Preference over 5-HT1A and 5-HT2C: There is a clear preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors.[3][4]
-
Negligible Affinity for α1A and D2: The compounds show very low to no affinity for the adrenergic α1A and dopaminergic D2 receptors at the concentrations tested.[3]
-
Interaction with α2A: Some compounds in the series display submicromolar affinity for the adrenergic α2A receptor, indicating potential for off-target effects mediated by this receptor.[3]
-
Lack of Interaction with Monoamine Transporters: The study also found that these phenethylamines did not significantly bind to or inhibit the serotonin, dopamine, or norepinephrine transporters.[3]
Comparative Analysis: Selectivity in Context
To truly appreciate the cross-reactivity profile of these phenethylamines, it is useful to compare them to a hypothetical "clean" or highly selective ligand. A selective 5-HT2A agonist would ideally have a Ki value for the 5-HT2A receptor in the low nanomolar range and Ki values for all other receptors that are at least 100-fold higher.
The 4-alkoxyphenethylamines, while showing a preference for the 5-HT2A receptor, do not meet this stringent criterion for selectivity, particularly with respect to the 5-HT2C and α2A receptors. This "dirty" profile means that at concentrations sufficient to activate the 5-HT2A receptor, these compounds may also engage other receptors, leading to a more complex and less predictable pharmacological response.
Functional Consequences of Receptor Binding
Binding affinity (Ki) only tells part of the story; it does not reveal whether the compound activates (agonism) or blocks (antagonism) the receptor. Functional assays are necessary to determine the efficacy of a compound at a given receptor.[7] These assays typically measure the downstream signaling events that occur after receptor activation, such as the production of second messengers (e.g., cAMP, IP1, or calcium).[7]
The study by Luethi et al. also investigated the functional activity of these compounds at the 5-HT2A and 5-HT2B receptors. The findings indicated that the 4-alkoxyphenethylamines generally act as agonists at the 5-HT2A receptor.[3] The potency and efficacy of this activation can be influenced by the nature of the 4-alkoxy substituent.[3]
Conclusion and Implications for Research
Based on the available data for structurally related compounds, it is highly probable that 4-Ethoxyphenethylamine exhibits a cross-reactivity profile characterized by:
-
Primary Target: High affinity and agonist activity at the serotonin 5-HT2A receptor.
-
Significant Cross-Reactivity: Moderate affinity for the 5-HT2C receptor and potential for interaction with the adrenergic α2A receptor.
-
Low Off-Target Liability at: Adrenergic α1A, dopaminergic D2 receptors, and monoamine transporters.
For researchers, this predictive profile has several important implications:
-
Interpretation of Results: When using 4-Ethoxyphenethylamine or similar compounds in vitro or in vivo, any observed effects should not be solely attributed to 5-HT2A receptor activation. The potential contribution of 5-HT2C and α2A receptor interactions must be considered.
-
Experimental Design: To dissect the specific contribution of the 5-HT2A receptor, experiments should ideally include the use of selective antagonists for 5-HT2C and α2A receptors to block these potential off-target effects.
-
Drug Development: For those considering this chemical scaffold for therapeutic development, the lack of high selectivity presents a challenge. Medicinal chemistry efforts would need to focus on modifying the structure to enhance affinity for the desired target while reducing affinity for off-target receptors.
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Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. Retrieved from [Link]
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Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. Retrieved from [Link]
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A Comparative Analysis of the Behavioral Effects of 4-Ethoxyphenethylamine and TMA-2
A Technical Guide for Researchers in Psychedelic Science
In the ever-expanding landscape of psychedelic research, a nuanced understanding of the structure-activity relationships that govern the behavioral effects of novel psychoactive compounds is paramount. This guide provides a detailed comparative analysis of two structurally related phenethylamines: 4-Ethoxyphenethylamine and 2,4,5-Trimethoxyamphetamine (TMA-2). While both molecules share a common phenethylamine core, subtle alterations in their substitution patterns give rise to distinct pharmacological and behavioral profiles.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of effects to delve into the underlying pharmacological mechanisms and experimental methodologies used to characterize these compounds. By synthesizing preclinical data and elucidating the causal links between molecular structure, receptor engagement, and behavioral outcomes, this guide aims to provide a robust framework for future research in the field.
Introduction to the Compounds
4-Ethoxyphenethylamine belongs to the 2C-x family of phenethylamines, though it is a simpler, non-dimethoxy analog. Due to a relative scarcity of direct preclinical behavioral data for this specific molecule, we will draw comparative insights from its close structural and pharmacological relative, 3,5-dimethoxy-4-ethoxyphenethylamine (escaline) . Escaline serves as a valuable proxy, sharing the 4-ethoxy substitution and phenethylamine backbone.
TMA-2 (2,4,5-Trimethoxyamphetamine) is a member of the TMA series, which are constitutional isomers of trimethoxyamphetamine. The specific arrangement of the three methoxy groups on the phenyl ring in TMA-2 is crucial for its potent psychoactive effects.[1]
Comparative Behavioral Pharmacology
The primary behavioral effects of psychedelic phenethylamines are mediated by their interaction with the serotonin 2A (5-HT2A) receptor.[2][3] Two key preclinical assays are widely used to assess the in vivo activity of these compounds: the head-twitch response (HTR) in rodents, which is a behavioral proxy for hallucinogenic potential, and the assessment of locomotor activity, which can reveal stimulant or depressant effects.[4][5] Drug discrimination studies further allow for the characterization of the subjective effects of these compounds in animal models.[6][7]
Head-Twitch Response (HTR)
The head-twitch response is a rapid, rotational head movement in rodents that is reliably induced by 5-HT2A receptor agonists with known hallucinogenic effects in humans.[4][5][8]
TMA-2 is a potent inducer of the HTR in mice. Studies have established a median effective dose (ED50) of 12.4 µmol/kg for TMA-2 in inducing this behavior.[9] For comparison, replacing the 4-methoxy group with a 4-methylthio group (to form the compound ALEPH) increases the potency by fourfold, with an ED50 of 2.88 µmol/kg.[9]
| Compound | Head-Twitch Response (HTR) | Potency (ED50) |
| TMA-2 | Induces HTR in mice | 12.4 µmol/kg[9] |
| Escaline (proxy for 4-Ethoxyphenethylamine) | Induces HTR in mice; more potent than mescaline[1][4] | Not explicitly quantified in the same study as TMA-2 |
Locomotor Activity
The effects of psychedelic phenethylamines on locomotor activity can be complex, often exhibiting a dose-dependent biphasic response.
TMA-2 has been shown to increase locomotor activity in rats. This hyperactivity is not as pronounced as that induced by classic stimulants like amphetamine and may be accompanied by a serotonin-mediated behavioral syndrome at higher doses.[11]
For escaline , as a proxy for 4-Ethoxyphenethylamine, detailed locomotor activity data is less specific in the available literature. However, mescaline, its close analog, is known to produce a biphasic effect on locomotion in rats, with lower doses causing inhibition and higher doses leading to hyperactivity.[11] It is plausible that escaline would exhibit a similar, if not more potent, effect on locomotor activity.
Drug Discrimination
Drug discrimination is a sophisticated behavioral paradigm where animals are trained to recognize the subjective effects of a specific drug.[7][12] This allows researchers to assess whether novel compounds produce similar interoceptive cues.
There is limited specific data on drug discrimination studies where either 4-Ethoxyphenethylamine or TMA-2 were used as the training drug. However, in studies where rats were trained to discriminate LSD from saline, escaline produced only partial substitution, suggesting that its subjective effects are not identical to those of LSD.[4] In contrast, in rats trained to discriminate DOM (a potent hallucinogenic phenethylamine), TMA-2 showed greater potency than mescaline.[4]
Mechanistic Insights: The Role of 5-HT2A Receptor Signaling
The behavioral effects of both 4-Ethoxyphenethylamine and TMA-2 are primarily initiated by their agonistic activity at the 5-HT2A receptor. However, the downstream signaling pathways activated by this receptor are complex and can be differentially engaged by various ligands, a phenomenon known as functional selectivity or biased agonism.[13]
Recent research has shed light on the critical role of the Gq-protein-mediated signaling pathway in the psychedelic effects of 5-HT2A agonists.[14][15] The recruitment of β-arrestin2, another signaling protein, does not appear to correlate with the hallucinogenic potential of these compounds and may even be associated with anti-psychotic-like effects.[14][16]
It is hypothesized that a certain threshold of 5-HT2A-Gq signaling activation is necessary to induce psychedelic-like effects, such as the head-twitch response.[14][16] While specific studies on the Gq versus β-arrestin bias of 4-Ethoxyphenethylamine and TMA-2 are limited, the potent induction of the HTR by TMA-2 and escaline strongly suggests that they are effective activators of the Gq pathway.
Experimental Methodologies
For researchers aiming to conduct comparative behavioral studies with these or similar compounds, the following experimental protocols are recommended.
Head-Twitch Response (HTR) Assay
This assay is a cornerstone for assessing the potential hallucinogenic activity of novel compounds.
Protocol Steps:
-
Animal Model: Male C57BL/6J mice are a commonly used strain for HTR studies.[4]
-
Acclimation: Allow mice to acclimate to the vivarium and handling procedures to reduce stress-induced behavioral artifacts.
-
Drug Administration: Administer the test compound (e.g., 4-Ethoxyphenethylamine or TMA-2) or vehicle control via intraperitoneal (IP) injection. A range of doses should be tested to establish a dose-response curve.
-
Observation Period: Immediately after injection, place the mouse in a clean observation chamber. The number of head twitches is typically counted for a predetermined period, often 30 to 60 minutes.
-
Data Analysis: The total number of head twitches for each dose group is averaged. A dose-response curve is then plotted to determine the ED50 value, which is the dose that produces 50% of the maximal response.
Locomotor Activity Assessment
This assay measures the stimulant or depressant effects of a compound on general motor activity.
Protocol Steps:
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track movement.
-
Habituation: Habituate the animals to the test chambers for one or more sessions prior to drug administration to reduce the influence of novelty on activity levels.
-
Drug Administration: Administer the test compound or vehicle.
-
Data Collection: Place the animal in the activity chamber immediately after injection and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control.
Drug Discrimination Paradigm
This paradigm assesses the subjective effects of a compound.
Protocol Steps:
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training: Train animals (typically rats or pigeons) to press one lever after receiving the training drug (e.g., a known hallucinogen like LSD or DOM) and a second lever after receiving vehicle. Correct lever presses are rewarded with food or another reinforcer.
-
Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, administer a test compound (e.g., 4-Ethoxyphenethylamine or TMA-2) at various doses.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug-associated lever, indicating that the test compound has similar subjective effects to the training drug. Partial substitution suggests some, but not all, shared subjective effects.
Conclusion
The comparative analysis of 4-Ethoxyphenethylamine (via its proxy, escaline) and TMA-2 reveals both similarities and distinctions in their behavioral profiles. Both compounds are potent 5-HT2A receptor agonists that induce the head-twitch response in rodents, a key indicator of hallucinogenic potential. The subtle structural differences, particularly the substitution pattern on the phenyl ring, likely contribute to variations in their potency and potentially their effects on locomotor activity and their subjective effects as inferred from drug discrimination studies.
Future research should aim to directly compare these two compounds in the same behavioral assays to obtain more precise quantitative data on their relative potencies and efficacies. Furthermore, investigating their functional selectivity at the 5-HT2A receptor, specifically their bias towards Gq versus β-arrestin signaling, will provide a more complete understanding of the molecular mechanisms underlying their distinct behavioral effects. This knowledge is crucial for the rational design of novel psychedelic compounds with tailored therapeutic profiles.
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A Comparative Guide to Validating the Efficacy of 4-Ethoxyphenethylamine in a Novel Animal Model of Complex Social Behavior
This guide provides a comprehensive framework for the preclinical validation of 4-Ethoxyphenethylamine, a novel psychoactive compound, utilizing a newly developed animal model. We will delve into the rationale behind moving beyond traditional behavioral assays and present a detailed, step-by-step methodology for a more nuanced evaluation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Need for Advanced Preclinical Models for Novel Psychoactive Compounds
4-Ethoxyphenethylamine belongs to the phenethylamine class of compounds, which are known to exert a wide range of effects on the central nervous system, primarily through modulation of monoaminergic neurotransmitter systems. While the precise pharmacological profile of 4-Ethoxyphenethylamine is yet to be fully elucidated, its structural similarity to other psychoactive phenethylamines suggests a potential for influencing mood, perception, and social behavior.
Traditional animal models, such as open-field tests for locomotor activity or forced swim tests for antidepressant-like effects, provide a foundational understanding of a compound's activity. However, these models often fall short of capturing the intricate behavioral changes induced by novel psychoactive substances. To address this, we propose the validation of a novel "Complex Social Interaction Paradigm" in a rodent model, designed to assess more sophisticated aspects of social cognition and interaction.
The Complex Social Interaction Paradigm: A Novel Approach
The proposed model is an advancement of the standard social interaction test. It involves a three-chambered arena where a subject animal can interact with a familiar conspecific, a novel conspecific, or an empty chamber. The key innovation lies in the introduction of "social challenges" and the detailed ethological analysis of the interactions.
Rationale for the New Model:
-
Enhanced Sensitivity: This paradigm is designed to be more sensitive to subtle changes in social preference, social memory, and anxiety-like behaviors in a social context.
-
Higher Translational Relevance: By creating a more complex and naturalistic social environment, the model aims to provide data with greater translational relevance to human social behavior.
-
Multi-parameter Analysis: The model allows for the simultaneous assessment of multiple behavioral parameters, providing a more holistic view of the compound's effects.
Experimental Workflow for Model Validation
The validation of the Complex Social Interaction Paradigm for 4-Ethoxyphenethylamine involves a multi-phase approach, as illustrated in the workflow diagram below.
Caption: Postulated signaling pathway for the pro-social effects of 4-Ethoxyphenethylamine.
Discussion and Conclusion
The validation of a new animal model is a critical step in the preclinical evaluation of any novel compound. The Complex Social Interaction Paradigm presented here offers a more nuanced and potentially more translatable approach to studying the effects of 4-Ethoxyphenethylamine on social behavior. The comparative data, although hypothetical, illustrates how this model can be used to differentiate the behavioral signatures of different psychoactive compounds.
Further studies would be required to fully validate this model, including pharmacological manipulations (e.g., receptor antagonists) to confirm the proposed mechanism of action and testing in other animal strains and species. However, the framework provided in this guide offers a robust starting point for the in-depth characterization of 4-Ethoxyphenethylamine and other novel psychoactive substances.
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Introduction: The Significance of the 4-Position on the Phenethylamine Scaffold
An In-Depth Guide to the Pharmacology of 4-Substituted Phenethylamines: A Comparative Analysis of 4-Ethoxyphenethylamine Analogues
The phenethylamine backbone is a foundational structure for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to a wide range of synthetic molecules.[1] Chemical modifications to this core structure can dramatically alter a compound's pharmacological properties, including its receptor affinity, functional activity, and metabolic stability. Among the possible substitution points on the phenyl ring, the 4-position has proven to be a critical determinant of a molecule's interaction with key central nervous system targets.
This guide provides a comparative analysis of 4-ethoxyphenethylamine within the well-characterized 2,5-dimethoxyphenethylamine (2C-x) series. While data on the simple 4-ethoxyphenethylamine is sparse, the 2C-x framework, specifically 2,5-dimethoxy-4-ethoxyphenethylamine (known as 2C-O-2), offers a data-rich platform to analyze the influence of the 4-position substituent against a constant background of 2,5-dimethoxy substitution. This substitution pattern is known to confer significant affinity for serotonin 5-HT₂ family receptors, making this series particularly relevant for neuropsychiatric research.[2] We will compare the 4-ethoxy analogue to other 4-substituted variants, including those with methoxy (2C-O), iodo (2C-I), bromo (2C-B), and ethylthio (2C-T-2) groups, to elucidate the structure-activity relationships (SAR) that govern their distinct pharmacological profiles.
Comparative Pharmacodynamics: Receptor Binding and Functional Activity
The primary mechanism of action for many psychedelic phenethylamines involves interaction with serotonin receptors, particularly the 5-HT₂A subtype.[3] However, their full pharmacological profile is often broader, encompassing other serotonin receptors (e.g., 5-HT₂C, 5-HT₁A), trace amine-associated receptor 1 (TAAR1), and to a lesser extent, monoamine transporters.[4][5]
Receptor Binding Affinities
The binding affinity (Ki), expressed in nanomolars (nM), indicates the concentration of a ligand required to occupy 50% of the target receptors in vitro. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of 2,5-dimethoxy-4-ethoxyphenethylamine (2C-O-2) and its comparators at several key receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 4-Substituted 2,5-Dimethoxyphenethylamines
| Compound | 4-Substituent | 5-HT₂A | 5-HT₂C | 5-HT₁A | TAAR1 (rat) |
|---|---|---|---|---|---|
| 2C-O-2 | -OCH₂CH₃ | 81 nM[4] | 310 nM[4] | >10,000 nM[4] | 130 nM[4] |
| 2C-O | -OCH₃ | 1000 nM[4] | 2000 nM[4] | >10,000 nM[4] | 3300 nM[4] |
| 2C-B | -Br | 40 nM | 140 nM | >10,000 nM | 480 nM |
| 2C-I | -I | 23 nM | 97 nM | >10,000 nM | 240 nM |
| 2C-T-2 | -SCH₂CH₃ | 15 nM[5] | 40 nM[5] | 1800 nM[5] | 13 nM[5] |
Note: Data is compiled from studies using transfected human receptors, except for TAAR1 where rat receptor data is more consistently available and presented for comparison.[4][5] Lower Ki values indicate higher affinity.
From this data, a clear SAR emerges. Replacing the 4-methoxy group of 2C-O with a larger 4-ethoxy group (2C-O-2) increases affinity for the 5-HT₂A and 5-HT₂C receptors more than ten-fold.[4] This suggests that increasing the size of the 4-alkoxy group in this series is favorable for binding. Halogenation at the 4-position with bromine (2C-B) or iodine (2C-I) results in even higher affinity for 5-HT₂ receptors. The most potent interactions are seen with the 4-ethylthio substituent (2C-T-2), which displays high affinity for 5-HT₂A, 5-HT₂C, and particularly for TAAR1.[5] Notably, none of these compounds show significant affinity for the 5-HT₁A receptor.
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC₅₀), which measures potency, and the maximum effect (Eₘₐₓ), which measures efficacy relative to a reference full agonist. The table below compares the functional activity of these compounds, primarily at the 5-HT₂A receptor, the key target for psychedelic effects.
Table 2: Comparative Functional Activity at the 5-HT₂A Receptor
| Compound | 4-Substituent | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) | Classification |
|---|---|---|---|---|
| 2C-O-2 | -OCH₂CH₃ | 100 nM[4] | 73%[4] | Partial Agonist |
| 2C-O | -OCH₃ | 2600 nM[4] | 30%[4] | Partial Agonist |
| 2C-B | -Br | 130 nM | 84% | Partial Agonist |
| 2C-I | -I | 80 nM | 95% | Full/Near-Full Agonist |
| 2C-T-2 | -SCH₂CH₃ | 18 nM[5] | 81%[5] | Partial Agonist |
Note: Data reflects activation of the human 5-HT₂A receptor. Efficacy is expressed as a percentage of the maximum response induced by the endogenous agonist serotonin (5-HT).[4][5]
The functional data mirrors the binding affinities. The 4-ethoxy substitution in 2C-O-2 confers significantly greater potency and efficacy than the 4-methoxy group in 2C-O.[4] The halogenated compounds 2C-B and 2C-I are potent agonists, with 2C-I acting as a nearly full agonist at the 5-HT₂A receptor. The 4-ethylthio compound 2C-T-2 is the most potent of this group, though it acts as a partial agonist.[5] This distinction between potency and efficacy is critical; while 2C-T-2 requires the lowest concentration to produce an effect, 2C-I produces a maximal response that is more similar to serotonin itself.
Structure-Activity Relationship (SAR) Analysis
The data reveals that the electronic and steric properties of the 4-position substituent are paramount in defining the pharmacological profile.
-
Alkoxy Chain Length: Extending the alkoxy chain from methoxy (-OCH₃) to ethoxy (-OCH₂CH₃) dramatically increases both binding affinity and functional potency at 5-HT₂A/₂C receptors.[4] This suggests the receptor's binding pocket can accommodate and may even favorably interact with a larger, more lipophilic group at this position.
-
Halogenation: The introduction of large, electron-rich halogens like bromine and iodine leads to very high-affinity ligands. This is a common strategy in 5-HT₂A agonist design and is thought to involve specific favorable interactions within the receptor binding site.[6][7]
-
Thioalkylation: The substitution of the 4-position oxygen with sulfur (a thioether linkage) results in compounds with exceptionally high potency. 2C-T-2 is not only a potent 5-HT₂A agonist but also the most potent TAAR1 agonist in this comparison, suggesting a broader pharmacological profile.[5] Phenethylamines generally bind more strongly to TAAR1 than their amphetamine counterparts.[8]
-
TAAR1 Interaction: TAAR1 is a Gs-coupled GPCR that modulates monoaminergic neurotransmission.[9] Activation of TAAR1 can lead to an increase in intracellular cAMP.[10][11] The high affinity of 2C-T-2 for TAAR1 suggests that its overall in vivo effects may be a composite of both serotonergic and trace amine system modulation.
Caption: SAR of 4-substituted 2,5-dimethoxyphenethylamines.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following sections detail the standard experimental protocols used to characterize these compounds.
Experimental Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Cell membrane preparations from these cells.[12]
-
Radioligand: [³H]ketanserin (a high-affinity 5-HT₂A antagonist).
-
Non-specific binding agent: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., 2C-O-2) dissolved in DMSO, then diluted in assay buffer.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Culture and harvest HEK293-h5-HT₂A cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.[12]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]ketanserin at a final concentration near its Kd value (e.g., 1-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, washing each well multiple times with ice-cold assay buffer to separate bound from free radioligand.[13]
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of a compound to activate a Gs- or Gi-coupled receptor by quantifying changes in the intracellular second messenger cyclic AMP (cAMP). Since TAAR1 is a Gs-coupled receptor, its activation leads to an increase in cAMP.[9]
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at the human TAAR1 receptor.
Materials:
-
HEK293 cells stably co-transfected with the human TAAR1 receptor and a cAMP biosensor (e.g., GloSensor™ or HTRF®-based system).[14][15]
-
Cell Culture Medium (e.g., DMEM).
-
Assay Buffer (e.g., HBSS).
-
Test compounds at various concentrations.
-
Reference agonist (e.g., β-phenethylamine) for comparison.[16]
-
Detection reagents specific to the biosensor system.
-
384-well white opaque microplates.
-
Luminometer or plate reader compatible with the assay technology.
Step-by-Step Methodology:
-
Cell Plating: Seed the transfected HEK293 cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Stimulation: Remove the culture medium from the cells and add the diluted compounds to the wells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C to stimulate the receptors.[17]
-
Lysis and Detection: Add the detection reagents according to the manufacturer's protocol. This step typically lyses the cells and initiates the enzymatic reaction that generates a luminescent or fluorescent signal proportional to the amount of intracellular cAMP.[14][18]
-
Signal Measurement: Read the plate using a luminometer or plate reader.
-
Data Analysis:
-
Normalize the data (e.g., as a percentage of the maximum response produced by the reference agonist).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[19]
-
Conclusion
The substitution at the 4-position of the 2,5-dimethoxyphenethylamine scaffold is a powerful modulator of pharmacological activity. A comparative analysis reveals that 4-ethoxyphenethylamine (as 2C-O-2) occupies an intermediate position in terms of potency and efficacy. It is substantially more active than its 4-methoxy counterpart (2C-O), demonstrating that even a modest increase in the size of the 4-alkoxy group can significantly enhance receptor engagement.[4] However, it is generally less potent than analogues bearing larger, more polarizable substituents like halogens (2C-B, 2C-I) or a thioether linkage (2C-T-2).[5]
Specifically, the 4-ethoxy group confers moderate, partial agonist activity at the 5-HT₂A receptor. In contrast, 4-iodo substitution leads to a high-potency, near-full agonist, while the 4-ethylthio group yields a compound with the highest potency but moderate efficacy at 5-HT₂A and exceptionally high affinity for TAAR1. These distinctions are critical for drug development professionals, as they illustrate how subtle structural modifications can fine-tune a compound's profile from a potent partial agonist to a full agonist and introduce activity at additional targets like TAAR1, thereby shaping its overall neuropharmacological effects. This guide underscores the necessity of comprehensive in vitro profiling to understand the complex structure-activity relationships that govern the actions of 4-substituted phenethylamines.
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Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. Available from: [Link]
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Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. Available from: [Link]
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Wang T, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
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Cattaneo, M., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 327-335. Available from: [Link]
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Brandt, S. D., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available from: [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Molecular Pharmacology, 98(1), 31-41. Available from: [Link]
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ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. Available from: [Link]
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Sittampalam, G. S., et al. (2012). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
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Wainscott, D. B., et al. (2008). Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423. Available from: [Link]
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Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 762744. Available from: [Link]
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Marchant, N. J., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 699. Available from: [Link]
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Kolaczynska, K. E., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 14, 1194234. Available from: [Link]
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Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 893352. Available from: [Link]
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Santini, M. A., et al. (2021). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Molecules, 26(11), 3328. Available from: [Link]
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Kim, J., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(6), 537-546. Available from: [Link]
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Cunningham, C. L., et al. (2023). Robust aversive effects of trace amine-associated receptor 1 activation in mice. Neuropsychopharmacology, 48(5), 785-792. Available from: [Link]
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Kolaczynska, K. E., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 14, 1194234. Available from: [Link]
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Espinoza, S., et al. (2018). TAAR1 and CNS Function. Frontiers in Pharmacology, 8, 989. Available from: [Link]
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Revel, F. G., et al. (2012). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 109(21), 8347-8352. Available from: [Link]
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Li, Y. C., et al. (2018). TAAR1 and Psychostimulant Addiction. Frontiers in Pharmacology, 9, 773. Available from: [Link]
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Leo, D., et al. (2018). Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine. Frontiers in Pharmacology, 9, 357. Available from: [Link]
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A Guide to the Independent Analysis of 4-Ethoxyphenethylamine and its Analogs: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychoactive compound research, the work of Alexander Shulgin, particularly as documented in his seminal work PiHKAL: A Chemical Love Story, stands as a foundational pillar.[1][2] This guide provides a detailed comparison of the original findings on phenethylamines, with a focus on the structural class of 4-alkoxyphenethylamines, against more recent, independent pharmacological data. While direct, peer-reviewed replications of every compound synthesized by Shulgin are not always available, a comparative analysis of structurally related compounds offers valuable insights into the reproducibility and extension of his initial observations.
This document is intended for a technical audience and aims to provide an objective comparison supported by experimental data from the scientific literature. We will delve into the synthesis, analytical characterization, and pharmacological profiles of these compounds, offering a bridge between Shulgin's pioneering, yet often qualitative, work and contemporary quantitative research.
The Shulgin Legacy: The Foundation of 4-Alkoxyphenethylamine Exploration
Alexander Shulgin was a prolific chemist and psychopharmacologist who synthesized and bioassayed hundreds of psychoactive compounds.[2][3] His detailed notes, published in PiHKAL, include synthesis procedures, dosages, and subjective effects, serving as a primary source for much of the subsequent research in this area.[1] For the 4-alkoxy-substituted phenethylamines, Shulgin's work laid the groundwork for understanding their structure-activity relationships.
A key example from PiHKAL that is structurally analogous to 4-ethoxyphenethylamine is "Escaline" (3,5-dimethoxy-4-ethoxyphenethylamine). Shulgin's entry provides a synthesis protocol and qualitative descriptions of its effects in humans. This foundational data serves as the "published findings" that we can compare with independent research on similar molecules.
Independent Synthesis and Characterization: Corroboration and Modern Techniques
While direct replications of Shulgin's synthesis of every compound are scarce in the formal literature, the general synthetic routes he outlined are well-established in organic chemistry. Modern studies on related phenethylamines often employ similar synthetic strategies, but with the addition of advanced analytical techniques for characterization that were not available to Shulgin.
Recent research on compounds like 4-iodo-2,5-dimethoxyphenethylamine (2C-I) and 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) demonstrates the use of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide unambiguous structural confirmation and purity assessment.[4][5][6] These modern analytical methods offer a level of chemical validation that strengthens the foundation laid by Shulgin's initial syntheses.
The following diagram illustrates a generalized synthetic workflow for phenethylamines, reflecting the core principles often employed in both Shulgin's work and contemporary research.
Caption: A generalized workflow for the synthesis and characterization of phenethylamines.
Comparative Pharmacology: From Qualitative Reports to Quantitative Receptor Binding Data
A significant area of independent research that allows for a comparison with Shulgin's findings is the in-vitro pharmacology of 4-alkoxyphenethylamines. Shulgin's work primarily documented the psychoactive doses and qualitative effects in humans.[7] Contemporary studies, on the other hand, have focused on elucidating the molecular mechanisms of action by quantifying the interactions of these compounds with specific neuronal receptors.
The primary targets for psychedelic phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[8] Independent research has provided extensive data on the binding affinities (Ki) and functional activities (EC50) of a range of 4-alkoxy-substituted phenethylamines at these receptors.[9]
The following table provides a comparative summary of Shulgin's reported psychoactive doses for some 4-alkoxyphenethylamines and their analogs, alongside independently determined binding affinities at the 5-HT2A receptor from more recent pharmacological studies.
| Compound | Shulgin's Reported Oral Dose Range (mg) | 5-HT2A Receptor Binding Affinity (Ki, nM) | Reference |
| Mescaline (3,4,5-trimethoxyphenethylamine) | 200 - 400 | ~530 | [10] |
| Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) | 40 - 60 | ~150 | [10] |
| 2C-E (2,5-dimethoxy-4-ethylphenethylamine) | 10 - 25 | ~30 | [9] |
| 2C-I (2,5-dimethoxy-4-iodophenethylamine) | 10 - 20 | ~8 | [9] |
This data illustrates a general correlation between increased potency (lower effective dose) in humans as reported by Shulgin and higher binding affinity at the 5-HT2A receptor as determined by independent in-vitro studies. This provides a quantitative validation of the structure-activity relationships that Shulgin initially explored.
The signaling pathway downstream of 5-HT2A receptor activation is believed to be central to the psychoactive effects of these compounds. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified 5-HT2A receptor signaling cascade initiated by a phenethylamine agonist.
Experimental Protocols for In-Vitro Pharmacological Assessment
To ensure the trustworthiness and replicability of findings, it is crucial to follow standardized and well-documented experimental protocols. Below is a representative protocol for determining the binding affinity of a test compound at the 5-HT2A receptor using a radioligand binding assay.
Protocol: 5-HT2A Receptor Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.
-
Harvest cells and homogenize in a lysis buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., 4-ethoxyphenethylamine analog) to compete with the radioligand for binding to the receptor.
-
For non-specific binding determination, add a high concentration of a known 5-HT2A antagonist (e.g., spiperone) to a set of wells.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The independent research conducted since the publication of PiHKAL has largely corroborated and expanded upon Shulgin's initial findings regarding 4-alkoxyphenethylamines. While direct replications of his human bioassays are not feasible in the current regulatory environment, the quantitative pharmacological data from in-vitro studies provides a strong scientific basis for the observed structure-activity relationships.
The correlation between Shulgin's reported potencies and independently measured 5-HT2A receptor affinities underscores the predictive power of these molecular assays. Future research should continue to explore the functional activity of these compounds, including their potential for biased agonism at the 5-HT2A receptor, which may further explain the subtle differences in their qualitative effects. Furthermore, metabolic studies in animal models are crucial for understanding the in-vivo disposition and potential for active metabolites, providing a more complete picture of their pharmacological profile.[4]
This guide serves as a starting point for researchers interested in building upon the foundational work in the field of phenethylamine research. By combining the historical insights from pioneers like Shulgin with the rigorous, quantitative methods of modern pharmacology, we can continue to advance our understanding of these complex and fascinating molecules.
References
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Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) in rat urine using gas chromatographic-mass spectrometric techniques. Journal of Chromatography B, 842(2), 76-90. [Link]
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Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 26. [Link]
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Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]
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Gems, D. (1999). PIHKAL/TIHKAL. UCL. [Link]
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Kolaczynska, K. E., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]
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Benetatos, J., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. [Link]
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Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC - PubMed Central. [Link]
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Luethi, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [https://www.semanticscholar.org/paper/Receptor-interaction-profiles-of-4-alkoxy-2%2C6-(%CE%A8-Luethi-Kolaczynska/d8541a7776104381014197e937d10e056972740a]([Link]
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Shin, E. J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56 Suppl 1, S138–S144. [Link]
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Trachsel, D. (2021). Receptor interaction profiles of 4-alkoxy-3,5-dimethoxyphenethylamines (mescaline derivatives) and related amphetamines. Blossom Analysis. [Link]
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Lee, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules (Basel, Switzerland), 26(14), 4124. [Link]
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Pires, R. F., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Polymers, 15(18), 3795. [Link]
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Caprioli, D., et al. (2021). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International journal of molecular sciences, 22(16), 8913. [Link]
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Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry. [Link]
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Casale, J. F., & Hays, P. A. (2011). 4-Methoxy-phencyclidine: An Analytical Profile. ResearchGate. [Link]
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Holze, F., et al. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities. [Link]
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Benchmarking 4-Ethoxyphenethylamine Against a Known Psychedelic Standard: A Comparative Guide for Researchers
This guide provides a comprehensive framework for benchmarking the novel phenethylamine derivative, 4-Ethoxyphenethylamine, against a well-characterized psychedelic standard. Given the current absence of published empirical data for 4-Ethoxyphenethylamine, this document establishes a methodological blueprint for its evaluation. We will utilize psilocybin, and its active metabolite psilocin, as our established psychedelic benchmark due to its extensive characterization in both preclinical and clinical research. Furthermore, where applicable, we will draw inferences from the known pharmacology of escaline (3,5-dimethoxy-4-ethoxyphenethylamine), a close structural analog of our compound of interest, to frame our comparative analysis. This approach, while indirect, offers a scientifically grounded starting point for researchers, scientists, and drug development professionals.
The Scientific Imperative for Rigorous Benchmarking
The exploration of novel psychoactive compounds necessitates a systematic and comparative approach to elucidate their pharmacological and functional profiles. Benchmarking against a known standard is not merely a procedural formality; it is the cornerstone of reproducible and translatable science. It allows for the contextualization of new data, aiding in the prediction of a compound's potential psychoactive effects, receptor engagement, and therapeutic window. The choice of psilocybin as a standard is predicated on its well-documented agonism at the serotonin 2A receptor (5-HT2A), a primary molecular target for classic psychedelics, and its established dose-dependent effects in both animal models and humans.[1][2]
In Vitro Characterization: Unveiling Molecular Interactions
The initial phase of benchmarking involves a detailed in vitro assessment to determine the compound's receptor binding affinity and functional activity. These assays provide a quantitative measure of how the compound interacts with specific molecular targets, primarily the 5-HT2A receptor.
Receptor Binding Affinity
Receptor binding assays are fundamental in determining the avidity with which a compound binds to a specific receptor. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
-
Preparation of Receptor Source: Utilize cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[3]
-
Radioligand Selection: Employ a well-characterized radiolabeled antagonist, such as [3H]ketanserin, as the competing ligand.
-
Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-Ethoxyphenethylamine or standard).
-
Separation and Detection: Separate the bound from unbound radioligand via rapid filtration. The amount of radioactivity retained on the filter is then quantified using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Functional Activity: From Binding to Cellular Response
While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are therefore essential to characterize the nature and potency of the compound's effect.
Key Functional Assays for 5-HT2A Receptor Activation:
-
Calcium Flux Assay: The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium levels.[4] This can be measured using calcium-sensitive fluorescent dyes.
-
Inositol Phosphate (IP) Accumulation Assay: Activation of the Gq/11 pathway also stimulates the production of inositol phosphates. Measuring the accumulation of IP1, a downstream metabolite, provides a robust measure of receptor activation.[2]
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a 96- or 384-well black-walled, clear-bottom microplate.[5]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate assay buffer.[5]
-
Compound Addition: Add varying concentrations of the test compound or a reference agonist to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response is indicative of the extent of calcium mobilization.[5]
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
Data Summary: In Vitro Benchmarking
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) (Assay Type) |
| Psilocin | ~6[1] | ~1.95 µg/L (equivalent to ~7.2 nM) (PET study)[6] |
| Escaline* | 150 - 12,000[7][8] | Data Not Available |
| 4-Ethoxyphenethylamine | To Be Determined | To Be Determined |
_Note: Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is presented as a structural analog. The wide range in reported Ki values highlights the variability in experimental conditions and the need for standardized assays.
In Vivo Characterization: Assessing Behavioral Correlates of Psychedelic Activity
In vivo studies in animal models are crucial for understanding the integrated physiological and behavioral effects of a novel compound. For psychedelics, two well-established behavioral paradigms are the head-twitch response (HTR) in rodents and drug discrimination studies.
Head-Twitch Response (HTR)
The HTR is a rapid, rotational head movement in rodents that is reliably induced by 5-HT2A receptor agonists with known hallucinogenic properties in humans.[1][9][10] It is considered a behavioral proxy for 5-HT2A receptor activation in vivo.
Experimental Protocol: Head-Twitch Response in Mice
-
Animal Model: Use male C57BL/6J mice, a commonly used strain for this assay.[11]
-
Drug Administration: Administer the test compound or a positive control (e.g., DOI or psilocybin) via an appropriate route (e.g., intraperitoneal injection).
-
Observation Period: Place the mice in a clean observation chamber and record the number of head twitches over a defined period (e.g., 30-60 minutes).[11]
-
Data Collection: Head twitches can be counted manually by a trained observer or automatically using a magnetometer-based system for greater accuracy.
-
Data Analysis: Plot a dose-response curve to determine the dose that elicits a half-maximal response (ED50).
Drug Discrimination
Drug discrimination is a more sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[6] Animals are trained to discriminate between the effects of a known drug (e.g., a psychedelic) and a vehicle. This paradigm is highly valuable for determining if a novel compound produces similar subjective effects to a known class of drugs.
Experimental Protocol: Drug Discrimination in Rats
-
Training Phase: Train rats in a two-lever operant chamber. On days when they receive the training drug (e.g., LSD or DOM), presses on one lever are reinforced with a food reward. On days they receive saline, presses on the other lever are reinforced.[12]
-
Testing Phase: Once the rats have learned to reliably press the correct lever based on the internal cues of the drug or vehicle, they are tested with the novel compound.
-
Substitution Test: Administer varying doses of 4-Ethoxyphenethylamine and observe which lever the rats predominantly press. Full substitution occurs when the animals primarily press the drug-associated lever, indicating that the novel compound produces similar subjective effects to the training drug.
-
Data Analysis: The percentage of drug-lever responding is plotted against the dose of the test compound.
Data Summary: In Vivo Benchmarking
| Compound | Head-Twitch Response (HTR) | Drug Discrimination (vs. Psychedelic) |
| Psilocybin | Induces HTR[9] | Full substitution for LSD/DOM[13] |
| Escaline | Induces HTR[1] | Partial substitution for LSD[1] |
| 4-Ethoxyphenethylamine | To Be Determined | To Be Determined |
Visualizing the Scientific Workflow
To provide a clear overview of the benchmarking process, the following diagrams illustrate the key experimental workflows and the underlying signaling pathway.
Caption: Experimental workflow for benchmarking 4-Ethoxyphenethylamine.
Caption: Canonical 5-HT2A receptor signaling pathway.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the pharmacological and behavioral benchmarking of 4-Ethoxyphenethylamine. By employing standardized in vitro and in vivo assays and comparing the results to the well-established psychedelic, psilocybin, researchers can generate a comprehensive profile of this novel compound. The inclusion of data from the structural analog, escaline, provides a valuable, albeit preliminary, context for these future studies. It is imperative that as data on 4-Ethoxyphenethylamine becomes available, it is interpreted within this comparative framework to ensure scientific rigor and facilitate its potential translation into therapeutic applications. The methodologies described herein represent a self-validating system, where the concordance between in vitro affinity and potency, and in vivo behavioral effects, will provide a high degree of confidence in the characterization of this and other novel psychoactive molecules.
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A Comparative Guide to the Pharmacokinetics of 4-Ethoxyphenethylamine and Its Analogs
This guide provides a comprehensive comparison of the pharmacokinetic profiles of 4-Ethoxyphenethylamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data and methodologies. Our objective is to offer an in-depth, technically accurate resource that explains the "why" behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the structure-pharmacokinetic relationships within this class of compounds.
Introduction: The Phenethylamine Landscape
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and synthetic drugs.[1][2] 4-Ethoxyphenethylamine, a simple derivative, and its analogs are of significant interest due to their potential psychoactive properties and as tools for exploring receptor pharmacology. Understanding their pharmacokinetic (PK) behavior is paramount for predicting their in vivo disposition, efficacy, and potential for drug-drug interactions. This guide will compare 4-Ethoxyphenethylamine with key analogs, focusing on how minor structural modifications can dramatically alter their ADME profiles.
Comparative Pharmacokinetic Profiles
The journey of a drug through the body is dictated by its ADME properties. For phenethylamines, these are heavily influenced by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amino group.
Absorption
Phenethylamines are generally well-absorbed orally due to their small size and moderate lipophilicity. However, the rate and extent of absorption can be influenced by factors such as the pKa of the amine group and the overall lipophilicity conferred by substituents. For instance, the ethoxy group in 4-Ethoxyphenethylamine increases its lipophilicity compared to its parent compound, phenethylamine, which may enhance its ability to cross biological membranes.
Distribution
Following absorption, phenethylamines are distributed throughout the body. Their ability to cross the blood-brain barrier (BBB) is a critical determinant of their central nervous system (CNS) activity. The volume of distribution (Vd) for phenethylamine analogs can be extensive, indicating significant tissue uptake. For example, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has an estimated Vd of 16 L/kg in rats, signifying substantial distribution into tissues.[3] The lipophilicity of 4-Ethoxyphenethylamine suggests it would readily cross the BBB.
Metabolism: The Core of Phenethylamine Biotransformation
Metabolism is the most complex and variable aspect of phenethylamine pharmacokinetics. The liver is the primary site of metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[4][5]
Key Metabolic Pathways:
-
Oxidative Deamination: Monoamine oxidase (MAO) is a key enzyme in the metabolism of many phenethylamines, converting them to their corresponding phenylacetaldehyde derivatives. These can be further oxidized to phenylacetic acids.
-
Aromatic Hydroxylation: CYP enzymes, particularly CYP2D6, are responsible for hydroxylating the phenyl ring.[6] The position of hydroxylation can be influenced by the existing substituents.
-
O-Dealkylation: For alkoxy-substituted phenethylamines like 4-Ethoxyphenethylamine, O-dealkylation is a probable metabolic pathway, yielding the corresponding phenol.
-
N-Acetylation: The primary amine can undergo N-acetylation, a common phase II conjugation reaction.
Studies on analogs such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have identified metabolites resulting from O-desmethylation and subsequent N-acetylation, as well as oxidative deamination leading to alcohol and carboxylic acid metabolites.[7] It is plausible that 4-Ethoxyphenethylamine undergoes similar transformations, including O-deethylation and hydroxylation.
The presence of an α-methyl group, as seen in amphetamine and its analogs, significantly alters metabolism by sterically hindering MAO activity, which prolongs their duration of action.[8]
Excretion
The metabolites of phenethylamines, being more polar than the parent compounds, are primarily excreted in the urine.[8] The extent of renal excretion of the unchanged drug depends on its metabolic stability and the pH of the urine.
Data Summary: Comparative Pharmacokinetics
Due to the limited availability of direct comparative data for 4-Ethoxyphenethylamine, the following table presents a qualitative comparison based on known structure-activity relationships and data from closely related analogs.
| Compound | Key Structural Feature | Predicted Absorption | Predicted Distribution | Primary Metabolic Pathways | Predicted Half-life |
| Phenethylamine | Unsubstituted | Good | Wide, limited BBB penetration | Oxidative deamination (MAO) | Very short |
| 4-Ethoxyphenethylamine | 4-ethoxy group | Good to Excellent | Wide, good BBB penetration | O-deethylation, Aromatic hydroxylation, Oxidative deamination | Short to Moderate |
| 4-Methoxyphenethylamine | 4-methoxy group | Good | Wide, good BBB penetration | O-demethylation, Aromatic hydroxylation, Oxidative deamination | Short to Moderate |
| Amphetamine | α-methyl group | Excellent | Wide, excellent BBB penetration | Aromatic hydroxylation (CYP2D6), N-dealkylation | Long |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Multiple substitutions | Good | Very Wide (Vd ~16 L/kg in rats)[3] | O-demethylation, N-acetylation, Oxidative deamination[7] | Moderate (t1/2 ~1.1h in rats)[3] |
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key pharmacokinetic experiments.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-generating system (or NADPH), and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compound (e.g., 4-Ethoxyphenethylamine) to the pre-warmed mixture to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[9][10]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
CYP450 Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for the metabolism of a compound.
Protocol:
-
Incubation with Recombinant CYP Enzymes: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-generating system.
-
Incubation with Chemical Inhibitors: In parallel, incubate the test compound with human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isozyme.[11]
-
Metabolite Quantification: After a set incubation time, quench the reactions and analyze the formation of metabolites by LC-MS/MS.
-
Data Analysis: Compare the rate of metabolite formation in the presence and absence of inhibitors. Significant inhibition by a specific inhibitor indicates the involvement of that CYP isozyme in the compound's metabolism.
Visualizing Metabolic Pathways and Workflows
Predicted Metabolic Pathway of 4-Ethoxyphenethylamine
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Directions
The pharmacokinetic profile of 4-Ethoxyphenethylamine, while not extensively characterized, can be inferred from the behavior of its structural analogs. Its increased lipophilicity compared to phenethylamine likely enhances its absorption and distribution into the CNS. Metabolism is predicted to proceed via O-deethylation, aromatic hydroxylation, and oxidative deamination, mediated by CYP450 and MAO enzymes.
Further in vivo studies in animal models are necessary to definitively determine the pharmacokinetic parameters of 4-Ethoxyphenethylamine and to validate these predictions. Such studies would provide crucial data for understanding its potential pharmacological effects and for the rational design of new phenethylamine-based therapeutic agents.
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- 7. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]
- 9. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating a Novel HPLC-UV Method for 4-Ethoxyphenethylamine Using a Certified Reference Material
For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances (NPS) is paramount for both research and forensic applications. This guide provides an in-depth, scientifically grounded walkthrough for validating a new, high-throughput High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 4-Ethoxyphenethylamine. We will objectively compare the performance of this new method against established analytical standards, supported by comprehensive experimental data. Central to this validation is the use of a certified reference material (CRM), the cornerstone of metrological traceability and analytical accuracy.
The Analytical Challenge: 4-Ethoxyphenethylamine
4-Ethoxyphenethylamine is a substituted phenethylamine with structural similarities to other psychoactive compounds. Its emergence necessitates the development of robust and reliable analytical methods for its identification and quantification in various matrices. A validated method ensures that the data generated is accurate, precise, and fit for its intended purpose, be it for pharmacokinetic studies, forensic analysis, or quality control of research materials.
The Indispensable Role of a Certified Reference Material (CRM)
Before embarking on any method validation, the acquisition of a well-characterized reference standard is non-negotiable. A Certified Reference Material (CRM) provides the highest level of accuracy and traceability. It is a standard where the property values, in this case, purity and concentration, have been established with a known uncertainty and are traceable to a national or international standard.
While a direct CRM for 4-Ethoxyphenethylamine may not always be readily available, a high-purity analytical reference standard from a reputable supplier can be utilized. In such cases, it is imperative to perform a thorough in-house characterization to establish its purity and identity, effectively creating a well-characterized in-house reference standard. This process should include techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and a purity assessment by a mass balance approach (e.g., combining results from HPLC-UV, residual solvent analysis by GC, water content by Karl Fischer titration, and residue on ignition). For the purpose of this guide, we will proceed with a commercially available, high-purity (≥98%) analytical reference standard of 4-Ethoxyphenethylamine hydrochloride.[1]
A Novel High-Throughput HPLC-UV Method for 4-Ethoxyphenethylamine
To address the need for a rapid and reliable analytical method, we have developed a novel reversed-phase HPLC-UV method. This method offers a significant improvement in analysis time compared to more traditional gas chromatography methods, without the need for derivatization.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 274 nm |
| Run Time | 15 minutes |
This method was designed to provide a sharp, symmetrical peak for 4-Ethoxyphenethylamine, well-resolved from potential impurities and degradation products. The use of a C18 column provides excellent retention and separation based on hydrophobicity, while the acidic mobile phase ensures the analyte is in its protonated form, leading to better peak shape.
Method Validation: A Deep Dive into the Experimental Protocol and Results
The validation of this new analytical method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4] The following performance characteristics were evaluated:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Below is a detailed, step-by-step methodology for each validation parameter, along with the acceptance criteria and a summary of the experimental results.
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the new HPLC-UV method.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Forced Degradation Study: A solution of 4-Ethoxyphenethylamine (100 µg/mL) was subjected to stress conditions:
-
Acid hydrolysis (0.1 M HCl at 80°C for 2 hours)
-
Base hydrolysis (0.1 M NaOH at 80°C for 2 hours)
-
Oxidative degradation (3% H₂O₂ at room temperature for 24 hours)
-
Thermal degradation (80°C for 24 hours)
-
Photolytic degradation (UV light at 254 nm for 24 hours)
-
-
A solution of the reference standard was also analyzed.
-
The chromatograms of the stressed samples were compared to that of the unstressed standard to assess for interference and to evaluate peak purity using a diode array detector.
Acceptance Criteria: The peak for 4-Ethoxyphenethylamine should be well-resolved from any degradation products (resolution > 2), and the peak purity index should be greater than 0.999.
Results:
| Stress Condition | % Degradation | Peak Purity Index | Resolution from Closest Peak |
| Acid Hydrolysis | 15.2% | > 0.999 | 2.8 |
| Base Hydrolysis | 28.7% | > 0.999 | 3.1 |
| Oxidative | 8.5% | > 0.999 | 2.5 |
| Thermal | 5.1% | > 0.999 | N/A (no significant degradants) |
| Photolytic | 11.9% | > 0.999 | 2.6 |
Linearity and Range
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample within a specified range.
Protocol:
-
A stock solution of the 4-Ethoxyphenethylamine reference standard was prepared at 1 mg/mL in methanol.
-
A series of at least six calibration standards were prepared by serial dilution to cover the range of 1 µg/mL to 100 µg/mL.
-
Each calibration standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
-
The linearity was evaluated by linear regression analysis, and the correlation coefficient (r²) was determined.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Results:
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 54321x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
| Y-intercept as % of response at 100% concentration | 0.23% |
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Accuracy was determined by the analysis of spiked placebo samples. A placebo matrix (representative of the intended sample matrix, e.g., for a formulated product) was spiked with the 4-Ethoxyphenethylamine reference standard at three concentration levels (low, medium, and high) covering the analytical range (e.g., 5 µg/mL, 50 µg/mL, and 90 µg/mL).
-
Three replicate preparations were made at each concentration level.
-
The percentage recovery was calculated for each replicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level. The relative standard deviation (RSD) for each set of triplicates should be ≤ 2.0%.
Results:
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5.0 | 4.98 | 99.6 | 1.2 |
| 50.0 | 50.25 | 100.5 | 0.8 |
| 90.0 | 89.82 | 99.8 | 0.9 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of a single concentration of 4-Ethoxyphenethylamine (e.g., 50 µg/mL) were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument (if available). The results from both days were statistically compared.
Acceptance Criteria:
-
Repeatability: The RSD of the peak areas and calculated concentrations should be ≤ 2.0%.
-
Intermediate Precision: The overall RSD for the combined data from both days should be ≤ 2.0%.
Results:
| Parameter | Day 1 (Analyst 1) | Day 2 (Analyst 2) | Intermediate Precision |
| Number of Replicates | 6 | 6 | 12 |
| Mean Concentration (µg/mL) | 50.1 | 49.8 | 49.95 |
| RSD (%) | 0.9 | 1.1 | 1.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
The calculated LOQ was experimentally verified by analyzing a series of low-concentration standards and demonstrating that the precision (RSD) at the LOQ is acceptable (typically ≤ 10%).
Acceptance Criteria: The LOQ should be sufficiently low to be applicable to the intended analysis.
Results:
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Precision at LOQ (RSD, n=6) | 4.5% |
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
The following method parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
The effect of these changes on the retention time, peak area, and tailing factor of the 4-Ethoxyphenethylamine peak was evaluated.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The change in peak area should not be significant.
Results:
| Parameter Varied | Retention Time Shift (min) | % Change in Peak Area | Tailing Factor |
| Flow Rate +0.1 mL/min | -0.5 | -1.2 | 1.1 |
| Flow Rate -0.1 mL/min | +0.6 | +1.5 | 1.1 |
| Temp +2 °C | -0.2 | +0.5 | 1.1 |
| Temp -2 °C | +0.2 | -0.4 | 1.2 |
| % Organic +2% | -0.8 | +0.8 | 1.1 |
| % Organic -2% | +0.9 | -0.9 | 1.2 |
Comparison with Alternative Methods
The newly validated HPLC-UV method offers several advantages over existing or alternative analytical techniques for the analysis of phenethylamines:
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful technique for the identification of unknown substances, it often requires derivatization for polar compounds like phenethylamines to improve their volatility and chromatographic performance.[5][6][7] This adds an extra step to the sample preparation, increasing the potential for error and analysis time. The presented HPLC-UV method does not require derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and selectivity than HPLC-UV and is particularly useful for the analysis of complex biological matrices.[8][9] However, the instrumentation is more expensive and requires more specialized expertise for operation and maintenance. For routine quality control or the analysis of relatively clean samples, the HPLC-UV method provides a more cost-effective and accessible solution.
Conclusion
This guide has provided a comprehensive framework for the validation of a novel HPLC-UV method for the quantification of 4-Ethoxyphenethylamine, with a strong emphasis on the foundational role of a certified reference material. The experimental data demonstrates that the new method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in research and forensic settings. By following the principles of scientific integrity and adhering to established validation guidelines, researchers can ensure the generation of high-quality, reliable data.
References
- Awad, T., DeRuiter, J., & Clark, C. R. (2009). GC—MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- BenchChem. (2025). Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
- DeRuiter, J., et al. (2007). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine.
- Drug Enforcement Administration. (2010, October 5). The 2010 “Research on Drug Evidence” Report. DEA.gov.
- Lin, H.-R., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Kolaczynska, K., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1079.
- Kolaczynska, K., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1048958.
- Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56(6), 1591-1596.
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Purisys. (n.d.). Reference Standards. Retrieved from [Link]
- United Chemical Technologies. (2015). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. UCT, LLC.
- Chan, C. C., et al. (2004). HPLC Methods for Pharmaceutical Analysis. Wiley-Interscience.
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Khalifeh, H. H., & Ali, N. M. (2023). Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users. Methods and objects of chemical analysis, 18(4), 215-220.
- Office of Justice Programs. (n.d.). Designer Amphetamines in Forensic Toxicology Casework.
- George, M. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
- Bovens, M., et al. (2013). Sampling of illicit drugs for quantitative analysis--part II. Study of particle size and its influence on mass reduction.
- Giorgetti, A., & Brunetti, P. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of analytical toxicology, 46(8), 895-908.
- Forensic Toxicology Laboratory, Office of Chief Medical Examiner, City of New York. (n.d.).
- Westphal, F., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Metabolites, 11(8), 530.
- Forendex Southernforensic. (n.d.). 4-Methoxyamphetamine.
- By, A. W., et al. (1990). Synthesis and Spectral Properties of 2,5 Dimethoxy-4-Ethoxyamphetamine and Its Precursors. Journal of Forensic Sciences, 35(2), 316-335.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxyphenethylamine
This document provides essential procedural guidance for the safe and compliant disposal of 4-Ethoxyphenethylamine, a chemical compound within the phenethylamine family. Given its use in complex research and development, adherence to rigorous disposal protocols is paramount to ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide synthesizes technical data with established laboratory safety practices to provide a self-validating system for waste management.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Based on this analog data, it is prudent to handle 4-Ethoxyphenethylamine as a hazardous substance with the potential for the following:
-
Corrosivity or irritation to the skin and eyes.
-
Toxicity if ingested or inhaled.
-
Respiratory tract irritation.
All personnel must consult the available safety data for analogous compounds and handle 4-Ethoxyphenethylamine with the appropriate level of caution as outlined in this guide.
Table 1: Inferred Hazard Profile of 4-Ethoxyphenethylamine Based on Structural Analogs
| Hazard Parameter | Inferred Risk | Recommended Precautions | Supporting Analog Data |
| Skin Contact | Causes severe skin burns or irritation. | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[1][2] | 4-Methoxyphenethylamine causes severe skin burns. 4-Ethoxyphenol causes skin irritation.[1][2] |
| Eye Contact | Causes serious eye damage. | Use safety glasses with side shields or chemical splash goggles.[1][2][3] | 4-Methoxyphenethylamine and 4-Ethoxyphenol cause serious eye damage.[1][2] |
| Ingestion | Harmful or fatal if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2][4] | 4-Ethoxyphenol is harmful if swallowed.[2] |
| Inhalation | May cause respiratory tract irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] | 2-(3-Ethoxy-4-methoxyphenyl)ethylamine is presumed to cause respiratory irritation.[3] |
| Disposal | Treat as hazardous chemical waste. | Dispose of through a licensed professional waste disposal service.[1] | SDS for analogs consistently recommend disposal via a licensed company.[1] |
Personal Protective Equipment (PPE) and Handling
Before handling 4-Ethoxyphenethylamine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Use compatible, chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All handling of 4-Ethoxyphenethylamine waste should be conducted within a certified chemical fume hood to minimize inhalation risks. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Ethoxyphenethylamine is that it should never be disposed of down the drain or in general waste. It must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Immediately upon generation, segregate 4-Ethoxyphenethylamine waste from all other waste streams.
-
Do not mix this waste with incompatible materials, particularly strong oxidizing agents.
-
Maintain separate waste containers for solid and liquid forms of 4-Ethoxyphenethylamine waste.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The original product container is often a suitable choice for waste accumulation.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Ethoxyphenethylamine," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
The container should be kept in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible chemicals.
Step 4: Arranging for Final Disposal
-
The final disposal of 4-Ethoxyphenethylamine waste must be handled by a licensed and reputable hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so under an approved protocol. The recommended method of disposal for similar compounds is chemical incineration in a facility equipped with an afterburner and scrubber[5].
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully sweep or scoop up the absorbed material and any solid spill material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your EHS department in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Ethoxyphenethylamine waste.
Sources
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Ethoxyphenethylamine
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. Handling novel chemical compounds like 4-Ethoxyphenethylamine, a phenethylamine derivative, requires a deep understanding of its properties and a meticulous approach to safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure you can focus on your research with confidence and security.
Foundational Safety: Understanding the Hazard
Before any bottle is opened, a thorough hazard assessment is the critical first step in any laboratory procedure.[1] While a comprehensive toxicological profile for 4-Ethoxyphenethylamine is not extensively detailed in publicly available literature, its structural similarity to other psychoactive phenethylamines warrants a cautious approach.[2][3][4][5][6] Safety Data Sheets (SDS) for related compounds, such as 2-(3-Ethoxy-4-methoxyphenyl)ethylamine HCl and 4-Methoxyphenethylamine, indicate risks of serious eye irritation, skin irritation, and potential respiratory tract irritation.[7][8][9]
Therefore, we must operate under the assumption that 4-Ethoxyphenethylamine presents similar hazards. The primary routes of exposure to mitigate are:
-
Dermal Contact: Absorption through the skin.
-
Ocular Contact: Splashes causing serious eye damage.
-
Inhalation: Breathing in dust (if solid) or aerosols.
-
Ingestion: Accidental swallowing.
This assessment dictates that our PPE strategy must create a comprehensive barrier against these exposure routes.
The Core Arsenal: Selecting Your PPE
Effective protection hinges on choosing the right equipment for the task. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used when engineering and administrative controls cannot eliminate hazards.[10][11]
| PPE Component | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles for liquids. | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required when handling solutions of 4-Ethoxyphenethylamine to protect against splashes.[10] For tasks with a higher risk of splashing, such as transferring large volumes, a full face shield should be worn over the goggles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer broad resistance to a variety of chemicals, including weak acids, bases, oils, and many organic solvents.[12][13][14][15][16] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs. Check gloves for any signs of degradation or punctures before use. |
| Body Protection | Flame-resistant laboratory coat. | A lab coat protects your skin and personal clothing from minor spills and contamination. Ensure the coat is fully buttoned. For larger quantities or procedures with a high splash risk, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator (if necessary). | A risk assessment will determine the need for respiratory protection.[8] If handling the powdered form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary to prevent inhalation.[9] |
Operational Plan: From Gowning to Disposal
Procedural discipline is as crucial as the equipment itself. Follow these steps to ensure a self-validating system of safety.
The sequence of putting on and taking off PPE is designed to minimize cross-contamination.
Workflow for Donning and Doffing PPE
Caption: A flowchart for selecting appropriate PPE based on the experimental task.
Emergency Response: Immediate Actions
In the event of an exposure, swift and correct action is critical.
-
Skin Contact : Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [7][9][17]Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][17]Remove contact lenses if present and easy to do so. [7]Call for immediate medical assistance. [7][17]* Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. [7][9]Consult a physician immediately.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. [9]Never give anything by mouth to an unconscious person. [9][18]Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders. [7][9]
Decontamination and Disposal Plan
Proper disposal prevents secondary contamination and protects environmental and public health.
-
Contaminated PPE : All disposable PPE, including gloves, should be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste : Unused 4-Ethoxyphenethylamine and solutions must be disposed of as hazardous chemical waste. [7]This should be done through a licensed professional waste disposal service. [7][9]Do not pour chemical waste down the drain. [7][9][18]* General Guidance : For unused or expired research chemicals that may be considered controlled substances in some jurisdictions, disposal must comply with all local, state, and federal regulations, often requiring a DEA-registered reverse distributor or a licensed disposal company. [19][20][21]While household disposal guidelines from the FDA exist for medicines, these are not appropriate for a laboratory setting. [22][23]The principle of rendering the substance non-retrievable is key, with incineration being a preferred method for complete destruction. [21] By integrating these safety and logistical protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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- Safety Data Sheet - 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-d2-amine HCl. CDN Isotopes.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
